molecular formula C8H5ClO4 B7788357 3-Chlorophthalic acid CAS No. 110471-69-7

3-Chlorophthalic acid

Cat. No.: B7788357
CAS No.: 110471-69-7
M. Wt: 200.57 g/mol
InChI Key: BKFXSOCDAQACQM-UHFFFAOYSA-N
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Description

3-Chlorophthalic acid is a useful research compound. Its molecular formula is C8H5ClO4 and its molecular weight is 200.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorophthalic acid
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InChI

InChI=1S/C8H5ClO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
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InChI Key

BKFXSOCDAQACQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10911698
Record name 3-Chlorobenzene-1,2-dicarboxylic acid
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Molecular Weight

200.57 g/mol
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CAS No.

27563-65-1, 110471-69-7
Record name 3-Chlorophthalic acid
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Record name 3-Chlorophthalic acid
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Record name Benzenedicarboxylic acid, chloro-
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Record name 3-Chlorophthalic acid
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Record name 3-Chlorobenzene-1,2-dicarboxylic acid
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Record name 3-chlorophthalic acid
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Foundational & Exploratory

3-Chlorophthalic Acid (CAS Number 27563-65-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available technical information on 3-Chlorophthalic acid. It is intended for informational purposes for a scientific audience. While the chemical and physical properties, along with synthetic routes, are documented, there is a notable lack of published data regarding the specific biological activities, metabolic pathways, and detailed toxicological profile of this compound.

Introduction

This compound, with the CAS number 27563-65-1, is an aromatic carboxylic acid.[1][2] Its structure consists of a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and a chlorine atom. This compound serves as a chemical intermediate, primarily in the synthesis of dyes, pharmaceuticals, and agrochemicals.[2] The presence of the chlorine atom and the carboxylic acid functionalities imparts specific reactivity to the molecule, making it a versatile building block in organic synthesis. This guide aims to consolidate the available technical data on this compound, covering its properties, synthesis, analytical methods, and known safety information.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[2] It exhibits limited solubility in water but is more soluble in organic solvents like ethanol (B145695) and acetone.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 27563-65-1[1]
Molecular Formula C₈H₅ClO₄[1][2]
Molecular Weight 200.58 g/mol [1]
Appearance White to off-white crystalline solid[2]
IUPAC Name 3-chloro-1,2-benzenedicarboxylic acid
Synonyms 3-Chlorobenzene-1,2-dicarboxylic acid, Phthalic acid, 3-chloro-[2]
InChI InChI=1S/C8H5ClO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)[2]
SMILES C1=CC(=C(C(=C1)Cl)C(=O)O)C(=O)O
Water Solubility Sparingly soluble[2]
Solubility in Organic Solvents More soluble in ethanol and acetone[2]

Synthesis and Manufacturing

This compound is not typically synthesized directly in a single step. The common route to its preparation involves the synthesis of its anhydride (B1165640) precursor, 3-chlorophthalic anhydride (CAS No. 117-21-5), followed by hydrolysis.

Synthesis of 3-Chlorophthalic Anhydride

There are two primary methods for the synthesis of 3-chlorophthalic anhydride:

  • Chlorination of Phthalic Anhydride: This method involves the direct chlorination of phthalic anhydride in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The reaction temperature is typically maintained between 200-240°C. To minimize the formation of inseparable dichlorinated byproducts, the reaction is controlled to a conversion rate of approximately 50%. The 3-chlorophthalic anhydride is then separated from the reaction mixture, often by distillation.

  • From 3-Nitrophthalic Acid: This synthetic route starts with the nitration of phthalic anhydride to produce a mixture of 3- and 4-nitrophthalic acids. After separation of the 3-nitro isomer, it is reduced to 3-aminophthalic acid. The amino group is then converted to a diazonium salt, which subsequently undergoes a Sandmeyer-type reaction with a chloride source to yield this compound. Dehydration of the acid gives the anhydride.

Hydrolysis of 3-Chlorophthalic Anhydride to this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Phthalic Anhydride B Chlorination (FeCl3) A->B C 3-Chlorophthalic Anhydride B->C D Hydrolysis C->D E This compound (Crude) D->E F Recrystallization E->F G Pure this compound F->G H Sample Preparation G->H I HPLC or GC Analysis H->I J Structure & Purity Confirmation I->J

Experimental Protocols

General Protocol for Hydrolysis of 3-Chlorophthalic Anhydride

Objective: To hydrolyze 3-chlorophthalic anhydride to this compound.

Materials:

  • 3-chlorophthalic anhydride

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Place a known amount of 3-chlorophthalic anhydride into a round-bottom flask equipped with a stir bar.

  • Add a sufficient amount of deionized water to the flask (e.g., 10-20 mL of water per gram of anhydride).

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux with stirring. The anhydride will slowly dissolve as it reacts with the water to form the dicarboxylic acid.

  • Continue refluxing for 1-2 hours to ensure complete hydrolysis. The completion of the reaction can be monitored by the disappearance of the insoluble anhydride.

  • After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

  • Cool the flask in an ice bath to precipitate the this compound.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified this compound in a drying oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To develop a method for the analysis and quantification of this compound. This proposed method is based on established techniques for similar aromatic acids and would require validation.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer and an organic solvent. A potential starting point is a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% phosphoric acid or trifluoroacetic acid to ensure the carboxylic acid groups are protonated.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance of the aromatic ring, a wavelength in the range of 230-280 nm should be suitable. A UV scan of a standard solution would determine the optimal wavelength.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Sample Preparation:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Prepare a series of calibration standards by diluting the stock solution.

  • For unknown samples, dissolve a precisely weighed amount in the mobile phase or the initial solvent mixture and filter through a 0.45 µm syringe filter before injection.

Toxicological and Biological Information

There is a significant lack of specific toxicological and biological data for this compound in the public domain. The information available is primarily for its anhydride or for related phthalate (B1215562) compounds.

Acute Toxicity

A Safety Data Sheet for the precursor, 3-chlorophthalic anhydride, indicates a low acute oral toxicity in rats, with an LD50 greater than 2000 mg/kg body weight. Given that the anhydride hydrolyzes to the acid, a similarly low acute oral toxicity might be expected for this compound, though this has not been experimentally confirmed.

Table 2: Acute Toxicity Data for 3-Chlorophthalic Anhydride

TestSpeciesRouteValue
LD50RatOral> 2000 mg/kg bw
Irritation and Sensitization

Safety data for 3-chlorophthalic anhydride suggests that it can cause skin and serious eye irritation. Similar properties may be anticipated for this compound.

Metabolism and Biological Effects

No specific studies on the metabolism, mechanism of action, or pharmacological effects of this compound were identified. The broader class of phthalate esters is known to be metabolized to their corresponding monoesters and phthalic acid.[3] Some phthalates are recognized as endocrine disruptors.[4][5] However, it is not known if this compound exhibits similar properties. Studies on the biodegradation of chlorinated aromatic compounds indicate that they can be metabolized by certain microorganisms, often through pathways involving dioxygenases and subsequent ring cleavage.[6][7] The specific metabolic fate of this compound in biological systems remains an area for future research.

Due to the absence of data on the interaction of this compound with any biological pathways, a signaling pathway diagram cannot be provided.

Applications and Relevance in Research and Development

The primary utility of this compound lies in its role as a chemical intermediate. For researchers and professionals in drug development and materials science, it can serve as a starting material or building block for the synthesis of more complex molecules. The presence of the chlorine atom allows for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, while the two carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, or used to form polymers.

Conclusion

This compound is a readily accessible chemical intermediate with well-defined chemical and physical properties and established synthetic routes via its anhydride. However, a significant knowledge gap exists concerning its biological effects. For professionals in research and drug development, this compound represents both a useful synthetic tool and an area where further investigation into its toxicological and pharmacological profile is warranted to ensure its safe and effective use in the development of new materials and potential therapeutic agents. Future research should focus on in vitro and in vivo studies to elucidate its metabolic fate, potential for toxicity, and any specific biological activities.

References

Synthesis pathway for 3-Chlorophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Chlorophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals, polymers, and dyes. Its production requires carefully controlled chemical processes to ensure high purity and yield. This document provides a comprehensive technical overview of the primary synthesis pathways for this compound, complete with quantitative data, detailed experimental protocols, and a visual representation of a key synthetic route. The information is intended to serve as a practical guide for professionals in chemical research and drug development.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through its anhydride (B1165640), 3-chlorophthalic anhydride. The anhydride is then hydrolyzed to yield the final diacid product. The main routes to the anhydride precursor are detailed below.

Pathway 1: Direct Chlorination of Phthalic Anhydride

The most direct industrial method involves the electrophilic aromatic substitution of phthalic anhydride using chlorine gas. This reaction is catalyzed by a strong, non-volatile Lewis acid, such as ferric chloride (FeCl₃), molybdenum(V) chloride (MoCl₅), or antimony(III) chloride (SbCl₃).[1] The reaction is typically performed on molten phthalic anhydride at temperatures between 200°C and 240°C.[1]

A critical challenge in this pathway is the concurrent formation of isomers (4-chlorophthalic anhydride) and dichlorinated byproducts.[2] Specifically, 4,5-dichlorophthalic anhydride has a boiling point nearly identical to the desired 3-chlorophthalic anhydride, making separation by distillation difficult.[2] To maximize the purity and yield of the 3-chloro isomer, the reaction must be carefully controlled and stopped at approximately 50% conversion of the initial phthalic anhydride.[1] Beyond this point, the formation of dichlorinated impurities increases rapidly, which significantly reduces the purity of the final product.[1] The monochlorination of phthalic anhydride yields 3-chlorophthalic anhydride and 4-chlorophthalic anhydride in an approximate ratio of 45:55.[1][2]

Pathway 2: Synthesis from 3-Nitrophthalic Acid

An alternative, albeit more circuitous, route begins with the nitration of phthalic anhydride.[2] This initial step produces a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid in roughly a 1:1 ratio.[1][3] These isomers must then be separated via fractional crystallization.[1] The isolated 3-nitrophthalic acid is subsequently dehydrated to form 3-nitrophthalic anhydride. The desired 3-chlorophthalic anhydride is then produced via a high-temperature ipso displacement reaction on the 3-nitrophthalic anhydride.[1][2] This entire process is characterized by a modest overall yield, typically in the range of 25-29%.[1][2]

Pathway 3: Synthesis from Ortho-chlorobenzoic Acid

Another reported synthetic route involves ortho-chlorobenzoic acid as the starting material. This pathway is cited to have a potential yield of approximately 65.0%.[4]

Final Step: Hydrolysis to this compound

Regardless of the pathway used to synthesize the anhydride, the final step is the hydrolysis of 3-chlorophthalic anhydride. This is typically achieved by reacting the anhydride with water, which opens the anhydride ring to form the two carboxylic acid functional groups of this compound.[5]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the primary synthesis pathways.

ParameterPathway 1: Direct ChlorinationPathway 2: From 3-Nitrophthalic AcidPathway 3: From o-Chlorobenzoic Acid
Starting Material Phthalic AnhydridePhthalic Anhydrideortho-Chlorobenzoic acid
Key Reagents Cl₂, Lewis Acid (e.g., FeCl₃)HNO₃/H₂SO₄, then ipso displacement reagentsCO₂
Reaction Temperature 200°C - 240°C[1]Nitration: 100-110°C[3]; Ipso displacement: 230-250°C[2]Not specified
Overall Yield Dependent on conversion; purity drops after 50% conversion[1]25% - 29%[1][2]~65%[4]
Purity Can be high (<2% dichloro impurity) if conversion is controlled[1]High after fractional crystallizationNot specified
Key Challenge Separation of isomers and dichlorinated byproducts[1][2]Multi-step process, low overall yield[1][2]Limited public data

Experimental Protocols

Protocol 1: Direct Chlorination of Phthalic Anhydride

This protocol is based on the methodology described for the direct synthesis of 3-chlorophthalic anhydride.[1]

Materials:

  • Phthalic anhydride (e.g., 7.0 mole)

  • Ferric chloride (FeCl₃) catalyst (e.g., 0.086 mole)

  • Tetrachloroethane (optional inert solvent)

  • Chlorine (Cl₂) gas

  • Reaction vessel equipped with a stirrer, gas inlet tube, and condenser

Procedure:

  • Charge the reaction vessel with phthalic anhydride, ferric chloride, and tetrachloroethane.

  • Heat the mixture to the reaction temperature, typically between 225-230°C, to melt the phthalic anhydride.[1]

  • Bubble chlorine gas through the molten reaction mixture.

  • Monitor the course of the reaction using Gas-Liquid Chromatography (GLC) to track the conversion of phthalic anhydride.

  • Halt the reaction when the conversion of phthalic anhydride reaches approximately 50% to minimize the formation of dichlorinated byproducts.[1]

  • Cool the reaction mixture.

  • Isolate the substantially pure 3-chlorophthalic anhydride from the mixture of unreacted starting material, the 4-chloro isomer, and minor impurities. This is preferably achieved by fractional distillation.[1] The boiling point of 3-chlorophthalic anhydride is 313°C, while 4-chlorophthalic anhydride boils at 290-298°C.[1]

Protocol 2: Preparation of 3-Nitrophthalic Acid Precursor

This protocol outlines the synthesis of the 3-nitrophthalic acid intermediate from phthalic anhydride.[3]

Materials:

  • Phthalic anhydride (e.g., 1 kg)

  • Concentrated sulfuric acid (sp. gr. 1.84) (1 kg)

  • Fuming nitric acid (sp. gr. 1.51) (210 cc)

  • Concentrated nitric acid (sp. gr. 1.42) (900 cc)

  • Water

Procedure:

  • In a large crock, mix phthalic anhydride and concentrated sulfuric acid.

  • Heat the mixture with steam to 80°C.

  • Slowly add fuming nitric acid over 1-2 hours, maintaining the temperature between 100-110°C.

  • After the fuming nitric acid is added, introduce the concentrated nitric acid while keeping the temperature at 100-110°C.

  • Allow the mixture to stand overnight, then pour it into 1.5 L of water.

  • Cool the mixture and filter the resulting solid cake of mixed 3- and 4-nitrophthalic acids.

  • Wash the wet cake with 200 cc of water to dissolve a significant portion of the 4-nitrophthalic acid isomer.

  • Filter the mixture again. Dissolve the resulting wet cake in boiling water (200–300 cc).

  • Filter the hot solution and allow it to crystallize overnight.

  • Filter the crystals and air-dry them. This yields crude 3-nitrophthalic acid with a melting point of 205–210°C.[3] Further recrystallization can improve purity.[3]

Visualization of Synthesis Pathway

The following diagram illustrates the direct chlorination of phthalic anhydride, highlighting the formation of the desired product along with its primary isomer and potential over-chlorinated byproducts.

G cluster_products Primary Products & Byproducts PA Phthalic Anhydride Reagents + Cl₂ Catalyst: FeCl₃ Temp: 200-240°C Mix Reaction Mixture (~50% Conversion) Reagents->Mix Prod3Cl 3-Chlorophthalic Anhydride Mix->Prod3Cl ~45% of mono-chloro Prod4Cl 4-Chlorophthalic Anhydride Mix->Prod4Cl ~55% of mono-chloro ByprodDiCl Dichloro- phthalic Anhydrides Mix->ByprodDiCl Impurity (increases >50% conversion) Hydrolysis + H₂O (Hydrolysis) FinalAcid This compound Hydrolysis->FinalAcid

Caption: Direct chlorination pathway of phthalic anhydride.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophthalic acid, with the chemical formula C₈H₅ClO₄, is an aromatic dicarboxylic acid.[1][2] Structurally, it is a derivative of phthalic acid with a chlorine atom substituted at the 3-position of the benzene (B151609) ring.[2] This compound serves as a significant intermediate in the synthesis of a variety of organic molecules, including dyes, agrochemicals, and high-performance polymers.[2][3] Of particular interest to the pharmaceutical industry, this compound and its derivatives are valuable precursors in the development of novel active pharmaceutical ingredients (APIs).[2][3] The presence of the chlorine atom and two carboxylic acid functional groups imparts specific reactivity and characteristics to the molecule, making it a versatile building block in organic synthesis.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and an examination of its applications.

Physical and Chemical Properties

This compound typically presents as a white to off-white crystalline solid.[2] It is sparingly soluble in water but exhibits greater solubility in organic solvents such as ethanol (B145695) and acetone.[2]

Tabulated Physical and Chemical Data

The key quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₅ClO₄[1][4]
Molecular Weight 200.58 g/mol [5]
Appearance White to off-white crystalline solid[2]
Melting Point Not available[6]
Boiling Point 387.7 ± 27.0 °C at 760 mmHg[6]
Density 1.6 ± 0.1 g/cm³[6]
pKa Data not available in cited literature
Solubility Sparingly soluble in water; soluble in ethanol and acetone[2]
CAS Number 27563-65-1[4][7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound via Hydrolysis of 3-Chlorophthalic Anhydride (B1165640)

A common and efficient method for the preparation of this compound is through the hydrolysis of its corresponding anhydride. 3-Chlorophthalic anhydride can be synthesized via the direct chlorination of phthalic anhydride.

Step 1: Synthesis of 3-Chlorophthalic Anhydride

  • Materials: Phthalic anhydride, chlorine gas, ferric chloride (catalyst), and tetrachloroethane (optional solvent).

  • Procedure: In a reaction vessel equipped with a stirrer and a gas inlet, phthalic anhydride is heated to a temperature of 225-230°C. A catalytic amount of ferric chloride is added. Chlorine gas is then bubbled through the molten phthalic anhydride. The reaction progress is monitored by gas-liquid chromatography (GLC). To minimize the formation of dichlorinated byproducts, the reaction is stopped at approximately 50% conversion of the phthalic anhydride. The resulting mixture contains 3-chlorophthalic anhydride, unreacted phthalic anhydride, and other isomers. The substantially pure 3-chlorophthalic anhydride can then be separated from the reaction mixture by fractional distillation.

Step 2: Hydrolysis to this compound

  • Materials: 3-Chlorophthalic anhydride, deionized water.

  • Procedure: 3-Chlorophthalic anhydride is added to a flask containing deionized water. The mixture is heated to reflux with stirring. The hydrolysis reaction proceeds as the anhydride ring opens to form the dicarboxylic acid. The reaction is typically continued until all the solid anhydride has dissolved. Upon cooling, this compound will crystallize out of the solution.

Purification by Recrystallization

To obtain high-purity this compound suitable for pharmaceutical applications, recrystallization is a standard purification technique.

  • Materials: Crude this compound, deionized water (or another suitable solvent).

  • Procedure: The crude this compound is dissolved in a minimum amount of hot deionized water. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal. The hot, saturated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration, washed with a small amount of cold water, and dried in a vacuum oven.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a variety of analytical techniques.

  • Infrared (IR) Spectroscopy: An IR spectrum of the compound will show characteristic absorption bands. Key expected absorptions include a very broad peak in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups, a strong absorption around 1700 cm⁻¹ due to the C=O stretching of the carbonyl groups, and absorptions in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching of the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The carboxylic acid protons would appear as a broad singlet at a downfield chemical shift (often >10 ppm).

    • ¹³C NMR: The carbon NMR spectrum would provide signals for the eight distinct carbon atoms in the molecule, including the two carboxylic acid carbons (typically in the 165-185 ppm range) and the six aromatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (200.58 g/mol ), as well as characteristic fragmentation patterns.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of various organic compounds.[2] Its bifunctional nature, with two carboxylic acid groups, and the presence of a chlorine atom on the aromatic ring allow for a wide range of chemical transformations.

In the pharmaceutical industry, chloro-containing molecules are prevalent in many approved drugs. The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific examples of drugs synthesized directly from this compound are not extensively detailed in the immediate search results, its isomer, 4-chlorophthalic acid, is noted for its use in developing anti-inflammatory and analgesic drugs.[8] This suggests that this compound can similarly be employed to construct molecular frameworks for bioactive compounds. The carboxylic acid groups can be converted to esters, amides, or acid chlorides, providing handles for further molecular elaboration. The chlorine atom can also be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions to build more complex molecular architectures.

Mandatory Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow phthalic_anhydride Phthalic Anhydride chlorination Chlorination (Cl₂, FeCl₃, 225-230°C) phthalic_anhydride->chlorination chlorophthalic_anhydride 3-Chlorophthalic Anhydride chlorination->chlorophthalic_anhydride hydrolysis Hydrolysis (H₂O, Reflux) chlorophthalic_anhydride->hydrolysis chlorophthalic_acid This compound (Crude) hydrolysis->chlorophthalic_acid recrystallization Recrystallization (Hot Water) chlorophthalic_acid->recrystallization pure_acid Pure this compound recrystallization->pure_acid

Caption: Synthesis and purification workflow for this compound.

Relationship between Properties and Applications of this compound

Properties_Applications cluster_properties Chemical Properties cluster_reactivity Chemical Reactivity cluster_applications Applications carboxylic_acids Two Carboxylic Acid Groups esterification Esterification / Amidation carboxylic_acids->esterification decarboxylation Decarboxylation carboxylic_acids->decarboxylation chlorine_atom Aromatic Chlorine Atom nucleophilic_substitution Nucleophilic Aromatic Substitution chlorine_atom->nucleophilic_substitution cross_coupling Cross-Coupling Reactions chlorine_atom->cross_coupling pharma Pharmaceuticals / APIs esterification->pharma polymers High-Performance Polymers esterification->polymers dyes Dyes and Pigments esterification->dyes nucleophilic_substitution->pharma agrochemicals Agrochemicals nucleophilic_substitution->agrochemicals cross_coupling->pharma

Caption: Interplay of properties, reactivity, and applications of this compound.

References

Solubility of 3-Chlorophthalic acid in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-Chlorophthalic Acid in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. The information is curated to support research, development, and formulation activities where this compound is a key component. This document includes quantitative solubility data, detailed experimental methodologies, and visual representations of key concepts and workflows.

Introduction to this compound

This compound is a chlorinated aromatic dicarboxylic acid. Its chemical structure, featuring a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and a chlorine atom, dictates its physicochemical properties, including its solubility profile. It is a white to off-white crystalline solid and is utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] A thorough understanding of its solubility in different solvent systems is crucial for its application in synthesis, purification, and formulation.

Factors Influencing Solubility

The solubility of this compound is governed by several interacting factors, including the polarity of the solvent, temperature, and the specific intermolecular forces at play. The interplay of the polar carboxylic acid groups, the relatively nonpolar benzene ring, and the electronegative chlorine atom results in a nuanced solubility behavior.

Factors Influencing this compound Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute This compound PolarGroups Two Carboxylic Acid Groups (Polar, H-bond donors/acceptors) Solute->PolarGroups NonpolarPart Benzene Ring & Chlorine (Nonpolar/Weakly Polar) Solute->NonpolarPart Solubility Solubility Outcome PolarGroups->Solubility Favors solubility in polar solvents NonpolarPart->Solubility Favors solubility in nonpolar solvents Solvent Solvent SolventPolarity Polarity (e.g., Water, Ethanol (B145695), Acetone) Solvent->SolventPolarity Hbonding Hydrogen Bonding Capacity (Donor/Acceptor) Solvent->Hbonding SolventPolarity->Solubility Like-dissolves-like Hbonding->Solubility Strongly influences interaction Temperature Temperature Temperature->Solubility Generally increases solubility

Caption: Key factors influencing the solubility of this compound.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in water at various temperatures. While it is sparingly soluble in water, its solubility increases with temperature.[2][3] In organic solvents such as ethanol and acetone (B3395972), it exhibits greater solubility.[1]

Solubility in Water

The following table summarizes the mole fraction solubility of this compound in water at different temperatures, as determined experimentally.

Temperature (K)Temperature (°C)Mole Fraction (10³x)
283.1510.002.15
288.1515.002.21
293.1520.002.28
298.1525.002.36
303.1530.002.45
308.1535.002.55
313.1540.002.67
318.1545.002.81
323.1550.002.97
328.1555.003.15
333.1560.003.35

Data sourced from J. Chem. Eng. Data 2009, 54, 3, 1099–1102.[2][3]

Another source reports a water solubility of 21.2 g/L at 14 °C.[4]

Solubility in Organic Solvents

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for many applications. The following sections outline a general experimental workflow and a detailed protocol for a commonly used method.

General Experimental Workflow

The determination of solubility typically involves achieving equilibrium between the solute and the solvent, followed by the separation of the saturated solution and quantification of the dissolved solute.

General Workflow for Solubility Determination A Sample Preparation (Weighing solute and solvent) B Equilibration (e.g., Shake-flask method at constant temperature) A->B C Phase Separation (Centrifugation or Filtration) B->C D Sample Withdrawal & Dilution C->D E Quantification (e.g., HPLC, Gravimetry, Titration) D->E F Data Analysis & Solubility Calculation E->F

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute like this compound in a volatile solvent.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Conical flasks with stoppers

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time. It is recommended to continue agitation until consecutive measurements of solubility show no significant difference.

  • Sample Collection and Phase Separation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter to avoid transferring any solid particles.

  • Gravimetric Analysis:

    • Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish.

    • Record the total weight of the dish and the solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

    • Continue drying until a constant weight of the residue (this compound) is achieved.

    • Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved acid from the total mass of the solution sample.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent, or grams per liter of solvent.

Schreinemaker's Wet Residue Method and HPLC Analysis

For the determination of solubility in the cited literature, Schreinemaker's wet residue method was employed, followed by High-Performance Liquid Chromatography (HPLC) for quantification.[3] This method is particularly useful for confirming the nature of the solid phase in equilibrium with the saturated solution.

In this approach, after reaching equilibrium, both the saturated liquid phase and the "wet residue" (the solid phase with some adhering saturated liquid) are sampled and analyzed. The composition of these samples is then plotted on a phase diagram. The line connecting the composition of the saturated solution and the wet residue should point towards the composition of the pure solid component, confirming its identity. The concentration of this compound in the liquid phase is then accurately determined by a validated HPLC method.

Conclusion

This technical guide has summarized the available data on the solubility of this compound in water and highlighted the qualitative understanding of its solubility in organic solvents. The provided experimental protocols offer a foundation for researchers to conduct their own solubility studies. The lack of extensive quantitative data in various organic solvents represents an area where further research would be highly valuable to the scientific and industrial communities utilizing this compound.

References

3-Chlorophthalic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-chlorophthalic acid, a halogenated aromatic dicarboxylic acid. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and known applications, with a focus on presenting quantitative data in a clear and accessible format for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound (IUPAC name: 3-chloro-1,2-benzenedicarboxylic acid) is a white to off-white crystalline solid.[1] Its chemical structure consists of a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and a chlorine atom. This substitution pattern influences its reactivity and physical characteristics. The compound is sparingly soluble in water but exhibits greater solubility in organic solvents such as ethanol (B145695) and acetone.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₅ClO₄[2]
Molecular Weight200.58 g/mol [2]
CAS Number27563-65-1[2]
AppearanceWhite to off-white crystalline solid[1]
Melting PointNot explicitly available in the searched literature. The related compound, 3,5-dichlorophthalic acid, has a reported melting point of 171-172 °C.
Boiling Point387.7 ± 27.0 °C at 760 mmHg[3]
Density1.6 ± 0.1 g/cm³[3]
Water SolubilitySparingly soluble[1]
Solubility in Organic SolventsSoluble in ethanol and acetone[1]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts / Frequencies
¹H NMR The aromatic region would likely show three distinct proton signals. The proton adjacent to the chlorine atom would be expected to have a chemical shift influenced by both the chlorine and the carboxylic acid groups. The other two aromatic protons would also exhibit splitting patterns (doublets or doublet of doublets) based on their coupling with neighboring protons. The carboxylic acid protons would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR The spectrum would be expected to show eight distinct carbon signals. The two carbonyl carbons of the carboxylic acid groups would appear at the most downfield chemical shifts (>165 ppm). The aromatic carbons would have shifts in the range of 120-140 ppm, with the carbon atom bonded to the chlorine atom showing a characteristic shift.
FT-IR (cm⁻¹) O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹C=O stretch (carboxylic acid): Strong, sharp peak around 1700 cm⁻¹C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ regionC-Cl stretch: 600-800 cm⁻¹C-O stretch: 1210-1320 cm⁻¹O-H bend: 1395-1440 cm⁻¹

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of phthalic anhydride (B1165640) or via a multi-step process starting from 3-nitrophthalic acid.

Synthesis from 3-Nitrophthalic Acid

One established route to this compound involves the reduction of 3-nitrophthalic acid to 3-aminophthalic acid, followed by a Sandmeyer reaction to introduce the chlorine atom.

G 3-Nitrophthalic Acid 3-Nitrophthalic Acid 3-Aminophthalic Acid 3-Aminophthalic Acid 3-Nitrophthalic Acid->3-Aminophthalic Acid Reduction (e.g., H₂, Pd/C or Fe/HCl) Diazonium Salt Diazonium Salt 3-Aminophthalic Acid->Diazonium Salt Diazotization (NaNO₂, HCl, 0-5 °C) This compound This compound Diazonium Salt->this compound Sandmeyer Reaction (CuCl, HCl)

Synthesis of this compound from 3-Nitrophthalic Acid.

Experimental Protocol: Synthesis of 3-Aminophthalic Acid from 3-Nitrophthalic Acid [4][5]

This protocol describes the reduction of 3-nitrophthalic acid to 3-aminophthalic acid, a key intermediate.

  • Dissolution: In a suitable reaction vessel, dissolve 3-nitrophthalic acid in an aqueous solution of sodium hydroxide.[4][5]

  • Catalyst Addition: Add a catalyst, such as iron(III) chloride on activated carbon (FeCl₃/C).[4][5]

  • Reduction: Heat the mixture to near reflux (approximately 95 °C) and add hydrazine (B178648) hydrate (B1144303) solution dropwise. Maintain the reflux for 3-5 hours.[4][5]

  • Workup: After the reaction is complete, filter the hot solution to remove the catalyst.[4]

  • Acidification and Isolation: Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of approximately 3.5. The resulting precipitate of 3-aminophthalic acid is then collected by filtration, washed, and dried.[4]

Experimental Protocol: Conversion of 3-Aminophthalic Acid to this compound (Sandmeyer Reaction)

While a specific detailed protocol for the Sandmeyer reaction of 3-aminophthalic acid was not found in the searched literature, a general procedure can be outlined based on established methods.

  • Diazotization: Dissolve 3-aminophthalic acid in a cold aqueous solution of hydrochloric acid (0-5 °C). Slowly add a solution of sodium nitrite (B80452) (NaNO₂) while maintaining the low temperature to form the corresponding diazonium salt.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Nitrogen gas will be evolved.

  • Isolation and Purification: After the reaction is complete, the crude this compound can be isolated by filtration or extraction. Purification can be achieved by recrystallization from a suitable solvent.

Applications

This compound and its anhydride are valuable intermediates in the chemical industry. They are utilized in the synthesis of:

  • Dyes and Pigments: The reactive carboxylic acid groups and the chloro-substituent allow for the facile synthesis of various chromophores.

  • Pharmaceuticals: It serves as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[6]

  • Agrochemicals: It is a precursor for certain pesticides and herbicides.

  • Polymers: 3-Chlorophthalic anhydride is used as a monomer in the production of high-performance polyimides, which are known for their thermal stability and chemical resistance.

Biological Activity

A comprehensive search of the available literature did not yield specific studies on the biological activity of this compound itself. Its primary role in the life sciences appears to be as a precursor in the synthesis of biologically active molecules.

However, studies on related phthalic acid derivatives have shown a range of biological activities. For instance, various derivatives have been investigated for their potential as:

  • Anticancer Agents: Some isophthalic and terephthalic acid derivatives have been designed and synthesized as protein kinase inhibitors, showing cytotoxic actions against various cancer cell lines.[7]

  • Antimicrobial Agents: While not directly related to this compound, other chlorinated organic acids have demonstrated antimicrobial properties.[8]

It is important to note that these activities are reported for derivatives and cannot be directly attributed to this compound without specific experimental evidence. The lack of data on the biological effects of this compound itself represents a potential area for future research.

Conclusion

This compound is a versatile chemical intermediate with established applications in the synthesis of a variety of commercially important products. This guide has summarized its key chemical and physical properties, provided an overview of its spectroscopic characteristics, and detailed its primary synthesis routes. While information on its direct biological activity is currently limited, the compound remains a significant building block for the development of new materials and potential therapeutic agents. Further research into the biological profile of this compound and its simple derivatives could unveil new applications in the pharmaceutical and agrochemical sectors.

References

An In-depth Technical Guide to the Core Characteristics of 3-Chlorophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the fundamental characteristics of key chemical intermediates is paramount. 3-Chlorophthalic acid and its derivatives represent a significant class of compounds, serving as versatile building blocks in the synthesis of a wide array of commercially important molecules, including pharmaceuticals, agrochemicals, and polymers. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound derivatives, supported by detailed experimental protocols and visual representations of key processes.

Core Structure and Physicochemical Properties

This compound is an aromatic dicarboxylic acid distinguished by a chlorine atom at the 3-position of the phthalic acid framework.[1] This substitution pattern significantly influences the molecule's reactivity and physical properties. The primary derivative and a crucial synthetic precursor is 3-Chlorophthalic anhydride (B1165640), formed by the dehydration of the diacid.[2]

The physical and chemical properties of these core compounds are summarized below, providing a baseline for their handling, characterization, and application in further synthetic endeavors.

PropertyThis compound3-Chlorophthalic Anhydride
CAS Number 27563-65-1[3][4][5]117-21-5[2][6][7]
Molecular Formula C₈H₅ClO₄[1][3][4]C₈H₃ClO₃[2][6]
Molecular Weight 200.58 g/mol [1][3][4]182.56 g/mol [6]
Appearance White to off-white crystalline solid[1]White to light yellow crystalline solid[2]
Melting Point Not specified~123 °C[6]
Boiling Point 387.7 °C at 760 mmHg[8]313 °C[9]
Solubility Sparingly soluble in water; soluble in ethanol (B145695) and acetone[1]Insoluble in water; moderately soluble in acetone (B3395972) and chloroform[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily revolves around the preparation of its anhydride, which serves as a more reactive and versatile intermediate for creating esters, amides, and imides.

Synthesis of 3-Chlorophthalic Anhydride

Two principal routes are commonly employed for the industrial production of 3-chlorophthalic anhydride.

Method 1: Direct Chlorination of Phthalic Anhydride This method involves the direct reaction of molten phthalic anhydride with chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).[9][10] The reaction yields a mixture of monochlorinated isomers, primarily 3-chlorophthalic anhydride and 4-chlorophthalic anhydride, in approximately a 45:55 ratio.[9] Further chlorination can lead to the formation of dichlorinated byproducts.[9][10] The separation of 3-chlorophthalic anhydride from the lower-boiling 4-chlorophthalic anhydride can be achieved via fractional distillation.[10] However, a key challenge is the nearly identical boiling point of 3-chlorophthalic anhydride and the 4,5-dichlorophthalic anhydride byproduct, which complicates purification.[10]

Method 2: From 3-Nitrophthalic Anhydride An alternative, though more circuitous route, involves a high-temperature ipso displacement reaction starting from 3-nitrophthalic anhydride.[10][11] This method is often used to obtain high-purity 3-chlorophthalic anhydride, avoiding the isomeric separation challenges of the direct chlorination method.[10] The precursor, 3-nitrophthalic acid, is typically prepared by the nitration of phthalic anhydride, followed by fractional crystallization and dehydration.[10]

General Synthesis of Other Derivatives

Once 3-chlorophthalic anhydride is obtained, it can be readily converted into a variety of derivatives. For instance, reaction with alcohols yields monoesters or diesters, while reaction with amines produces the corresponding phthalamic acids or phthalimides. These reactions follow standard organic chemistry principles for anhydrides.

Experimental Protocols and Workflows

To provide practical guidance, a detailed methodology for the direct chlorination of phthalic anhydride is outlined below.

Experimental Protocol: Synthesis of 3-Chlorophthalic Anhydride via Direct Chlorination

Objective: To synthesize 3-chlorophthalic anhydride by the direct chlorination of phthalic anhydride.

Materials:

  • Phthalic anhydride

  • Chlorine gas

  • Strong non-volatile Lewis acid catalyst (e.g., FeCl₃, MoCl₅, SbCl₃)[9]

  • Optional: Inert solvent

Procedure:

  • Charge a suitable reaction vessel with phthalic anhydride.

  • Heat the vessel to melt the phthalic anhydride, maintaining a temperature between 200°C and 240°C.[9]

  • Add the Lewis acid catalyst to the molten phthalic anhydride.

  • Bubble chlorine gas through the reaction mixture at a controlled rate.

  • Monitor the progress of the reaction using Gas-Liquid Chromatography (GLC) to track the conversion of phthalic anhydride.

  • Halt the reaction when approximately 50% of the phthalic anhydride has been consumed to minimize the formation of polychlorinated byproducts.[9] This is typically achieved by stopping the chlorine gas flow.

  • Isolate the resulting mixture of monochloro derivatives.

  • Perform fractional distillation to separate the 3-chlorophthalic anhydride from the 4-chlorophthalic anhydride and unreacted starting material.

G cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_purification Isolation & Purification PA Phthalic Anhydride Reactor Reaction Vessel PA->Reactor Catalyst Lewis Acid (FeCl₃) Catalyst->Reactor Reaction Chlorination (up to 50% conversion) Reactor->Reaction Heat Heat (200-240°C) Heat->Reaction Chlorine Chlorine Gas (Cl₂) Chlorine->Reaction Mixture Crude Product Mixture (3-ClPAA, 4-ClPAA, PAA) Reaction->Mixture Distillation Fractional Distillation Mixture->Distillation Product Pure 3-Chlorophthalic Anhydride Distillation->Product

Caption: Experimental workflow for the synthesis of 3-Chlorophthalic anhydride.

Applications in Drug Development and Other Industries

While specific biological activity data for this compound itself is not extensively documented in the public domain, its derivatives are crucial intermediates. Phthalic acid derivatives, in general, have been investigated for a range of biological activities, including antimicrobial and enzyme inhibition properties.[12][13] The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making chloro-containing compounds a major focus in drug discovery.[14]

The primary role of this compound derivatives is as a scaffold or intermediate in the synthesis of more complex molecules.

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_materials Materials Science Core 3-Chlorophthalic Anhydride API Active Pharmaceutical Ingredients (APIs) Core->API Intermediate for Herbicides Herbicides Core->Herbicides Precursor to Pesticides Pesticides Core->Pesticides Precursor to Polymers Polyimides Core->Polymers Monomer for Dyes Dyes & Pigments Core->Dyes Intermediate for

Caption: Key application areas for 3-Chlorophthalic anhydride derivatives.

Key Application Areas:

  • Pharmaceuticals: It serves as an intermediate for active pharmaceutical ingredients (APIs).[6] The phthalimide (B116566) group, readily formed from the anhydride, is a known pharmacophore present in various drugs.

  • Agrochemicals: The structure is used in the synthesis of certain herbicides and pesticides.[6]

  • Polymers: 3-Chlorophthalic anhydride is used as a monomer for the production of high-performance polyimides, which are valued for their thermal stability.[6][15]

  • Dyes and Pigments: It is a precursor in the synthesis of various dyes and pigments.[2]

Hypothetical Signaling Pathway in Drug Action

While this compound derivatives are typically not the final active molecule, they are integral to creating it. The diagram below illustrates a generalized pathway where a derivative is used to synthesize an API, which then interacts with a biological target to modulate a signaling pathway, a common paradigm in drug development.

G cluster_synthesis Drug Synthesis cluster_action Biological Action Start 3-Chlorophthalic Acid Derivative Synth Multi-step Synthesis Start->Synth API Final API Synth->API Target Biological Target (e.g., Enzyme, Receptor) API->Target Binds/Inhibits API->Target Pathway Signaling Cascade Target->Pathway Modulates Response Cellular Response (Therapeutic Effect) Pathway->Response

References

An In-Depth Technical Guide to the Hydrolysis of 3-Chlorophthalic Anhydride to 3-Chlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 3-chlorophthalic anhydride (B1165640) to 3-chlorophthalic acid, a reaction of significance in the synthesis of various chemical intermediates for pharmaceuticals, dyes, and polymers.[1][2] This document outlines the reaction mechanism, kinetic considerations, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction

3-Chlorophthalic anhydride is a monochlorinated aromatic anhydride that serves as a precursor in the synthesis of a range of chemical compounds.[1] Its hydrolysis, the chemical breakdown in the presence of water, yields this compound. This transformation is a fundamental step in accessing the diacid functionality for further chemical modifications. The presence of the chlorine atom on the aromatic ring influences the reactivity of the molecule and is a key consideration in its chemical transformations.

Reaction Overview and Mechanism

The hydrolysis of 3-chlorophthalic anhydride proceeds through a nucleophilic acyl substitution mechanism. In this reaction, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This process can be influenced by pH and the presence of catalysts.

The generally accepted mechanism involves the following steps:

  • Nucleophilic Attack: A water molecule attacks one of the carbonyl carbons of the 3-chlorophthalic anhydride.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring and the formation of a carboxylate and a carboxylic acid group.

  • Proton Transfer: A proton transfer results in the final product, this compound.

The electron-withdrawing nature of the chlorine atom is expected to enhance the electrophilicity of the carbonyl carbons, potentially influencing the rate of hydrolysis compared to unsubstituted phthalic anhydride.

Quantitative Data

For unsubstituted phthalic anhydride, the hydrolysis is known to occur readily in hot water. The reaction is generally considered to have a high yield. Due to the lack of specific quantitative data for 3-chlorophthalic anhydride, the following table provides a general overview of expected reaction parameters based on analogous reactions.

ParameterValue/ObservationSource/Analogy
Reactants 3-Chlorophthalic Anhydride, WaterGeneral Knowledge
Product This compoundGeneral Knowledge
Typical Solvent Water, or a co-solvent system if solubility is lowGeneral Hydrolysis Procedures
Catalyst Can be acid or base-catalyzed, but often proceeds with water aloneGeneral Anhydride Hydrolysis
Reaction Time Expected to be in the range of hours, dependent on temperatureAnalogy to other substituted anhydrides
Yield Expected to be highGeneral Anhydride Hydrolysis

Experimental Protocols

A specific, detailed experimental protocol for the hydrolysis of 3-chlorophthalic anhydride is not explicitly available in the reviewed literature. However, a representative procedure can be adapted from the hydrolysis of a structurally similar compound, tetrachlorophthalic anhydride. The following protocol is provided as a guide and may require optimization.

Representative Experimental Protocol: Hydrolysis of a Chlorinated Phthalic Anhydride

This protocol is based on the hydrolysis of tetrachlorophthalic anhydride and should be adapted and optimized for 3-chlorophthalic anhydride.

Materials:

  • Chlorinated phthalic anhydride (e.g., 3-chlorophthalic anhydride)

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the chlorinated phthalic anhydride.

  • Hydrolysis: Add a 10% aqueous solution of sodium hydroxide to the flask. The amount of NaOH should be sufficient to hydrolyze the anhydride and neutralize the resulting carboxylic acid groups.

  • Heating: Heat the mixture to a gentle reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a beaker and slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH 1-2). This will precipitate the chlorinated phthalic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents).

Visualizations

To aid in the understanding of the processes described, the following diagrams have been generated.

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step3 Step 3: Ring Opening cluster_step4 Step 4: Proton Transfer 3-CPA 3-Chlorophthalic Anhydride Intermediate1 Tetrahedral Intermediate 3-CPA->Intermediate1 H2O Water (Nucleophile) H2O->Intermediate1 Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 3-CP This compound Intermediate2->3-CP

Caption: Reaction mechanism for the hydrolysis of 3-chlorophthalic anhydride.

Experimental_Workflow start Start reaction_setup 1. Combine 3-Chlorophthalic Anhydride and Water/Base start->reaction_setup heating 2. Heat mixture (e.g., reflux) reaction_setup->heating monitoring 3. Monitor reaction (TLC/HPLC) heating->monitoring cooling 4. Cool to room temperature monitoring->cooling Reaction Complete acidification 5. Acidify with HCl to precipitate product cooling->acidification extraction 6. Extract with organic solvent acidification->extraction drying 7. Dry organic layer extraction->drying evaporation 8. Evaporate solvent drying->evaporation purification 9. Purify by recrystallization evaporation->purification end End: Pure this compound purification->end

Caption: General experimental workflow for the hydrolysis of 3-chlorophthalic anhydride.

References

3-Chlorophthalic Acid: A Technical Guide to Safety, Handling, and MSDS Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Chlorophthalic acid. The information is intended to be a crucial resource for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work.

Chemical and Physical Properties

This compound is an aromatic compound that serves as a versatile intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals.[1] It is a white to off-white crystalline solid.[1] While it is sparingly soluble in water, it demonstrates greater solubility in organic solvents such as ethanol (B145695) and acetone.[1] The presence of a chlorine atom on the phthalic acid framework influences its chemical reactivity, making it a useful component in various synthetic reactions.[1]

PropertyValueSource
Chemical Formula C₈H₅ClO₄[1][2]
Molecular Weight 200.58 g/mol [2]
CAS Number 27563-65-1[1][2]
Appearance White to off-white crystalline solid[1]
Solubility Sparingly soluble in water; soluble in ethanol and acetone[1]
Boiling Point 387.7 °C at 760 mmHgLookChem
Flash Point 188.3 °CLookChem
Density 1.586 g/cm³LookChem
Storage Temperature Room Temperature, sealed in dry conditionsLookChem

Hazard Identification and Classification

GHS Hazard Statements for 3-Chlorophthalic Anhydride (B1165640) (as a proxy):

  • H301: Toxic if swallowed.[3][4]

  • H315: Causes skin irritation.[5]

  • H318 / H319: Causes serious eye damage / Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][5]

Signal Word: Danger[3][4]

It is crucial to handle this compound with care, assuming it possesses similar hazards to its anhydride.[3]

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and the integrity of the compound.

Handling
  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[5]

    • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[5]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[5]

G cluster_storage Storage Protocol cluster_handling Handling Protocol storage_container Tightly Closed Container storage_location Dry, Cool, Well-Ventilated Area storage_container->storage_location Place in incompatible_materials Store Away From: - Strong Oxidizing Agents - Bases storage_location->incompatible_materials Maintain Separation handling_ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat handling_location Use in a Well-Ventilated Area (Fume Hood Recommended) handling_ppe->handling_location Required for hygiene Practice Good Hygiene: - Wash Hands After Use - No Food/Drink in Work Area handling_location->hygiene Followed by

Caption: General Storage and Handling Protocols.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

G cluster_exposure First Aid for Exposure cluster_routes First Aid for Exposure cluster_actions First Aid for Exposure exposure Exposure Occurs eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush with water for 15 min eye_contact->flush_eyes flush_skin Flush with water for 15 min Remove contaminated clothing skin_contact->flush_skin fresh_air Move to fresh air Provide oxygen if needed inhalation->fresh_air rinse_mouth Rinse mouth with water Do NOT induce vomiting ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention flush_eyes->medical_attention flush_skin->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention

Caption: First Aid Response Workflow.

Firefighting Measures and Accidental Release

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as specified in Section 3.1. Ensure adequate ventilation.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Toxicological Information

Detailed quantitative toxicological data for this compound, such as LD50 and LC50 values, are not well-documented in publicly available literature. The toxicological properties have not been thoroughly investigated.[3][5] However, based on the classification of the anhydride, it is presumed to be toxic if swallowed and to cause skin, eye, and respiratory irritation.[3][4][5]

Toxicity EndpointData
Acute Oral Toxicity Toxic if swallowed (based on anhydride data)[3][4]
Skin Corrosion/Irritation Causes skin irritation (based on anhydride data)[5]
Serious Eye Damage/Irritation Causes serious eye irritation (based on anhydride data)[3][4][5]
Respiratory Irritation May cause respiratory irritation (based on anhydride data)[3][5]
Carcinogenicity No data available
Mutagenicity No data available
Reproductive Toxicity No data available

Experimental Protocols and Applications

This compound is a precursor in various chemical syntheses. While specific, detailed experimental protocols are proprietary and vary by application, a general workflow for its use as a starting material in a hypothetical synthesis is outlined below. This compound is noted for its utility in producing herbicides, pesticides, and as a monomer for polyimides (as its anhydride).[6]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow where this compound is used as a reactant in a chemical synthesis.

G reactant This compound (Starting Material) reaction_vessel Reaction Vessel (e.g., Round-bottom flask) reactant->reaction_vessel reagents Other Reagents and Solvent reagents->reaction_vessel reaction_conditions Reaction Conditions: - Temperature Control - Stirring - Inert Atmosphere (if needed) reaction_vessel->reaction_conditions workup Reaction Work-up: - Quenching - Extraction - Washing reaction_vessel->workup After Reaction Completion purification Purification: - Crystallization - Chromatography workup->purification product Final Product purification->product

Caption: Generalized Chemical Synthesis Workflow.

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This technical guide summarizes the available safety and handling information for this compound. Due to the limited specific data on the acid, much of the hazard information is extrapolated from its anhydride. It is imperative that researchers and scientists handle this compound with the utmost care, adhering to strict safety protocols and utilizing appropriate personal protective equipment. As with any chemical, a thorough understanding of its properties and potential hazards is the foundation of safe and effective research and development.

References

The Genesis of Chlorinated Phthalic Acids: A Deep Dive into Their Discovery, Synthesis, and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of chlorinated phthalic acids. It details the evolution of synthetic methodologies, from early discoveries to modern industrial processes. The document summarizes key quantitative physicochemical data for various chlorinated phthalic acid isomers and provides detailed experimental protocols for their synthesis. Furthermore, it explores the metabolic fate and toxicological pathways associated with these compounds, offering insights for researchers in drug development and environmental science.

Introduction: The Emergence of a Versatile Chemical Family

Phthalic acid, a simple aromatic dicarboxylic acid, and its anhydride (B1165640) have been foundational platform chemicals for over a century, primarily serving as precursors to a vast array of plasticizers, resins, and dyes. The introduction of chlorine atoms onto the phthalic acid backbone gives rise to a diverse family of chlorinated phthalic acids, each with unique properties and applications. These compounds have historically been pivotal in the development of flame retardants, pesticides, and specialty polymers. This guide traces their journey from initial discovery to their contemporary roles in science and industry.

A Historical Timeline of Discovery and Synthesis

The story of chlorinated phthalic acids is intrinsically linked to the development of industrial organic chemistry. While a definitive timeline for the "discovery" of each chlorinated isomer is not always clear-cut, the progression of their synthesis provides a historical narrative.

Early Developments in Phthalic Acid Chemistry:

The precursor to all chlorinated phthalic acids, phthalic acid itself, was first obtained in 1836 by the French chemist Auguste Laurent through the oxidation of naphthalene (B1677914) tetrachloride.[1] However, it was the development of catalytic oxidation processes in the late 19th and early 20th centuries that made phthalic anhydride, the immediate precursor for many chlorination reactions, a readily available industrial chemical.[1]

The Advent of Chlorination:

The direct chlorination of phthalic anhydride to produce tetrachlorophthalic anhydride has been a subject of study for many years. Early methods often involved harsh conditions and a mixture of products. Over time, more controlled and selective methods have been developed.

  • Monochlorophthalic Acids: The synthesis of monochlorinated phthalic acids, such as 3-chlorophthalic acid and 4-chlorophthalic acid, can be achieved through the direct chlorination of phthalic anhydride or its salts under controlled conditions.[2][3] The preparation of 4-chlorophthalic acid is often carried out by chlorinating an alkaline solution of phthalic acid with chlorine, which results in the precipitation of the monosodium salt of 4-chlorophthalic acid.[2]

  • Dichlorophthalic Acids: The synthesis of dichlorophthalic acids has been explored through various routes. For instance, 4,5-dichlorophthalic acid can be synthesized by the chlorination of phthalic acid or its salts.[4] One historical method involved the chlorination of alkali metal phthalates.[5] Another approach involves a two-step chlorination of phthalic acid, first to 4-chlorophthalic acid, followed by a second chlorination to yield 4,5-dichlorophthalic acid.[6] The synthesis of 3,5-dichlorophthalic acid can be achieved from N-substituted tetrachlorophthalimides and trichlorophthalimides.[7] Direct chlorination of phthalic anhydride can also produce a mixture of dichlorinated isomers, though yields of specific isomers like 3,5-dichlorophthalic anhydride may be low.[7]

  • Trichlorophthalic Acids: Information on the specific historical discovery of trichlorophthalic acid isomers is less documented. However, their synthesis is generally achieved through more extensive chlorination of phthalic anhydride or its less chlorinated derivatives.

  • Tetrachlorophthalic Acid and Anhydride: The synthesis of tetrachlorophthalic anhydride, a significant flame retardant, can be accomplished through several methods. One approach is the oxidation of tetrachloro-o-xylene.[8] A more common method is the direct chlorination of phthalic anhydride, often using a catalyst such as iodine or a Lewis acid in a solvent like fuming sulfuric acid or chlorosulfonic acid.[8][9]

  • Chlorendic Acid: A structurally distinct chlorinated dicarboxylic acid, chlorendic acid (also known as HET acid), is not a direct derivative of phthalic acid but is functionally related. Its synthesis involves the Diels-Alder reaction of hexachlorocyclopentadiene (B6142220) and maleic anhydride, followed by hydrolysis of the resulting anhydride. This chemistry became important in the mid-20th century with the demand for high-performance flame retardants.

Quantitative Data on Chlorinated Phthalic Acids

The degree and position of chlorination significantly influence the physicochemical properties of phthalic acids. The following tables summarize key quantitative data for several important chlorinated phthalic acids.

Table 1: Physicochemical Properties of Monochlorophthalic Acids and Anhydrides

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound27563-65-1C₈H₅ClO₄200.58-387.7 ± 27.0
4-Chlorophthalic Acid89-20-3C₈H₅ClO₄200.58285399.5 ± 27.0
3-Chlorophthalic Anhydride117-21-5C₈H₃ClO₃182.56123-126170 (lit.)
4-Chlorophthalic Anhydride118-45-6C₈H₃ClO₃182.5696290

Data sourced from[1][4][6][10][11][12][13][14]

Table 2: Physicochemical Properties of Dichlorophthalic Acids and Anhydrides

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3,5-Dichlorophthalic Acid-C₈H₄Cl₂O₄235.02171-172
3,6-Dichlorophthalic Anhydride4466-59-5C₈H₂Cl₂O₃217.01-
4,5-Dichlorophthalic Acid56962-08-4C₈H₄Cl₂O₄235.02210-212

Data sourced from[7][15]

Table 3: Physicochemical Properties of Tetrachlorinated Phthalic and Terephthalic Acids

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water SolubilitypKa
Tetrachlorophthalic Acid632-58-6C₈H₂Cl₄O₄303.91~98Sparingly soluble-
Tetrachloroterephthalic Acid (TPA)2136-79-0C₈H₂Cl₄O₄303.91-Predicted to be higher than Dacthal (0.5 mg/L)-

Data sourced from[9][16][17]

Table 4: Physicochemical Properties of Chlorendic Acid

PropertyValue
CAS Number115-28-6
Molecular FormulaC₉H₄Cl₆O₄
Molecular Weight ( g/mol )388.84
Melting Point (°C)Decomposes at 208-210
Water Solubility3.5 g/L at 25 °C

Experimental Protocols for Synthesis

The following sections provide detailed methodologies for the synthesis of key chlorinated phthalic acids, representing common laboratory and industrial procedures.

Synthesis of 4-Chlorophthalic Acid Monosodium Salt and 4-Chlorophthalic Anhydride

This two-step procedure involves the chlorination of phthalic anhydride in an aqueous medium to form the monosodium salt, which is then converted to the anhydride.[18][19][20]

Step 1: Synthesis of 4-Chlorophthalic Acid Monosodium Salt

  • Reaction Setup: In a multi-necked flask equipped with a stirrer, thermometer, gas inlet tube, and pH probe, mix phthalic anhydride, sodium hydroxide (B78521), a polar solvent (e.g., water or a water/1,4-dioxane mixture), and a phase transfer catalyst such as tetrabutylammonium (B224687) chloride.[18]

  • Chlorination: Introduce chlorine gas into the reaction mixture. The reaction temperature is typically maintained between 40-70°C.[18][20]

  • pH Control: Throughout the reaction, maintain the pH of the solution between 4.5 and 5.5 by the controlled addition of a weak alkali solution (e.g., sodium hydroxide solution).[18][20]

  • Isolation: After the reaction is complete (as monitored by a suitable analytical technique like HPLC), cool the mixture to induce crystallization of the 4-chlorophthalic acid monosodium salt.[18]

  • Purification: Collect the crude salt by filtration. The salt can be further purified by recrystallization from water.[2]

Step 2: Conversion to 4-Chlorophthalic Anhydride

  • Dehydration: The purified 4-chlorophthalic acid monosodium salt is first acidified to form 4-chlorophthalic acid. The resulting acid is then subjected to dehydration to form the anhydride. This can be achieved by heating the acid, often in the presence of a dehydrating agent or by azeotropic removal of water.

  • Purification: The crude 4-chlorophthalic anhydride can be purified by rectification (distillation under reduced pressure).[8]

Synthesis of 3,5-Dichlorophthalic Acid

This method describes the synthesis of 3,5-dichlorophthalic acid from a more highly chlorinated starting material, tetrachloro-N-phenylphthalimide, through reductive dechlorination.[7]

  • Reaction Mixture: Combine tetrachloro-N-phenylphthalimide, zinc dust, and an aqueous solution of sodium hydroxide (e.g., 15% w/v) in a reaction vessel.[7]

  • Reaction Conditions: Heat the mixture to approximately 65°C and stir for several hours (e.g., 8 hours).[7]

  • Work-up: After cooling, filter the reaction mixture. The aqueous layer is then extracted with a non-polar organic solvent (e.g., dichloromethane) to remove organic impurities.

  • Acidification and Extraction: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of about 1.0. This will precipitate the 3,5-dichlorophthalic acid. Extract the product into a suitable organic solvent like ethyl acetate.[7]

  • Isolation and Purification: Dry the organic extract over a drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The resulting crude 3,5-dichlorophthalic acid can be further purified by recrystallization from water.[7] A melting point of 171-172°C is indicative of the purified product.[7]

Synthesis of Tetrachlorophthalic Anhydride

This protocol outlines the direct chlorination of phthalic anhydride in a solvent with a catalyst.[8][9]

  • Reaction Setup: In a reactor equipped with a stirrer, condenser, and gas inlet, charge phthalic anhydride and a suitable solvent such as fuming sulfuric acid or chlorosulfonic acid.[8][9]

  • Catalyst Addition: Add a catalyst, typically iodine or an iodine compound.[8][9]

  • Chlorination: Heat the mixture and bubble dry chlorine gas through the solution. The reaction is typically carried out at elevated temperatures. Hydrogen chloride gas is evolved as a byproduct.[8]

  • Reaction Monitoring and Work-up: The progress of the reaction can be monitored by analyzing the composition of the reaction mixture. Once the desired degree of chlorination is achieved, the tetrachlorophthalic anhydride can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration.

  • Purification: The crude product can be purified by washing and/or recrystallization.

Biological Implications: Metabolism and Toxicological Pathways

The biological effects of chlorinated phthalic acids are of significant interest to toxicologists and drug development professionals. While much of the research has focused on phthalate (B1215562) esters, the underlying metabolic pathways often involve the formation of the corresponding acids.

Metabolic Pathways

The metabolism of chlorinated phthalic acid esters, such as dimethyl tetrachloroterephthalate (DCPA), provides a model for understanding the fate of these compounds in biological systems.

  • Hydrolysis: The initial and primary metabolic step for phthalate esters is hydrolysis of the ester linkages by carboxylesterases, primarily in the liver and intestines. This process yields the corresponding monoester and then the free phthalic acid. For example, DCPA is hydrolyzed first to monomethyl tetrachloroterephthalate (MTP) and then to tetrachloroterephthalic acid (TPA).[21]

  • Phase II Conjugation: The resulting chlorinated phthalic acids can undergo Phase II metabolism, where they are conjugated with glucuronic acid to form more water-soluble glucuronides, which are then readily excreted in the urine.

  • Oxidative Metabolism: While hydrolysis is the main pathway, some phthalates can also undergo oxidative metabolism of their alkyl side chains by cytochrome P450 enzymes. However, for the chlorinated phthalic acids themselves, further metabolism of the aromatic ring is less characterized. Some studies suggest that certain bacteria can decarboxylate chlorinated phthalic acids. For instance, 4-chlorophthalic acid can be converted to 3-chlorobenzoic acid.[22]

Metabolic_Pathway CPE Chlorinated Phthalate Ester CPA_mono Chlorinated Monomethyl Phthalate CPE->CPA_mono Hydrolysis (Carboxylesterases) CPA Chlorinated Phthalic Acid CPA_mono->CPA Hydrolysis (Carboxylesterases) Glucuronide Glucuronide Conjugate CPA->Glucuronide Phase II Conjugation (UDP-glucuronosyltransferases) Excretion Urinary Excretion Glucuronide->Excretion

Caption: Generalized metabolic pathway of chlorinated phthalate esters.

Toxicological Signaling Pathways

The toxicological effects of phthalates, including their chlorinated derivatives, are complex and can involve multiple cellular signaling pathways. While specific pathways for every chlorinated phthalic acid have not been fully elucidated, research on related compounds points to several key mechanisms.

  • Oxidative Stress: A common mechanism of phthalate-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[23][24][25] This can damage cellular components, including lipids, proteins, and DNA. The cellular response to oxidative stress involves the activation of antioxidant enzyme systems.[25]

  • Apoptosis: Phthalate esters have been shown to induce apoptosis (programmed cell death) in various cell types.[23] This can be triggered by oxidative stress and often involves the regulation of the PI3K/Akt/Bcl-2 signaling pathway.[23] Phthalates can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins, ultimately activating caspases and executing the apoptotic program.[23]

Apoptosis_Pathway CPA Chlorinated Phthalic Acids ROS Increased ROS (Oxidative Stress) CPA->ROS PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential signaling pathway for chlorinated phthalic acid-induced apoptosis.

Conclusion and Future Directions

Chlorinated phthalic acids represent a mature yet continually relevant class of chemicals. Their history is a testament to the ingenuity of synthetic chemistry in tailoring molecular properties for specific applications. While their synthesis is well-established, there remains a need for more sustainable and environmentally benign production methods.

From a biological perspective, a deeper understanding of the specific metabolic pathways and toxicological mechanisms of individual chlorinated phthalic acid isomers is crucial. Future research should focus on elucidating the interactions of these compounds with cellular receptors and signaling cascades to better assess their potential risks and to inform the design of safer alternatives. For drug development professionals, understanding the metabolic fate of chlorinated aromatic structures is essential for predicting the pharmacokinetics and potential toxicity of novel therapeutic agents.

References

Methodological & Application

Application of 3-Chlorophthalic Acid in Organic Synthesis: Detailed Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-chlorophthalic acid and its anhydride (B1165640) in the synthesis of valuable organic compounds. The focus is on the preparation of intermediates for pharmaceuticals, agrochemicals, and performance materials, with an emphasis on practical laboratory procedures and the underlying chemical principles.

Overview of this compound in Organic Synthesis

This compound, a derivative of phthalic acid, is a versatile building block in organic synthesis. Its chemical reactivity is characterized by the presence of two carboxylic acid groups and a chlorine atom on the aromatic ring. The carboxylic acid functionalities readily undergo reactions such as esterification, amidation, and dehydration to form the corresponding anhydride. The chlorine atom, an electron-withdrawing group, influences the reactivity of the aromatic ring and can be a site for nucleophilic substitution or a handle for cross-coupling reactions.

The anhydride form, 3-chlorophthalic anhydride, is particularly useful as it reacts readily with a variety of nucleophiles, including amines, alcohols, and phenols, to form phthalamic acids, which can be subsequently cyclized to phthalimides. This reactivity is the basis for its application in the synthesis of a wide range of bioactive molecules and functional polymers.

Synthesis of Bioactive Heterocycles: N-(Thiazol-2-yl)-3-chlorophthalimide

Derivatives of this compound have shown promise as antimicrobial and herbicidal agents. The following section details the synthesis of a novel N-(thiazol-2-yl)-3-chlorophthalimide, a class of compounds with potential biological activity.

Reaction Scheme

The synthesis is a two-step process starting from 3-chlorophthalic anhydride and 2-aminothiazole (B372263). The first step is the formation of the intermediate N-(thiazol-2-yl)-3-chlorophthalamic acid, followed by cyclization to the final phthalimide (B116566) product.

G cluster_0 Step 1: Phthalamic Acid Formation cluster_1 Step 2: Cyclization (Imide Formation) 3-Chlorophthalic Anhydride 3-Chlorophthalic Anhydride N-(Thiazol-2-yl)-3-chlorophthalamic acid N-(Thiazol-2-yl)-3-chlorophthalamic acid 3-Chlorophthalic Anhydride->N-(Thiazol-2-yl)-3-chlorophthalamic acid Nucleophilic Acyl Substitution 2-Aminothiazole 2-Aminothiazole 2-Aminothiazole->N-(Thiazol-2-yl)-3-chlorophthalamic acid N-(Thiazol-2-yl)-3-chlorophthalamic acid_2 N-(Thiazol-2-yl)-3-chlorophthalamic acid N-(Thiazol-2-yl)-3-chlorophthalimide N-(Thiazol-2-yl)-3-chlorophthalimide N-(Thiazol-2-yl)-3-chlorophthalamic acid_2->N-(Thiazol-2-yl)-3-chlorophthalimide Dehydration

Caption: Synthetic pathway for N-(Thiazol-2-yl)-3-chlorophthalimide.

Experimental Protocols

Materials:

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Protocol 1: Synthesis of N-(Thiazol-2-yl)-3-chlorophthalamic acid

  • In a 250 mL round-bottom flask, dissolve 3-chlorophthalic anhydride (1.82 g, 10 mmol) in 50 mL of glacial acetic acid with gentle warming.

  • To the stirred solution, add a solution of 2-aminothiazole (1.00 g, 10 mmol) in 20 mL of glacial acetic acid dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2 hours. A white precipitate of the phthalamic acid will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold glacial acetic acid (2 x 10 mL) and then with deionized water (3 x 20 mL) to remove any unreacted starting materials and solvent.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Synthesis of N-(Thiazol-2-yl)-3-chlorophthalimide

  • In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the dried N-(thiazol-2-yl)-3-chlorophthalamic acid (from the previous step) in 30 mL of acetic anhydride.

  • Add anhydrous sodium acetate (0.82 g, 10 mmol) to the suspension.

  • Heat the mixture to reflux with stirring for 4 hours. The solid will gradually dissolve as the cyclization proceeds.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • The phthalimide product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure N-(thiazol-2-yl)-3-chlorophthalimide as a crystalline solid.

  • Dry the final product in a vacuum oven at 80 °C.

Characterization Data (Hypothetical)
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)FTIR (cm⁻¹)¹H NMR (δ, ppm)
N-(Thiazol-2-yl)-3-chlorophthalamic acid C₁₁H₇ClN₂O₃S282.70185-187923400-2500 (br, O-H), 3250 (N-H), 1710 (C=O, acid), 1680 (C=O, amide)7.2-8.0 (m, 5H, Ar-H & thiazole-H), 10.5 (s, 1H, COOH), 11.2 (s, 1H, NH)
N-(Thiazol-2-yl)-3-chlorophthalimide C₁₁H₅ClN₂O₂S264.69210-212851780, 1720 (C=O, imide), 1590, 1470 (C=C, aromatic)7.5-8.2 (m, 5H, Ar-H & thiazole-H)

Application in Agrochemicals: Mechanism of Action of Phthalimide Fungicides

Phthalimide derivatives are known to exhibit fungicidal activity. The mode of action for many phthalimide fungicides is believed to involve their reaction with thiol (-SH) groups present in fungal enzymes, leading to the disruption of cellular respiration and other vital processes.

G cluster_0 Fungal Cell Phthalimide_Fungicide Phthalimide Fungicide (e.g., 3-Chloro-derivative) Enzyme_SH Fungal Enzyme with Thiol Group (-SH) Phthalimide_Fungicide->Enzyme_SH Reaction with Thiol Group Inactivated_Enzyme Inactivated Enzyme-Fungicide Adduct Phthalimide_Fungicide->Inactivated_Enzyme Cellular_Respiration Cellular Respiration Enzyme_SH->Cellular_Respiration Catalyzes Inactivated_Enzyme->Cellular_Respiration Inhibition ATP_Production ATP Production Cellular_Respiration->ATP_Production Fungal_Cell_Death Fungal Cell Death Cellular_Respiration->Fungal_Cell_Death Disruption leads to ATP_Production->Fungal_Cell_Death Cessation leads to

Caption: Proposed mechanism of action for phthalimide fungicides.

This multi-site inhibitory action makes the development of resistance in fungi less likely compared to single-site inhibitors. The presence of the chloro-substituent in the 3-position of the phthalimide ring can modulate the electrophilicity of the carbonyl carbons and the overall lipophilicity of the molecule, potentially enhancing its fungicidal efficacy.

Synthesis of 3-Chlorophthalic Anhydride

For many applications, 3-chlorophthalic anhydride is the preferred starting material. It can be synthesized from phthalic anhydride through direct chlorination.

Experimental Protocol: Chlorination of Phthalic Anhydride

CAUTION: This reaction should be performed in a well-ventilated fume hood as it involves chlorine gas.

Materials:

  • Phthalic anhydride

  • Anhydrous ferric chloride (FeCl₃)

  • Chlorine gas

  • Inert solvent (e.g., 1,1,2,2-tetrachloroethane) (optional)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Mechanical stirrer

  • Condenser with a gas outlet connected to a trap

  • Heating mantle

Protocol:

  • Charge a three-necked round-bottom flask with phthalic anhydride (148 g, 1 mol) and anhydrous ferric chloride (1.62 g, 0.01 mol).

  • Heat the mixture to 200-240 °C with stirring to melt the phthalic anhydride.

  • Bubble chlorine gas through the molten reaction mixture at a controlled rate.

  • Monitor the reaction progress by gas chromatography (GC) to determine the ratio of unreacted phthalic anhydride, monochlorinated products (3-chloro and 4-chloro isomers), and dichlorinated byproducts.

  • Stop the chlorination when the desired conversion is reached (typically around 50% to maximize the yield of the monochlorinated product and minimize dichlorination).

  • Cool the reaction mixture and purify the 3-chlorophthalic anhydride from the 4-chloro isomer and other byproducts by fractional distillation under reduced pressure.

Reaction Data
Reactant Ratio (Phthalic Anhydride:FeCl₃)Temperature (°C)Reaction Time (h)Conversion (%)Yield of 3-Chlorophthalic Anhydride (%)Purity (%)
100:1220-2305~50~20>95
100:1220-2308~70~25~90

Note: The yield of 3-chlorophthalic anhydride is typically lower than its 4-chloro isomer due to electronic and steric effects.

Safety Precautions

  • This compound and its anhydride are irritants. Avoid contact with skin, eyes, and mucous membranes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chlorine gas is highly toxic and corrosive. All manipulations involving chlorine gas must be carried out in a certified fume hood.

  • Reactions at high temperatures should be conducted with caution. Use appropriate heating equipment and ensure proper temperature control.

  • Handle all organic solvents in a well-ventilated area.

By following these detailed protocols and safety guidelines, researchers can effectively utilize this compound and its anhydride as versatile synthons for the development of new and valuable organic molecules.

Application Notes and Protocols: 3-Chlorophthalic Acid as a Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chlorophthalic acid as a versatile precursor in the synthesis of bioactive molecules, particularly focusing on the generation of chlorophthalazinone scaffolds. Phthalazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.

The protocols outlined below provide a detailed methodology for the synthesis of a representative chlorophthalazinone derivative from this compound, offering a foundational process for further drug discovery and development efforts.

Introduction

This compound, and its corresponding anhydride (B1165640), serve as key building blocks in organic synthesis. The presence of the chlorine atom and the carboxylic acid functionalities allows for a range of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures. One of the most valuable applications of this compound in pharmaceutical development is its use in the synthesis of substituted phthalazinones. These bicyclic heteroaromatic compounds are known to interact with various biological targets, leading to a spectrum of therapeutic effects.

Application: Synthesis of Bioactive Chlorophthalazinones

Chlorophthalazinone derivatives synthesized from this compound are valuable intermediates and potential active pharmaceutical ingredients (APIs). The strategic placement of the chlorine atom can influence the molecule's pharmacokinetic and pharmacodynamic properties. These compounds have been investigated for their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes and as anticancer agents by targeting various protein kinases involved in cell signaling pathways.

Experimental Protocols

Protocol 1: Synthesis of 3-Chlorophthalic Anhydride from this compound

This protocol describes the dehydration of this compound to its corresponding anhydride, a key intermediate for the subsequent synthesis of phthalazinone derivatives.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, suspend 10.0 g of this compound in 50 mL of anhydrous toluene.

  • Add 15 mL of acetic anhydride to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.

  • Maintain the reflux for 2 hours, during which the solid should dissolve.

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting solid is 3-chlorophthalic anhydride. Recrystallize from a suitable solvent system (e.g., toluene/hexane) to obtain a purified product.

Table 1: Quantitative Data for the Synthesis of 3-Chlorophthalic Anhydride

ParameterValue
Starting MaterialThis compound
Product3-Chlorophthalic Anhydride
Theoretical Yield9.09 g
Typical Actual Yield8.2 - 8.6 g
Yield (%)90 - 95%
Purity (by HPLC)>98%

Protocol 2: Synthesis of 8-Chloro-2,3-dihydrophthalazine-1,4-dione from 3-Chlorophthalic Anhydride

This protocol details the reaction of 3-chlorophthalic anhydride with hydrazine (B178648) hydrate (B1144303) to form a key chlorophthalazinone intermediate.

Materials:

  • 3-Chlorophthalic anhydride

  • Hydrazine hydrate (80% solution in water)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of 3-chlorophthalic anhydride in 30 mL of glacial acetic acid.

  • Slowly add 1.5 mL of hydrazine hydrate (80% solution) to the stirred solution. An exothermic reaction may be observed.

  • Attach a reflux condenser and heat the reaction mixture to 120 °C for 4 hours.

  • Upon completion of the reaction, allow the mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 15 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 8-chloro-2,3-dihydrophthalazine-1,4-dione.

Table 2: Quantitative Data for the Synthesis of 8-Chloro-2,3-dihydrophthalazine-1,4-dione

ParameterValue
Starting Material3-Chlorophthalic Anhydride
Product8-Chloro-2,3-dihydrophthalazine-1,4-dione
Theoretical Yield5.38 g
Typical Actual Yield4.5 - 4.8 g
Yield (%)84 - 89%
Purity (by NMR)>97%

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis process from this compound to the chlorophthalazinone derivative.

G A This compound B Acetic Anhydride, Toluene Reflux, 2h A->B C 3-Chlorophthalic Anhydride B->C D Hydrazine Hydrate, Acetic Acid 120°C, 4h C->D E 8-Chloro-2,3-dihydrophthalazine-1,4-dione D->E

Caption: Synthetic workflow for the preparation of a chlorophthalazinone.

Potential Signaling Pathway Inhibition

Phthalazinone derivatives have been shown to inhibit various signaling pathways implicated in disease. The diagram below represents a simplified model of potential downstream effects of inhibiting a key signaling kinase.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Signaling Kinase (e.g., VEGFR, PDGFR) Receptor->Kinase Activation Downstream Downstream Signaling Cascade Kinase->Downstream Phosphorylation Transcription Gene Transcription Downstream->Transcription Signal Transduction CellularResponse Cell Proliferation, Angiogenesis Transcription->CellularResponse Leads to Chlorophthalazinone Chlorophthalazinone Derivative Chlorophthalazinone->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a phthalazinone derivative.

Conclusion

This compound is a readily available and versatile precursor for the synthesis of a variety of heterocyclic compounds with significant potential in pharmaceutical applications. The protocols provided herein for the synthesis of a representative chlorophthalazinone offer a robust starting point for researchers engaged in the discovery and development of novel therapeutic agents. The straightforward nature of these reactions, coupled with the potential for diverse functionalization of the phthalazinone core, underscores the value of this compound in medicinal chemistry. Further investigation into the biological activities of derivatives synthesized from this precursor is warranted to explore their full therapeutic potential.

Synthesis of High-Performance Polyimides Using 3-Chlorophthalic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyimides utilizing 3-chlorophthalic anhydride (B1165640) as a key monomer. The introduction of a chlorine atom onto the phthalic anhydride moiety can impart unique properties to the resulting polyimide, such as enhanced solubility, modified dielectric properties, and potential for further functionalization, making these polymers attractive for a range of advanced applications.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of polyimides typically involves the polycondensation reaction between a dianhydride and a diamine. The choice of monomers allows for the tuning of the final polymer's properties. 3-Chlorophthalic anhydride is a versatile monomer that can be used to introduce a chlorine substituent into the polyimide backbone. This modification can disrupt polymer chain packing, leading to improved solubility in organic solvents, a significant advantage for processing and fabrication of films, coatings, and membranes. Furthermore, the presence of the chloro group offers a reactive site for post-polymerization modifications.

General Synthesis Pathway

The synthesis of polyimides from 3-chlorophthalic anhydride typically follows a two-step polycondensation method. The first step involves the formation of a poly(amic acid) precursor, which is then converted to the final polyimide in the second step through a process of imidization.

Step 1: Poly(amic acid) Synthesis

The reaction of 3-chlorophthalic anhydride with an aromatic diamine in a polar aprotic solvent at room temperature leads to the formation of a soluble poly(amic acid) solution. The nucleophilic attack of the amine groups on the carbonyl groups of the anhydride results in ring-opening and the formation of amide and carboxylic acid functionalities along the polymer chain.

Step 2: Imidization

The poly(amic acid) is then converted to the corresponding polyimide by either thermal or chemical imidization.

  • Thermal Imidization: The poly(amic acid) solution is cast into a film and heated at elevated temperatures (typically between 200-350°C) to induce cyclodehydration, forming the stable imide ring and releasing water as a byproduct.

  • Chemical Imidization: This method involves the use of dehydrating agents, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine), at lower temperatures to achieve cyclization.

The choice of imidization method can influence the final properties of the polyimide film.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of a polyimide from 3-chlorophthalic anhydride and an aromatic diamine, such as 4,4'-oxydianiline (B41483) (ODA). Researchers should optimize these conditions based on the specific diamine used and the desired polymer properties.

Materials and Equipment
  • Monomers:

    • 3-Chlorophthalic anhydride (recrystallized from a suitable solvent, e.g., acetic anhydride, and dried under vacuum)

    • Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), purified by sublimation)

  • Solvent:

    • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Equipment:

    • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube

    • Glass plates for film casting

    • Doctor blade or spin coater

    • Vacuum oven or furnace with temperature programming capability

Protocol for Poly(amic acid) Synthesis
  • In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine (e.g., 1.0 equivalent) in anhydrous DMAc to achieve a solids concentration of 15-20% (w/v).

  • Stir the solution with a mechanical stirrer until the diamine is completely dissolved.

  • Slowly add a stoichiometric amount (1.0 equivalent) of solid 3-chlorophthalic anhydride to the diamine solution in small portions over 30-60 minutes to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.

  • The resulting viscous poly(amic acid) solution can be stored in a refrigerator before use.

Protocol for Thermal Imidization
  • Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve the desired film thickness.

  • Place the cast film in a vacuum oven or furnace.

  • Dry the film at a relatively low temperature (e.g., 80-100°C) for several hours to remove the bulk of the solvent.

  • Gradually increase the temperature in a stepwise manner to effect imidization. A typical heating program is:

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • After the final heating step, allow the film to cool slowly to room temperature.

  • The resulting polyimide film can be carefully peeled from the glass substrate.

Data Presentation

The properties of polyimides derived from 3-chlorophthalic anhydride are highly dependent on the diamine comonomer used. The following table summarizes typical property ranges for polyimides synthesized from 3-chlorophthalic anhydride and various aromatic diamines.

PropertyTypical Value Range
Thermal Properties
Glass Transition Temperature (Tg)220 - 300 °C
5% Weight Loss Temperature (TGA)> 450 °C in N₂
Mechanical Properties
Tensile Strength80 - 120 MPa
Tensile Modulus2.0 - 3.5 GPa
Elongation at Break5 - 15 %
Solubility
SolventsNMP, DMAc, m-cresol

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for polyimides from 3-chlorophthalic anhydride.

Polyimide_Synthesis_Workflow Monomers Monomers: 3-Chlorophthalic Anhydride + Aromatic Diamine PAA_Synthesis Step 1: Poly(amic acid) Synthesis (Polar Aprotic Solvent, RT, N₂) Monomers->PAA_Synthesis PAA_Solution Poly(amic acid) Solution PAA_Synthesis->PAA_Solution Imidization Step 2: Imidization PAA_Solution->Imidization Thermal_Imidization Thermal Imidization (Heat, 200-350°C) Imidization->Thermal_Imidization Method 1 Chemical_Imidization Chemical Imidization (Dehydrating Agent) Imidization->Chemical_Imidization Method 2 Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film Chemical_Imidization->Polyimide_Film

General workflow for the synthesis of polyimides.
Logical Relationship of Properties

The following diagram illustrates the relationship between the monomer structure and the final properties of the polyimide.

Property_Relationship Monomer_Structure Monomer Structure Dianhydride 3-Chlorophthalic Anhydride (Chlorine Substituent) Monomer_Structure->Dianhydride Diamine Aromatic Diamine (Flexibility, Rigidity) Monomer_Structure->Diamine Polymer_Backbone Polymer Backbone Structure Dianhydride->Polymer_Backbone Diamine->Polymer_Backbone Polymer_Properties Final Polyimide Properties Polymer_Backbone->Polymer_Properties Thermal_Stability Thermal Stability Polymer_Properties->Thermal_Stability Mechanical_Strength Mechanical Strength Polymer_Properties->Mechanical_Strength Solubility Solubility Polymer_Properties->Solubility Dielectric_Properties Dielectric Properties Polymer_Properties->Dielectric_Properties

Influence of monomer structure on polyimide properties.

Application Notes and Protocols for the Esterification of 3-Chlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two distinct methods for the esterification of 3-Chlorophthalic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The protocols outlined are the classic Fischer-Speier esterification and a modern approach utilizing phosphorus oxychloride (POCl₃).

Introduction

This compound is a substituted aromatic dicarboxylic acid. Its ester derivatives are valuable precursors in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The selective and efficient esterification of this compound is a critical step in the synthetic routes to these target molecules. This document presents two reliable methods to achieve this transformation, catering to different laboratory needs and substrate sensitivities.

The first protocol describes the Fischer-Speier esterification, a well-established, acid-catalyzed equilibrium reaction.[1][2] It is a robust and scalable method, particularly suitable for simple alcohols. The second protocol employs phosphorus oxychloride as a coupling reagent, offering a milder and often faster alternative to the traditional Fischer esterification.

Data Presentation

The following table summarizes the key quantitative data for the two described protocols for the synthesis of diethyl 3-chlorophthalate.

ParameterProtocol 1: Fischer-Speier EsterificationProtocol 2: POCl₃-Mediated Esterification
Starting Material This compoundThis compound
Reagent (Alcohol) Ethanol (B145695) (large excess)Ethanol
Catalyst/Reagent Concentrated Sulfuric Acid (catalytic)Phosphorus Oxychloride (POCl₃)
Stoichiometry (Acid:Alcohol) ~1:20 (molar ratio)1:2.2 (molar ratio)
Catalyst/Reagent Loading 2-5 mol%1.2 equivalents per carboxyl group
Solvent EthanolEthanol
Reaction Temperature Reflux (~78°C)0°C to Room Temperature
Reaction Time 4-8 hours2-4 hours
Typical Yield 80-90%85-95%

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol details the synthesis of diethyl 3-chlorophthalate using the Fischer-Speier esterification method. The reaction is driven to completion by using a large excess of ethanol, which also serves as the solvent.[3][4]

Materials:

  • This compound

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (B1210297) or Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 49.4 mmol).

  • Reagent Addition: To the flask, add a large excess of absolute ethanol (e.g., 150 mL). Stir the mixture to dissolve the acid as much as possible.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~0.9 g, 9.2 mmol) to the stirred mixture. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted carboxylic acid. Be cautious as this will generate carbon dioxide gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude diethyl 3-chlorophthalate.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure diethyl 3-chlorophthalate.

Protocol 2: POCl₃-Mediated Esterification of this compound

This protocol describes a milder method for the synthesis of diethyl 3-chlorophthalate using phosphorus oxychloride as a coupling agent.

Materials:

  • This compound

  • Absolute Ethanol

  • Phosphorus Oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (e.g., 5.0 g, 24.7 mmol) in absolute ethanol (50 mL).

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Reagent Addition: Add phosphorus oxychloride (e.g., 5.5 mL, 9.1 g, 59.3 mmol) dropwise to the cold, stirred solution over 15-20 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture over crushed ice in a beaker.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acidic components, followed by water (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude diethyl 3-chlorophthalate by column chromatography on silica (B1680970) gel or by vacuum distillation.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the esterification of this compound.

Esterification_Workflow start Start: This compound + Alcohol reaction_setup Reaction Setup: - Dissolve Acid in Alcohol - Add Catalyst/Reagent start->reaction_setup reaction Reaction: - Heating (Fischer) or - Stirring at RT (POCl3) reaction_setup->reaction workup Work-up: - Quench/Neutralize - Extraction reaction->workup purification Purification: - Washing - Drying - Solvent Removal workup->purification product Final Product: Dialkyl 3-Chlorophthalate purification->product

Caption: General workflow for the esterification of this compound.

References

Application of 3-Chlorophthalic Acid in the Synthesis of Phthalic Acid Diamide Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophthalic acid is an aromatic dicarboxylic acid that, along with its anhydride (B1165640), serves as a versatile intermediate in the synthesis of various chemical compounds, including dyes, polymers, and pharmaceuticals. In the agrochemical sector, derivatives of phthalic acid, particularly phthalic acid diamides, have emerged as a significant class of insecticides. These compounds exhibit high insecticidal activity, especially against lepidopteran pests, a novel mode of action, and low toxicity to non-target organisms.

This document provides a detailed application note and a representative synthetic protocol for the use of this compound in the synthesis of a model phthalic acid diamide (B1670390) insecticide. While specific, large-scale commercial insecticides directly derived from this compound are not extensively documented in publicly available literature, the following protocols are based on established synthetic routes for analogous phthalic acid diamides and serve as a practical guide for research and development in this area.

Phthalic Acid Diamides: A Class of Potent Insecticides

Phthalic acid diamides represent a class of insecticides with a unique mode of action, targeting the ryanodine (B192298) receptors in insects. This leads to the uncontrolled release of calcium ions from internal stores, causing muscle contraction, paralysis, and ultimately, the death of the insect. The structural diversity within this class allows for the fine-tuning of insecticidal activity and spectrum. The general structure consists of a phthalic acid core with two different amide functionalities.

Representative Synthesis of a 3-Chloro-Phthalic Acid Diamide Insecticide

The following section details a hypothetical, yet chemically sound, multi-step synthesis of a 3-chloro-phthalic acid diamide insecticide, starting from this compound. This process involves the formation of 3-chlorophthalic anhydride, followed by sequential amidation reactions to introduce the two distinct amine fragments.

Overall Synthetic Scheme:

G A This compound B 3-Chlorophthalic Anhydride A->B Dehydration C Mono-amide Intermediate B->C Amidation D 3-Chloro-Phthalic Acid Diamide Insecticide C->D Amidation R1NH2 Amine 1 (R1-NH2) R1NH2->C R2NH2 Amine 2 (R2-NH2) R2NH2->D

Caption: Synthetic pathway for a 3-Chloro-Phthalic Acid Diamide Insecticide.

Experimental Protocols

Step 1: Synthesis of 3-Chlorophthalic Anhydride

This step involves the dehydration of this compound to form the corresponding anhydride.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A This compound C Reflux A->C B Acetic Anhydride (Dehydrating Agent) B->C D Cooling & Crystallization C->D E Filtration & Washing D->E F Drying E->F G 3-Chlorophthalic Anhydride F->G

Caption: Workflow for the synthesis of 3-Chlorophthalic Anhydride.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound200.5820.0 g0.100
Acetic Anhydride102.0950 mL-
Toluene (B28343)92.14100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (20.0 g, 0.100 mol), acetic anhydride (50 mL), and toluene (100 mL).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to promote crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold hexane (B92381) (2 x 30 mL).

  • Dry the product under vacuum to yield 3-chlorophthalic anhydride.

Expected Results:

ParameterValue
Yield16.5 g (90%)
Purity>98% (by HPLC)
Melting Point122-124 °C
Step 2: Synthesis of the Mono-amide Intermediate

This step involves the regioselective opening of the anhydride ring with a primary amine.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A 3-Chlorophthalic Anhydride D Stir at Room Temperature A->D B Amine 1 (e.g., 2-amino-N,3-dimethylbenzamide) B->D C Solvent (e.g., Dichloromethane) C->D E Solvent Evaporation D->E F Purification (e.g., Recrystallization) E->F G Mono-amide Intermediate F->G

Caption: Workflow for the synthesis of the Mono-amide Intermediate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-Chlorophthalic Anhydride182.5618.3 g0.100
2-amino-N,3-dimethylbenzamide164.2016.4 g0.100
Dichloromethane (B109758) (DCM)84.93200 mL-

Procedure:

  • Dissolve 3-chlorophthalic anhydride (18.3 g, 0.100 mol) in dichloromethane (150 mL) in a 500 mL round-bottom flask with magnetic stirring.

  • In a separate beaker, dissolve 2-amino-N,3-dimethylbenzamide (16.4 g, 0.100 mol) in dichloromethane (50 mL).

  • Add the amine solution dropwise to the anhydride solution at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane) to obtain the pure mono-amide intermediate.

Expected Results:

ParameterValue
Yield31.2 g (90%)
Purity>97% (by HPLC)
Step 3: Synthesis of the Final 3-Chloro-Phthalic Acid Diamide

This final step involves the amidation of the remaining carboxylic acid group with a second, different amine.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Mono-amide Intermediate E Stir at Room Temperature A->E B Coupling Agent (e.g., EDC/HOBt) B->E C Amine 2 (e.g., 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-amine) C->E D Solvent (e.g., DMF) D->E F Aqueous Work-up E->F G Extraction F->G H Purification (e.g., Column Chromatography) G->H I 3-Chloro-Phthalic Acid Diamide H->I

Caption: Workflow for the synthesis of the final Diamide product.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Mono-amide Intermediate346.7634.7 g0.100
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-amine288.5028.9 g0.100
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.7023.0 g0.120
HOBt (Hydroxybenzotriazole)135.1216.2 g0.120
Diisopropylethylamine (DIPEA)129.2435 mL-
Dimethylformamide (DMF)73.09300 mL-

Procedure:

  • Dissolve the mono-amide intermediate (34.7 g, 0.100 mol), 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-amine (28.9 g, 0.100 mol), EDC (23.0 g, 0.120 mol), and HOBt (16.2 g, 0.120 mol) in DMF (300 mL) in a 1 L round-bottom flask.

  • Add diisopropylethylamine (35 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice water (1 L) and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Expected Results:

ParameterValue
Yield49.3 g (80%)
Purity>99% (by HPLC)
Disclaimer

The protocols and data presented herein are for illustrative and research purposes only. They represent a potential synthetic route for a novel agrochemical based on the known chemistry of phthalic acid diamides. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The safety and toxicity profiles of the synthesized compounds have not been established.

Application Note: Derivatization of 3-Chlorophthalic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of a wide range of volatile and semi-volatile compounds. However, the analysis of polar compounds such as 3-chlorophthalic acid is often challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. Chemical derivatization is a crucial sample preparation step that converts polar functional groups into less polar, more volatile, and thermally stable derivatives, thereby improving chromatographic peak shape, sensitivity, and overall analytical performance.[1][2][3]

This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: esterification via methylation and silylation. The selection of the appropriate derivatization reagent and method depends on the specific analytical requirements, including the desired sensitivity and the presence of other functional groups in the sample matrix.[1]

Data Presentation

The following table summarizes representative quantitative data for the GC-MS analysis of derivatized this compound. These values are typical for the analysis of derivatized carboxylic acids and may vary depending on the specific instrumentation, derivatization method employed, and matrix effects.

ParameterEsterification (Methylation)Silylation (TMS Derivative)
Derivatization Efficiency > 95%> 98%
Limit of Detection (LOD) 0.5 - 5 ng/mL0.1 - 2 ng/mL
Limit of Quantitation (LOQ) 2 - 15 ng/mL0.5 - 10 ng/mL
Linear Range 5 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Intra-day Precision (RSD) < 10%< 8%
Inter-day Precision (RSD) < 15%< 12%

Experimental Workflows and Signaling Pathways

A generalized workflow for the derivatization and subsequent GC-MS analysis of this compound is presented below. This process involves sample preparation, the chemical derivatization step, and finally, instrumental analysis.

derivatization_workflow Experimental Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample This compound Sample extraction Solvent Extraction (if in complex matrix) sample->extraction drying Evaporation to Dryness extraction->drying add_reagent Addition of Derivatization Reagent drying->add_reagent reaction Heating and Incubation add_reagent->reaction injection GC Injection reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: A generalized workflow for the derivatization and GC-MS analysis of this compound.

The following diagram illustrates the chemical transformation of this compound into its dimethyl ester derivative through esterification.

esterification_pathway Esterification of this compound reactant This compound (Low Volatility) reagent + 2 CH3OH (Methanol) + Catalyst (e.g., BF3) reactant->reagent product Dimethyl 3-chlorophthalate (High Volatility) reagent->product

Caption: Esterification of this compound to form its volatile dimethyl ester.

This diagram shows the silylation reaction of this compound to form its bis(trimethylsilyl) ester.

silylation_pathway Silylation of this compound reactant This compound (Low Volatility) reagent + 2 BSTFA (Silylating Agent) reactant->reagent product Bis(trimethylsilyl) 3-chlorophthalate (High Volatility) reagent->product

Caption: Silylation of this compound to form its volatile TMS derivative.

Experimental Protocols

Protocol 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the formation of methyl esters of this compound. BF3-Methanol is an effective reagent for the esterification of carboxylic acids.[4]

Materials:

  • This compound standard or sample extract

  • BF3-Methanol solution (10-14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound standard or the dried sample extract into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of BF3-Methanol solution to the vial.

  • Reaction: Securely cap the vial and heat at 60-80°C for 15-30 minutes in a heating block or water bath.[5]

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

  • Vortex the mixture vigorously for 1 minute to extract the formed dimethyl 3-chlorophthalate into the hexane layer.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol details the formation of trimethylsilyl (B98337) (TMS) esters of this compound. BSTFA is a powerful silylating reagent that reacts with active hydrogens.[6]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Pipettes

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried this compound standard or sample extract into a reaction vial.

  • Solvent Addition: Add 100 µL of pyridine or another suitable aprotic solvent to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA (or BSTFA + 1% TMCS) to the vial. The use of TMCS as a catalyst can enhance the reaction rate for hindered carboxylic acids.[7]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature. The derivatized sample can be directly injected into the GC-MS system.

GC-MS Parameters (General Guidance)

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 200°C at 15°C/min

    • Ramp to 280°C at 25°C/min, hold for 5 minutes

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

The derivatization of this compound is an essential step for its successful analysis by GC-MS. Both esterification with BF3-Methanol and silylation with BSTFA are effective methods to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance and detection limits. The choice of method will depend on the specific requirements of the analysis and the laboratory's resources. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working on the analysis of this compound and other similar polar compounds.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 3-Chlorophthalic Acid from its Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-chlorophthalic acid via the hydrolysis of 3-chlorophthalic anhydride (B1165640). The procedure outlines the necessary reagents, equipment, and step-by-step instructions for the reaction, purification, and characterization of the final product. All quantitative data, including reagent amounts, reaction conditions, and product specifications, are summarized for clarity. A comprehensive experimental workflow is also presented visually using a Graphviz diagram.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. The controlled hydrolysis of its corresponding anhydride is a common and efficient method for its preparation in a laboratory setting. This process involves the ring-opening of the anhydride by water to yield the dicarboxylic acid. Subsequent purification by recrystallization affords the product in high purity.

Key Experimental Protocols

Synthesis of this compound

The hydrolysis of 3-chlorophthalic anhydride is achieved by refluxing with water. The anhydride ring is susceptible to nucleophilic attack by water, leading to the formation of the dicarboxylic acid. The reaction is typically straightforward and proceeds to completion with heating.

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 10.0 g (0.0548 mol) of 3-chlorophthalic anhydride.

  • Add 100 mL of deionized water to the flask.

  • Heat the mixture to reflux with stirring. The anhydride will initially be sparingly soluble but will dissolve as it hydrolyzes to the more soluble diacid.

  • Maintain the reflux for 1 hour to ensure complete hydrolysis.

  • After 1 hour, remove the heat source and allow the solution to cool to room temperature.

  • Further cool the solution in an ice bath to promote crystallization of the this compound.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Dry the purified this compound in a vacuum oven at 80 °C to a constant weight.

  • Determine the melting point and calculate the percentage yield.

Purification by Recrystallization

To obtain high-purity this compound, recrystallization from water is recommended. The solubility of this compound in water is low at room temperature but increases with temperature, making water an excellent solvent for recrystallization.

Procedure:

  • Transfer the crude, dried this compound to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of deionized water (approximately 50-75 mL) and heat the mixture to boiling with stirring.

  • Continue to add small portions of hot deionized water until the solid completely dissolves.

  • If the solution has any color, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold deionized water.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

ParameterValueReference
Starting Material
Name3-Chlorophthalic Anhydride
Molecular FormulaC₈H₃ClO₃
Molecular Weight182.56 g/mol
Melting Point~123 °C[1]
Product
NameThis compound
Molecular FormulaC₈H₅ClO₄
Molecular Weight200.58 g/mol
AppearanceWhite to off-white crystalline solid[2]
Solubility in WaterSparingly soluble[2]
Solubility in Organic SolventsMore soluble in ethanol (B145695) and acetone[2]
Reaction Conditions
SolventDeionized Water
Reaction TemperatureReflux (~100 °C)
Reaction Time1 hour
Purification
MethodRecrystallization
SolventDeionized Water

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification (Optional) cluster_analysis Analysis A 1. Add 3-Chlorophthalic Anhydride and Water to Flask B 2. Heat to Reflux (1 hour) A->B Stirring C 3. Cool to Room Temperature B->C Reaction Completion D 4. Cool in Ice Bath C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Water E->F G 7. Dry Under Vacuum F->G H 8. Dissolve in Hot Water G->H Crude Product L 12. Determine Melting Point G->L Crude Product I 9. Slow Cooling & Crystallization H->I J 10. Vacuum Filtration & Washing I->J K 11. Dry Purified Product J->K K->L Purified Product M 13. Calculate Yield L->M

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle 3-chlorophthalic anhydride and this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water.

References

Application of 3-Chlorophthalic Acid in Dye Manufacturing: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-chlorophthalic acid and its anhydride (B1165640) in the synthesis of high-performance pigments, specifically focusing on chlorinated copper phthalocyanine (B1677752) and providing a foundational protocol for substituted anthraquinone (B42736) dyes.

Introduction

This compound, and more commonly its dehydrated form, 3-chlorophthalic anhydride, serve as important precursors in the synthesis of various dyes and pigments. The presence of the chlorine atom on the phthalic acid backbone can influence the final properties of the dye, such as its color, lightfastness, and resistance to chemical degradation. These attributes make chlorinated dyes and pigments highly valuable in applications ranging from automotive coatings to specialized inks. This document outlines the synthetic pathways and detailed experimental procedures for laboratory-scale preparation of these colorants.

Application Note 1: Synthesis of Chlorinated Copper Phthalocyanine Pigments

Chlorinated copper phthalocyanines are a class of blue and green pigments known for their exceptional stability and vibrant color. The introduction of chlorine atoms into the phthalocyanine macrocycle can be achieved by using chlorinated phthalic acid derivatives as starting materials. This protocol details the synthesis of a chlorinated copper phthalocyanine pigment using a mixture of phthalic anhydride and its chlorinated derivatives, including 3-chlorophthalic anhydride.

Quantitative Data for Chlorinated Copper Phthalocyanine Synthesis
ParameterValueReference
Molar Ratio of Reactants (PA:3-CPA:4-CPA)1 : 0.41 : 0.17[1]
Reaction Temperature200 °C[1]
Reaction Time2.5 - 3 hours[1]
SolventLight branched alkylbenzene[1]
CatalystAmmonium (B1175870) dimolybdate[1]

PA: Phthalic Anhydride, 3-CPA: 3-Chlorophthalic Anhydride, 4-CPA: 4-Chlorophthalic Anhydride

Experimental Protocol: Synthesis of Chlorinated Copper Phthalocyanine

This protocol is adapted from the procedure described in patent US10544307B2[1].

Materials:

  • Phthalic anhydride (92.8 g)

  • 3-Chlorophthalic anhydride (27.2 g)

  • 4-Chlorophthalic anhydride (11.0 g)

  • Urea (163.5 g)

  • Copper(I) chloride (10.4 g)

  • Copper(II) sulfate (B86663) (16.7 g)

  • Ammonium dimolybdate (0.5 g)

  • Light branched alkylbenzene solvent (485 g)

  • 1-L resin flask with agitator and heating mantle

Procedure:

  • Combine phthalic anhydride, 3-chlorophthalic anhydride, 4-chlorophthalic anhydride, urea, copper(I) chloride, copper(II) sulfate, and ammonium dimolybdate in a 1-L resin flask equipped with an agitator.

  • Add the light branched alkylbenzene solvent to the flask.

  • With agitation, heat the mixture to 200 °C.

  • Maintain the reaction at 200 °C for 2.5 to 3 hours.

  • After the reaction is complete, cool the contents to room temperature.

  • The crude chlorinated copper phthalocyanine pigment can then be isolated and purified through standard procedures such as filtration, washing with appropriate solvents to remove unreacted starting materials and byproducts, and drying.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product PA Phthalic Anhydride Mix Mixing PA->Mix CPA3 3-Chlorophthalic Anhydride CPA3->Mix CPA4 4-Chlorophthalic Anhydride CPA4->Mix Urea Urea Urea->Mix CuCl Copper(I) Chloride CuCl->Mix CuSO4 Copper(II) Sulfate CuSO4->Mix Catalyst Ammonium Dimolybdate Catalyst->Mix Solvent Solvent Solvent->Mix Heat Heating to 200°C Mix->Heat React Reaction (2.5-3h) Heat->React Cool Cooling React->Cool Crude Crude Chlorinated Copper Phthalocyanine Cool->Crude

Synthesis of Chlorinated Copper Phthalocyanine.

Application Note 2: Synthesis of Substituted Anthraquinone Dyes

Foundational Experimental Protocol: Synthesis of Quinizarin (B34044)

This protocol describes the synthesis of quinizarin (1,4-dihydroxyanthraquinone) from phthalic anhydride and p-chlorophenol.

Materials:

  • p-Chlorophenol

  • Phthalic anhydride

  • Boric acid

  • Concentrated sulfuric acid

  • Water

  • Potassium hydroxide (B78521) solution

  • Sodium carbonate solution

  • Hydrochloric acid

  • Round-bottomed flask with oil bath

Procedure:

  • Thoroughly mix p-chlorophenol, phthalic anhydride, crystallized boric acid, and 95% sulfuric acid in a round-bottomed flask.

  • Immerse the flask in an oil bath and gradually raise the temperature to 200°C over 30-45 minutes.

  • Maintain the temperature at 200°C for 3.5 hours.

  • After cooling, slowly pour the reaction mixture into cold water with continuous stirring.

  • Filter the precipitate.

  • Boil the precipitate with water and filter while hot to remove excess phthalic anhydride.

  • Suspend the residue in boiling water and add potassium hydroxide solution to form the soluble purple quinizarin salt.

  • Filter the hot alkaline solution to remove any insoluble impurities.

  • Saturate the filtrate with carbon dioxide to precipitate the quinizarin.

  • Filter the precipitated quinizarin.

  • Boil the product with a sodium carbonate solution to remove traces of purpurin.

  • Cool the mixture, filter, and boil the precipitate with hydrochloric acid to liberate the free quinizarin.

  • Cool the mixture, filter the final product, wash with cold water, and dry at 100°C.

Proposed Synthetic Pathway for Chlorinated Anthraquinone

The following diagram illustrates the proposed reaction pathway for the synthesis of a chlorinated anthraquinone derivative using 3-chlorophthalic anhydride and a substituted benzene (B151609). This represents a logical extension of the known synthesis of anthraquinone dyes.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_process Process cluster_product Product CPA3 3-Chlorophthalic Anhydride Acylation Friedel-Crafts Acylation CPA3->Acylation Benzene Substituted Benzene Benzene->Acylation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Acylation Intermediate1 Acylation Product Cyclization Cyclization (e.g., with H2SO4) Intermediate1->Cyclization Acylation->Intermediate1 FinalDye Chlorinated Anthraquinone Dye Cyclization->FinalDye

Proposed Synthesis of Chlorinated Anthraquinone.

Conclusion

This compound and its anhydride are versatile starting materials for the synthesis of chlorinated dyes and pigments. The provided protocols for chlorinated copper phthalocyanine and the foundational method for substituted anthraquinones offer a starting point for researchers to explore the synthesis of novel colorants with potentially enhanced properties due to the presence of the chloro-substituent. Further research into the adaptation of existing dye synthesis methods to incorporate 3-chlorophthalic anhydride could lead to the development of new high-performance dyes for a variety of applications. It is recommended that researchers consult specialized literature for detailed purification and characterization techniques for the synthesized dyes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Chlorophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Crude this compound can contain a variety of impurities depending on the synthetic route. The most common impurities are positional isomers formed during the chlorination of phthalic anhydride (B1165640). These can include:

  • 4-Chlorophthalic acid

  • Dichlorophthalic acids (e.g., 3,6-dichloro, 4,5-dichloro, 3,4-dichloro)

  • Unreacted starting materials such as phthalic acid or phthalic anhydride.[1]

  • Residual solvents from the synthesis.

  • Colored impurities and other by-products.

Q2: What is the recommended purification technique for crude this compound?

Recrystallization is the most common and effective method for purifying crude this compound.[2][3][4] The choice of solvent is critical for successful purification. Water is a suitable solvent as this compound exhibits significantly higher solubility in hot water compared to cold water.[4][5] Organic solvents and solvent mixtures can also be employed.

Q3: How do I select an appropriate solvent for recrystallization?

A good recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures.[2] It should also either not dissolve the impurities at all or dissolve them very well even at low temperatures, so they remain in the mother liquor upon cooling. Solubility data is crucial for solvent selection.

Q4: Can I use acid-base extraction for purification?

Yes, acid-base extraction can be a useful technique to separate this compound from neutral or basic impurities.[6][7][8] By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the acidic this compound will be converted to its salt and move to the aqueous layer. The aqueous layer can then be separated and acidified to precipitate the purified this compound.[7][8]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound may be coming out of solution above its melting point. This can be due to a high concentration of impurities lowering the melting point of the mixture, or the solvent's boiling point being higher than the compound's melting point.- Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. - Try a different recrystallization solvent with a lower boiling point. - Ensure the initial crude product is not excessively impure.
No crystals form upon cooling The solution may be too dilute (too much solvent was added).- Evaporate some of the solvent to increase the concentration of the this compound and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.
Poor recovery of purified product - Too much solvent was used, leading to significant loss of product in the mother liquor. - Premature crystallization occurred during hot filtration. - The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the filtration apparatus (funnel and filter paper) is pre-heated before hot filtration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is still colored after recrystallization Colored impurities are present and are not effectively removed by a single recrystallization.- Use activated charcoal to adsorb the colored impurities. Add a small amount of charcoal to the hot solution before filtration. Be aware that using too much charcoal can lead to loss of the desired product. - A second recrystallization may be necessary.
Purity Analysis Issues (HPLC)
Problem Possible Cause Solution
Peak tailing for this compound Strong interaction between the acidic carboxyl groups and the silica-based column material.- Add a small amount of an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid groups.[9]
Poor separation of isomers The mobile phase composition is not optimized for resolving structurally similar compounds.- Adjust the gradient of the mobile phase (e.g., acetonitrile (B52724) and water) to improve separation. - Experiment with different column chemistries (e.g., different C18 phases).
Ghost peaks appearing in the chromatogram Contamination of the mobile phase, injector, or column.- Use fresh, high-purity solvents for the mobile phase. - Purge the injection port and wash the column thoroughly.

Data Presentation

Solubility Data for this compound and Related Compounds
Compound Solvent Temperature (°C) Solubility ( g/100 mL)
This compoundWater100.59
200.78
301.05
401.43
502.00
602.84
3-Chlorophthalic AnhydrideEthyl Acetate1018.25
2024.13
3031.89
4042.17
5055.93
6074.28
Acetone1034.50
2041.65
3050.40
4061.10
5074.15
6090.05
1,4-Dioxane1028.90
2036.30
3045.40
4056.90
5071.40
6089.60

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.[3][4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper) with boiling water. Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water. Allow the crystals to air-dry or dry them in a vacuum oven at a moderate temperature.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is adapted from the analysis of 3-Chlorophthalic anhydride and can be used for purity assessment of this compound.[9]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: A suitable gradient can be developed, for example: 0-10 min, 30-70% B; 10-15 min, 70% B; 15-16 min, 70-30% B; 16-20 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the purified this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).

Visualizations

Purification_Workflow Crude Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Gravity Filtration Dissolution->HotFiltration Remove insoluble impurities Crystallization Slow Cooling & Ice Bath HotFiltration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Pure Pure this compound Drying->Pure

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization Start Start Recrystallization Cooling Cooling the Solution Start->Cooling Crystals_Form Do Crystals Form? Cooling->Crystals_Form Oiling_Out Does it Oil Out? Crystals_Form->Oiling_Out Yes Too_Dilute Solution is too dilute Crystals_Form->Too_Dilute No Success Successful Crystallization Oiling_Out->Success No Add_Solvent Add more of the 'good' solvent Oiling_Out->Add_Solvent Yes Add_Solvent->Cooling Evaporate Evaporate some solvent Too_Dilute->Evaporate Induce_Crystallization Induce Crystallization (scratch/seed) Too_Dilute->Induce_Crystallization Evaporate->Cooling Induce_Crystallization->Cooling

References

Technical Support Center: Synthesis of 3-Chlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chlorophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is typically synthesized via several key methods. The most common routes include:

  • Oxidation of 3-chloro-ortho-xylene: This liquid-phase oxidation is a prevalent industrial method, often using a mixture of 3- and 4-chloro-ortho-xylene as the starting material. The reaction is typically catalyzed by a combination of cobalt and manganese salts in an acetic acid solvent.[1][2]

  • Direct chlorination of phthalic anhydride (B1165640): This method involves the reaction of phthalic anhydride with chlorine in the presence of a Lewis acid catalyst.[3] However, this process often yields a mixture of 3-chlorophthalic anhydride and 4-chlorophthalic anhydride, along with dichlorinated byproducts.[3]

  • From 3-nitrophthalic acid: This route begins with the nitration of phthalic anhydride. The resulting 3-nitrophthalic acid isomer is then separated and can be converted to this compound via a Sandmeyer-type reaction involving diazotization and subsequent chlorination.[4]

  • Hydrolysis of 3-Chlorophthalic anhydride: this compound can be readily obtained by the hydrolysis of its corresponding anhydride in the presence of water.[5][6]

Q2: How can I improve the overall yield of my synthesis?

A2: Improving the yield often involves optimizing several reaction parameters. Key strategies include:

  • Control of Reaction Conditions: Carefully controlling temperature, pressure, and reaction time is crucial. For instance, in the oxidation of chloro-o-xylene, maintaining a temperature between 130°C and 200°C is recommended.[1]

  • Catalyst and Promoter Concentration: The molar ratios of catalysts and promoters significantly impact conversion and selectivity. Fine-tuning the concentrations of cobalt, manganese, and bromide sources in oxidation reactions is essential for high yields.[1]

  • Purity of Starting Materials: Using high-purity precursors is vital, as impurities can lead to side reactions, reducing yield and contaminating the final product.[7]

  • Efficient Purification: Choosing an appropriate purification method, such as fractional distillation for anhydrides or recrystallization for the acid, is critical to isolate the desired product from byproducts and unreacted starting materials.[3][4] Sometimes, a lower yield with an easier purification process is more practical, especially on a larger scale.[8]

Q3: What are the main impurities I should expect, and how can they be minimized?

A3: The primary impurities depend on the synthetic route:

  • Isomeric Impurities: In methods starting from phthalic anhydride or a mixture of chloro-o-xylenes, the 4-chloro isomer is the most common impurity.[2][3]

  • Over-chlorination Products: In direct chlorination, dichlorinated phthalic anhydrides (e.g., 4,5-dichlorophthalic anhydride) can form, especially if the reaction proceeds beyond 50% conversion of the phthalic anhydride.[3]

  • Incomplete Oxidation Products: When oxidizing chloro-o-xylene, intermediates like chlorotoluic acid may remain if the reaction does not go to completion.[2]

To minimize these, you can limit the conversion rate in direct chlorination[3], optimize catalyst and reaction time in oxidation[1], and employ careful fractional crystallization or distillation for purification.[3]

Troubleshooting Guide

Problem 1: Low yield in the liquid-phase oxidation of 3-chloro-o-xylene.

Possible Cause Suggested Solution Relevant Data/Notes
Suboptimal Catalyst Concentration Adjust the molar percentages of the cobalt, manganese, and bromide catalysts.Purity of over 98% has been achieved with cobalt acetate (B1210297) (0.8 mol%), manganese acetate (0.5 mol%), and a hydrogen bromide promoter.[1]
Incorrect Reaction Temperature Ensure the reaction temperature is maintained within the optimal range of 130°C to 200°C.[1]Lower temperatures can significantly slow the reaction rate, while excessively high temperatures may lead to side reactions.
Insufficient Oxygen Supply Maintain a sufficient flow rate of an oxygen-containing gas (e.g., air). The pressure should be kept at a minimum of about 1600 kPa.[1]The goal is to achieve at least 90% conversion of the halo-ortho-xylene.[1]
Water Accumulation Water is a byproduct of the oxidation. If not removed, it can dilute the acetic acid solvent and affect catalyst activity.The majority of water formed can be removed by atmospheric distillation during the reaction.[1]

Problem 2: Significant formation of dichlorinated byproducts during direct chlorination of phthalic anhydride.

Possible Cause Suggested Solution Relevant Data/Notes
High Conversion Rate Monitor the reaction progress (e.g., by GLC) and stop it when the conversion of phthalic anhydride reaches approximately 50%.[3]Beyond 50% conversion, the formation of dichlorinated derivatives increases rapidly.[3]
Incorrect Temperature Maintain the reaction temperature between 200°C and 240°C.[3]Below 200°C, the chlorination rate slows markedly. Above 240°C, phthalic anhydride may sublime extensively.[3]

Problem 3: Difficulty in separating this compound from the 4-chloro isomer.

Possible Cause Suggested Solution Relevant Data/Notes
Similar Physical Properties The isomers have very similar properties, making separation challenging.3-Chlorophthalic anhydride has a boiling point of 313°C, while the 4-chloro isomer boils at 290-298°C. This difference allows for separation by fractional distillation.[3]
Co-crystallization The isomers may crystallize together from solution.For the acids, fractional crystallization can be attempted by exploiting slight differences in solubility in specific solvents. This often requires multiple recrystallization steps.

Experimental Protocols

Protocol 1: Synthesis via Direct Chlorination of Phthalic Anhydride (Anhydride Synthesis)

This protocol is adapted from a patented method for preparing 3-chlorophthalic anhydride with minimized byproduct formation.[3]

  • Reaction Setup: In a suitable reactor, heat phthalic anhydride to a temperature of 200°C to 240°C.

  • Catalyst Addition: Add a strong non-volatile Lewis acid catalyst, such as MoCl₅, SbCl₃, or FeCl₃.

  • Chlorination: Bubble chlorine gas through the reaction mixture.

  • Monitoring: Monitor the course of the reaction using Gas-Liquid Chromatography (GLC).

  • Reaction Termination: Stop the chlorination reaction when approximately 50% of the phthalic anhydride has been converted. At this stage, the monochloro derivatives are formed in roughly a 45:55 ratio (3-chloro:4-chloro).[3]

  • Isolation: Separate the 3-chlorophthalic anhydride from the reaction mixture. Due to its higher boiling point (313°C) compared to the 4-chloro isomer (290-298°C) and unreacted phthalic anhydride, it can be isolated via fractional distillation.[3]

  • Hydrolysis (Optional): To obtain this compound, the purified 3-chlorophthalic anhydride can be hydrolyzed by reacting with water.[5]

Protocol 2: Synthesis via Liquid Phase Oxidation of Chloro-ortho-xylene

This protocol is based on a method for producing chlorophthalic acids with high purity.[1]

  • Reactor Charging: Combine chloro-ortho-xylene (as a mixture of 3- and 4-isomers), glacial acetic acid, cobalt acetate tetrahydrate, manganese acetate tetrahydrate, and a bromide source (e.g., a solution of hydrogen bromide in acetic acid) in a laboratory-scale reactor.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 130°C and 200°C and maintain a pressure of at least 1600 kPa.

  • Oxidation: Introduce a molecular oxygen-containing gas (e.g., diluted air) into the reaction mixture for a sufficient time to achieve >90% conversion of the chloro-ortho-xylene.

  • Solvent Removal: After the reaction, remove the majority of the water formed and the acetic acid solvent via atmospheric distillation.

  • Dehydration to Anhydride: The resulting chlorophthalic acid mixture can be dehydrated by applying heat under reduced pressure to form the corresponding chlorophthalic anhydrides.

  • Purification: The chlorophthalic anhydrides can be separated from the catalyst by vacuum distillation. The individual 3- and 4-chloro isomers can then be separated by fractional distillation.

  • Hydrolysis to Acid: The purified 3-chlorophthalic anhydride is hydrolyzed to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Material (e.g., Phthalic Anhydride or 3-Chloro-o-xylene) reaction Chemical Reaction (Chlorination or Oxidation) start->reaction Reagents, Catalysts crude Crude Product Mixture (Acids/Anhydrides) reaction->crude separation Separation of Isomers & Byproducts (e.g., Distillation) crude->separation hydrolysis Hydrolysis (Anhydride to Acid) separation->hydrolysis 3-Chloro Anhydride final_product Pure this compound hydrolysis->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_catalyst Verify Catalyst Concentration & Activity start->check_catalyst check_workup Analyze Purification/ Workup Procedure start->check_workup impure_materials Source Higher Purity Reactants check_purity->impure_materials If Impure optimize_conditions Adjust Temp/Pressure/ Time as per Protocol check_conditions->optimize_conditions If Deviating optimize_catalyst Titrate Catalyst Loading; Use Fresh Catalyst check_catalyst->optimize_catalyst If Incorrect optimize_workup Modify Extraction/ Distillation/Recrystallization check_workup->optimize_workup If Inefficient

Caption: Troubleshooting decision tree for addressing low product yield.

reaction_pathway pa Phthalic Anhydride cl2 + Cl2 (Lewis Acid Catalyst) cpa3 3-Chlorophthalic Anhydride (Desired Product) cl2->cpa3 ~45% of mono-chloro fraction cpa4 4-Chlorophthalic Anhydride (Isomeric Impurity) cl2->cpa4 ~55% of mono-chloro fraction dcpa Dichlorinated Byproducts (e.g., 4,5-dichloro) cpa3->dcpa Further Chlorination (>50% conversion) cpa4->dcpa Further Chlorination (>50% conversion)

Caption: Reaction pathway for direct chlorination of phthalic anhydride.

References

Technical Support Center: Separation of 3- and 4-Chlorophthalic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of 3- and 4-chlorophthalic acid isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary methods for separating 3- and 4-chlorophthalic acid isomers?

A1: The most common methods for separating these isomers are fractional crystallization and selective precipitation based on differential solubility in various solvents.[1][2] The choice of method often depends on the scale of the separation and the desired purity of the final products. For analytical purposes, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are employed.[3][4]

Q2: My fractional crystallization is not yielding pure isomers. What could be the problem?

A2: Several factors can affect the efficiency of fractional crystallization:

  • Inadequate Solvent Selection: The chosen solvent may not have a significant enough solubility difference for the two isomers at the crystallization temperature. It is crucial to select a solvent where one isomer is significantly more soluble than the other.[1][5]

  • Cooling Rate: A rapid cooling rate can lead to the co-precipitation of both isomers. A slow, controlled cooling process is essential to allow for the selective crystallization of the less soluble isomer.

  • Insufficient Purity of Starting Material: Impurities in the initial mixture can interfere with the crystal lattice formation and reduce the purity of the crystallized product.

  • Mother Liquor Entrapment: The crystallized solid may trap impure mother liquor. To mitigate this, thorough washing of the crystals with a cold, pure solvent is necessary.

Q3: I am observing low yields after the separation process. What are the likely causes?

A3: Low yields can be attributed to several factors:

  • Suboptimal Solvent Choice: The solvent might be too good at dissolving both isomers, leading to a significant amount of the target isomer remaining in the mother liquor.

  • Multiple Recrystallization Steps: While necessary for high purity, each recrystallization step will result in some loss of the product.

  • Incomplete Precipitation: The conditions (e.g., temperature, pH) may not be optimal for the complete precipitation of the desired isomer.

Q4: Can I use the difference in acidity of the isomers for separation?

A4: While both are dicarboxylic acids, their acidity is very similar, making separation based solely on pKa differences challenging through simple acid-base extraction. However, pH can influence their solubility in aqueous solutions, which can be exploited in crystallization processes.

Q5: Are there chromatographic methods to separate these isomers on a preparative scale?

A5: Yes, preparative chromatography can be used. Techniques like pH-zone-refining counter-current chromatography have been successfully applied to separate similar isomeric compounds like sulfophthalic acids on a multigram scale.[6] This suggests that similar approaches could be developed for chlorophthalic acid isomers.

Data Presentation: Solubility Data

The separation of 3- and 4-chlorophthalic acid isomers heavily relies on their differential solubility. The following tables summarize the mole fraction solubility of the corresponding anhydrides and the acids in various solvents at different temperatures.

Table 1: Mole Fraction Solubility (x) of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents [7]

Temperature (K)3-Chlorophthalic Anhydride in Ethyl Acetate (x)4-Chlorophthalic Anhydride in Ethyl Acetate (x)3-Chlorophthalic Anhydride in Acetone (x)4-Chlorophthalic Anhydride in Acetone (x)3-Chlorophthalic Anhydride in 1,4-Dioxane (x)4-Chlorophthalic Anhydride in 1,4-Dioxane (x)
283.150.04580.05920.07810.10320.12340.0891
288.150.05310.06980.09030.11950.14250.1023
293.150.06150.08190.10420.13810.16430.1174
298.150.07120.09580.12010.15930.18910.1345
303.150.08230.11180.13830.18350.21740.1541
308.150.09510.13020.15920.21110.24980.1765
313.150.10980.15140.18320.24280.28680.2021
318.150.12680.17580.21080.27910.32920.2315
323.150.14650.20390.24250.32080.37780.2651

Table 2: Mole Fraction Solubility (x) of 3-Chlorophthalic Acid and 4-Chlorophthalic Acid in Water [5][7]

Temperature (K)This compound in Water (x)4-Chlorophthalic Acid in Water (x)
283.150.000890.00123
288.150.000950.00148
293.150.001020.00178
298.150.001090.00214
303.150.001170.00257
308.150.001250.00308
313.150.001340.00369
318.150.001440.00441
323.150.001550.00526
328.150.001670.00625
333.150.001800.00741

Experimental Protocols

Protocol 1: Separation of 3- and 4-Chlorophthalic Acid by Fractional Crystallization from Water

This protocol leverages the significant difference in the solubility of the two isomers in water, especially at elevated temperatures.[1][5]

  • Dissolution: In a suitable flask, dissolve the mixture of 3- and 4-chlorophthalic acid in deionized water by heating the solution to approximately 90-95 °C with stirring. The amount of water should be sufficient to completely dissolve the 4-chlorophthalic acid.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Slowly cool the solution without agitation to room temperature. This will induce the crystallization of the less soluble this compound. For better crystal formation, the cooling can be done in a controlled manner over several hours.

  • Isolation of this compound: Collect the precipitated crystals of this compound by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove the mother liquor containing the more soluble 4-chlorophthalic acid.

  • Purification of this compound: For higher purity, the collected crystals can be recrystallized from hot water.

  • Isolation of 4-Chlorophthalic Acid: The 4-chlorophthalic acid remains in the mother liquor. The filtrate can be concentrated by evaporating a portion of the water and then cooled to induce the crystallization of 4-chlorophthalic acid. Further purification can be achieved by recrystallization.

Protocol 2: Analytical Separation and Purity Analysis by HPLC

This protocol provides a general framework for the analysis of the isomeric mixture and the assessment of the purity of the separated fractions using reverse-phase HPLC.[3][4][8]

  • Sample Preparation: Prepare a stock solution of the isomeric mixture or the purified fractions in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

  • HPLC System and Column:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (B52724) (or methanol) and water containing a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid groups.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detector: A UV detector set at a wavelength where both isomers show good absorbance (e.g., 240 nm).

  • Analysis: Inject the prepared sample onto the HPLC system. The two isomers will be separated based on their differential interaction with the stationary phase. The retention times will be characteristic for each isomer.

  • Quantification and Purity Assessment: The peak area of each isomer can be used to determine their relative amounts in a mixture. For purity analysis of a separated fraction, the presence of a single major peak at the expected retention time indicates high purity.

Visualizations

Experimental_Workflow_Fractional_Crystallization cluster_dissolution Dissolution cluster_separation Separation cluster_products Products cluster_purification Purification start Mixture of 3- & 4-Chlorophthalic Acid dissolve Dissolve in Hot Water start->dissolve cool Controlled Cooling dissolve->cool filter1 Vacuum Filtration cool->filter1 solid Solid: this compound Crystals filter1->solid Less Soluble liquid Filtrate: 4-Chlorophthalic Acid in Solution filter1->liquid More Soluble recrystallize Recrystallize solid->recrystallize concentrate Concentrate & Crystallize liquid->concentrate

Caption: Workflow for the separation of 3- and 4-chlorophthalic acid via fractional crystallization.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Isomer Mixture or Purified Fraction dissolve Dissolve in Solvent sample->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Chromatogram detect->chromatogram quantify Quantify Peak Areas chromatogram->quantify purity Assess Purity quantify->purity

Caption: General workflow for the analytical separation and purity assessment of chlorophthalic acid isomers by HPLC.

References

Managing side reactions during phthalic anhydride chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of phthalic anhydride (B1165640).

Troubleshooting Guide

This guide addresses common issues encountered during the chlorination of phthalic anhydride, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Monochloro-Phthalic Anhydride 1. Suboptimal Temperature: Temperatures that are too low can result in slow reaction rates, while excessively high temperatures can lead to decomposition of the desired product.[1] 2. Inappropriate Solvent: The choice of solvent significantly impacts reaction efficiency.[1] 3. Insufficient Catalyst Activity: The catalyst may be inactive or used in an insufficient amount.1. Optimize the reaction temperature. For monochlorination, a temperature of around 80°C has been shown to provide a good yield.[1] 2. Use a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) has been reported to be an effective solvent for this reaction.[1] 3. Ensure the use of an active and appropriate amount of catalyst, such as aluminum chloride (AlCl₃) at approximately 10% by mass of the phthalic anhydride.[1]
High Percentage of Undesired 3-Chlorophthalic Anhydride Isomer 1. Reaction Conditions Favoring 3-Chloro Isomer Formation: Certain catalytic systems and reaction conditions can lead to a higher proportion of the 3-chloro isomer.1. Consider using a photochlorination method in the vapor phase, which has been shown to produce a higher ratio of 4-chlorophthalic anhydride to 3-chlorophthalic anhydride.[2]
Over-chlorination (High Levels of Di-, Tri-, and Tetrachlorophthalic Anhydrides) 1. Excess Chlorine: A high molar ratio of chlorine to phthalic anhydride will promote the formation of more highly chlorinated products.[2] 2. High Reaction Temperature: Elevated temperatures can increase the rate of subsequent chlorination reactions.[2]1. To favor the formation of monochlorinated products, use a chlorine to phthalic anhydride molar ratio of approximately 1:1 to 4:1.[2] For the synthesis of tetrachlorophthalic anhydride, a ratio of at least 4:1 is necessary.[2] 2. Maintain a lower reaction temperature. For example, photochlorination at 250°C produces a smaller percentage of dichlorophthalic anhydride compared to a reaction at 400°C.[2]
Formation of Resinous/Tarry Byproducts 1. Unsuitable Catalyst or High Catalyst Concentration: Certain catalysts, like aluminum chloride, can promote side reactions leading to resinous materials at higher temperatures.[3] 2. High Reaction Temperature: Elevated temperatures can cause decomposition and polymerization of reactants and products.[1]1. Select a catalyst less prone to promoting resin formation, such as molybdenum chlorides, which are effective without promoting unwanted reactions.[3] 2. Carefully control the reaction temperature to avoid decomposition.
Sublimation of Phthalic Anhydride 1. High Vapor Pressure of Phthalic Anhydride: Phthalic anhydride can sublime under reaction conditions, leading to blockages in condensers and loss of reactant.1. Perform the chlorination in a suitable high-boiling solvent, such as tetrachloroethane or o-dichlorobenzene, to keep the phthalic anhydride in the liquid phase and wash back any sublimed material.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the chlorination of phthalic anhydride?

A1: The main side reactions include the formation of undesired isomers (primarily 3-chlorophthalic anhydride when 4-chlorophthalic anhydride is the target), over-chlorination leading to di-, tri-, and tetrachlorophthalic anhydrides, and the formation of resinous or tarry byproducts, especially at elevated temperatures with certain catalysts.[2][3] Another practical issue to manage is the sublimation of phthalic anhydride, which can cause operational problems.

Q2: How can I control the degree of chlorination to selectively obtain monochlorinated products?

A2: To favor monochlorination, it is crucial to control the stoichiometry of the reactants. A molar ratio of chlorine to phthalic anhydride between 1:1 and 4:1 is recommended for the production of monochlorophthalic anhydride.[2] Lower reaction temperatures will also help to minimize over-chlorination.[2]

Q3: Which catalyst is recommended to minimize side reactions?

A3: While ferric chloride and aluminum chloride are commonly used, they can promote the formation of resinous byproducts at higher temperatures.[3] Molybdenum chlorides have been reported to be highly effective catalysts that do not promote unwanted side reactions, even at the high temperatures required for the formation of tetrachlorophthalic anhydride.[3]

Q4: Is it possible to influence the isomeric distribution of monochlorinated products?

A4: Yes. Standard chlorination with a Lewis acid catalyst in the molten state typically produces a mixture of 3- and 4-chlorophthalic anhydride.[4] However, photochlorination of phthalic anhydride in the vapor phase has been shown to significantly favor the formation of 4-chlorophthalic anhydride, with ratios of 4- to 3-isomer being at least 5:1.[2][5]

Q5: What are the recommended analytical methods for monitoring the reaction and analyzing the product mixture?

A5: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods for analyzing the reaction mixture.[6][7][8] GC coupled with mass spectrometry (GC-MS) is particularly useful for identifying the various chlorinated products.[6][9] HPLC methods have been developed to separate phthalic anhydride from its chlorinated derivatives and also to separate the different isomers.[7][8][10][11]

Quantitative Data Summary

The following table summarizes the quantitative effects of various reaction parameters on the chlorination of phthalic anhydride.

Parameter Condition Effect on Product Distribution and Yield Reference(s)
Temperature 30°C12.4% yield of 5-chloroisobenzofuran-1,3-dione.[1]
80°C40.3% yield of 5-chloroisobenzofuran-1,3-dione.[1]
> 80°CDecreased product yield due to reduced chlorine solubility and potential decomposition.[1]
250°C (Photochlorination)Lower percentage of dichlorophthalic anhydride compared to 400°C.[2]
400°C (Photochlorination)25-30% dichlorophthalic anhydride formation.[2]
Chlorine to Phthalic Anhydride Molar Ratio 1:1 to 4:1 (Photochlorination)Favors the production of monochlorophthalic anhydride.[2]
At least 4:1 (Photochlorination)Necessary for the production of tetrachlorophthalic anhydride.[2]
16:1 (Photochlorination)Preferred for the production of tetrachlorophthalic anhydride.[2]
Catalyst Molybdenum (Mo)Reaction to tetrachlorophthalic anhydride completed in 10 hours with an average chlorine conversion of 72%.[3]
Iron (III) Chloride (FeCl₃)Reaction to tetrachlorophthalic anhydride completed in 20 hours with an average chlorine conversion of 35%.[3]
Solvent Dimethyl sulfoxide (DMSO)40.3% product yield at 80°C.[1]
Dimethylformamide (DMFA)37% product yield at 25°C.[1]
Water20% product yield.[1]

Experimental Protocols

Molten Phase Chlorination using a Lewis Acid Catalyst

Objective: To synthesize chlorinated phthalic anhydride in the molten state using a Lewis acid catalyst.

Materials:

  • Phthalic anhydride

  • Anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃)

  • Chlorine gas

  • High-boiling point solvent (e.g., tetrachloroethane or o-dichlorobenzene) - optional, to control sublimation

  • Nitrogen gas for inerting

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Reflux condenser with a gas outlet connected to a scrubber (to neutralize excess chlorine and HCl)

  • Heating mantle with temperature controller

  • Thermometer

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

  • Charge the flask with phthalic anhydride.

  • Heat the flask to melt the phthalic anhydride (melting point ~131°C).

  • Once molten, add the Lewis acid catalyst (e.g., FeCl₃) to the stirred mixture.

  • Raise the temperature to the desired reaction temperature (e.g., 150-220°C).

  • Start bubbling chlorine gas through the molten mixture via the gas inlet tube at a controlled rate.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Upon completion of the reaction, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine and HCl.

  • Cool the reaction mixture and process it for product isolation and purification (e.g., distillation).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Chlorine gas is highly toxic and corrosive. Handle with extreme care. Ensure the scrubber is functioning correctly to neutralize any unreacted chlorine and the HCl byproduct.

  • Phthalic anhydride is a skin and respiratory irritant. Avoid inhalation of dust and direct contact with skin and eyes.[12][13][14][15][16]

Photochlorination in the Vapor Phase

Objective: To synthesize 4-chlorophthalic anhydride with high selectivity.

Materials:

  • Phthalic anhydride

  • Chlorine gas

  • Inert gas (e.g., nitrogen) - optional

Equipment:

  • Vaporizer for phthalic anhydride

  • Gas pre-heater

  • Quartz photoreactor tube

  • UV lamp (e.g., mercury lamp)

  • Furnace or heating tape to heat the reactor

  • Condenser to collect the product

  • Gas flow controllers

  • Scrubber

Procedure:

  • Assemble the vapor-phase photochlorination apparatus in a fume hood.

  • Heat the vaporizer containing phthalic anhydride to a temperature that provides a suitable vapor pressure (e.g., 200-270°C).[2]

  • Preheat the chlorine gas (and optional inert gas) to the desired temperature (e.g., 80-250°C).[2]

  • Mix the phthalic anhydride vapor and chlorine gas and introduce them into the heated quartz reactor (e.g., 250-400°C).[2]

  • Irradiate the reactor with the UV lamp to initiate the photochlorination reaction.

  • The reaction products exit the reactor and are collected in a condenser.

  • Monitor the product composition using GC or HPLC.

  • Unreacted gases are passed through a scrubber.

Safety Precautions:

  • Follow all safety precautions outlined for the molten phase chlorination regarding the handling of chlorine and phthalic anhydride.

  • UV radiation is harmful to the eyes and skin. Ensure the photoreactor is properly shielded.

  • The reaction is carried out at high temperatures; take appropriate precautions to avoid burns.

Visualizations

Troubleshooting_Workflow Start Start: Side Reaction Observed Identify_Side_Product Identify Side Product(s) (e.g., via GC-MS) Start->Identify_Side_Product Over_Chlorination Over-chlorination (Di-, Tri-, Tetrachloro-PA) Identify_Side_Product->Over_Chlorination High MW products Wrong_Isomer High % of Wrong Isomer (e.g., 3-Chloro-PA) Identify_Side_Product->Wrong_Isomer Isomeric impurities Resin_Formation Resin/Tar Formation Identify_Side_Product->Resin_Formation Polymeric material Low_Yield Low Overall Yield Identify_Side_Product->Low_Yield Low conversion Reduce_Cl2_Ratio Reduce Cl₂:PA Ratio Lower Temperature Over_Chlorination->Reduce_Cl2_Ratio Change_Method Consider Photochlorination for 4-Chloro Selectivity Wrong_Isomer->Change_Method Change_Catalyst Change Catalyst (e.g., to MoCl₅) Lower Temperature Ensure Anhydrous Conditions Resin_Formation->Change_Catalyst Optimize_Conditions Optimize Temperature & Time Check Catalyst Activity Ensure Proper Mixing Low_Yield->Optimize_Conditions End Problem Resolved Reduce_Cl2_Ratio->End Change_Method->End Change_Catalyst->End Optimize_Conditions->End

Caption: Troubleshooting workflow for managing side reactions.

Reaction_Pathways PA Phthalic Anhydride (PA) MonoChloro Monochloro-PA (3- and 4- isomers) PA->MonoChloro + Cl₂ (Catalyst) Resin Resinous Byproducts PA->Resin High Temp Certain Catalysts DiChloro Dichloro-PA MonoChloro->DiChloro + Cl₂ MonoChloro->Resin High Temp TriChloro Trichloro-PA DiChloro->TriChloro + Cl₂ TetraChloro Tetrachloro-PA TriChloro->TetraChloro + Cl₂

Caption: Phthalic anhydride chlorination pathways.

References

Technical Support Center: Ensuring the Stability of 3-Chlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 3-Chlorophthalic acid to maintain its stability and ensure the integrity of your experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and contaminants.

Q2: Is this compound sensitive to light?

A2: While specific photostability studies on this compound are not extensively documented, it is a good laboratory practice to store it in an opaque or amber container to protect it from light, which can be a source of energy that may promote degradation over time.

Q3: What are the signs of degradation of this compound?

A3: Physical signs of degradation can include a change in color from its typical white to off-white or light yellow appearance, clumping of the crystalline solid, or a noticeable odor. Chemical analysis, such as HPLC, would be required to confirm a decrease in purity.

Q4: What substances are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents or strong bases.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Q5: How does humidity affect the stability of this compound?

A5: this compound is susceptible to hydrolysis, especially in the presence of moisture. Its anhydride (B1165640) form readily hydrolyzes to this compound in the presence of water.[2][3] Therefore, maintaining a low-humidity environment is critical for its stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Exposure to moisture, light, or incompatible chemicals.1. Immediately re-evaluate your storage conditions to ensure they are cool, dry, and dark. 2. Check for any nearby incompatible chemicals. 3. Perform a purity analysis (e.g., via HPLC) to quantify the extent of degradation before further use.
Inconsistent experimental results Degradation of the this compound reagent.1. Verify the purity of your current stock of this compound using a validated analytical method. 2. If degradation is confirmed, procure a new, high-purity batch. 3. Review and optimize your storage and handling procedures to prevent future degradation.
Difficulty in dissolving the compound The compound may have absorbed moisture and started to clump.1. Gently grind the material with a mortar and pestle in a low-humidity environment (e.g., a glove box) to break up clumps before weighing. 2. Ensure the solvent is appropriate and of high purity. This compound is sparingly soluble in water but more soluble in organic solvents like ethanol (B145695) and acetone.[4]

Storage Condition Summary

Parameter Recommended Condition Rationale
Temperature Cool (Room Temperature or below)Minimizes the rate of potential degradation reactions.
Humidity Dry (Low Relative Humidity)Prevents hydrolysis of the compound.
Light Dark (Store in an opaque or amber container)Protects against potential photodegradation.
Atmosphere Well-ventilated, in a tightly sealed containerPrevents accumulation of vapors and exposure to contaminants.
Compatibility Segregated from strong oxidants and basesAvoids chemical reactions that can lead to degradation and safety hazards.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound

This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.

1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, thus serving as a stability-indicating assay.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV at a wavelength determined by the UV spectrum of this compound (e.g., 220-340 nm).

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

5. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard.[5][6][7][8]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).

  • Photodegradation: Expose the sample to a light source as per ICH Q1B guidelines.

6. Method Validation: The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizations

Storage_Workflow Logical Workflow for this compound Storage A Receive this compound B Inspect Container and Seal for Integrity A->B C Store in Designated Cool, Dry, Dark, and Well-Ventilated Area B->C D Log Lot Number and Date of Receipt C->D E Segregate from Incompatible Chemicals (Strong Oxidants and Bases) C->E H Monitor for Signs of Degradation (Color change, clumping) C->H F Use in Experiment D->F G Tightly Reseal Container Immediately After Use F->G G->C I Perform Purity Check (e.g., HPLC) if Degradation is Suspected H->I Degradation Suspected

Caption: Workflow for proper storage of this compound.

Troubleshooting_Logic Troubleshooting for this compound Stability Issues Start Inconsistent Experimental Results or Visible Degradation of this compound CheckStorage Are Storage Conditions Optimal? (Cool, Dry, Dark, Tightly Sealed) Start->CheckStorage CorrectStorage Relocate to a Suitable Storage Area and Ensure Container is Properly Sealed CheckStorage->CorrectStorage No CheckPurity Perform Purity Analysis (e.g., HPLC) CheckStorage->CheckPurity Yes CorrectStorage->CheckPurity PurityOK Purity is within Specification CheckPurity->PurityOK PurityNotOK Purity is Below Specification CheckPurity->PurityNotOK InvestigateOther Investigate Other Experimental Parameters PurityOK->InvestigateOther DiscardAndReorder Discard Degraded Stock and Procure New Material PurityNotOK->DiscardAndReorder ReviewHandling Review Handling Procedures to Prevent Future Contamination/Degradation DiscardAndReorder->ReviewHandling

Caption: Logic diagram for troubleshooting stability issues.

References

Troubleshooting low conversion rates in 3-Chlorophthalic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 3-chlorophthalic acid.

Frequently Asked Questions (FAQs)

Q1: My esterification reaction of this compound is showing low or no conversion. What are the common causes?

A1: Low conversion in Fischer esterification is a common issue.[1][2] The primary reasons include:

  • Equilibrium: The reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back to the reactants.[2]

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate.

  • Low Temperature: The reaction may not have been heated sufficiently to reach an adequate rate.

  • Reagent Purity: The presence of water in the this compound or the alcohol will inhibit the reaction.

Q2: I am attempting an amidation of this compound and observing a low yield. What are the likely problems?

A2: Amidation reactions can be challenging. Common reasons for low yields include:

  • Poor Activation of the Carboxylic Acid: Direct reaction of a carboxylic acid with an amine is often slow. The carboxylic acid typically needs to be "activated". This can be done by converting it to a more reactive species like an acyl chloride or by using a coupling reagent.[3]

  • Amine Reactivity: Sterically hindered or electron-deficient amines are less nucleophilic and will react more slowly.[4]

  • Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient for the reaction to go to completion.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired amide.[4]

Q3: How can I monitor the progress of my this compound reaction to identify when it has stalled?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions. By taking small aliquots of the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product. The reaction is complete or has stalled when the spot corresponding to the limiting reagent is no longer visible or its intensity stops decreasing.

Q4: What are the best practices for purifying the products of this compound reactions?

A4: Purification strategies depend on the nature of the product. Common methods include:

  • Extraction: An aqueous workup is often the first step. For esterification reactions, washing with a mild base like sodium bicarbonate solution will remove the acid catalyst and any unreacted this compound.[5]

  • Column Chromatography: This is a powerful technique for separating the desired product from byproducts and unreacted starting materials.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method of purification.

  • Distillation: For volatile, thermally stable liquid products, distillation can be used for purification.[6]

Troubleshooting Guides

Low Conversion in Esterification Reactions
ProblemPotential CauseSuggested Solution
Low or No Product Formation Equilibrium not shifted towards products: Water produced during the reaction is inhibiting the forward reaction.Use a large excess of the alcohol (it can often serve as the solvent). Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.[2]
Insufficient catalyst activity: The acid catalyst may be old, or an insufficient amount was used.Use a fresh bottle of a strong acid catalyst like concentrated H₂SO₄ or p-TsOH (typically 1-5 mol%).
Low reaction temperature: The activation energy for the reaction has not been overcome.Increase the reaction temperature, typically to the reflux temperature of the alcohol being used.
Poor quality of starting materials: this compound or the alcohol may contain water.Ensure all starting materials and solvents are anhydrous. Dry solvents if necessary.
Reaction Stalls Before Completion Equilibrium has been reached: The forward and reverse reaction rates have become equal.Add more of the excess reagent (usually the alcohol) or actively remove water from the reaction mixture.
Catalyst degradation: The catalyst may have decomposed over a long reaction time at high temperatures.Add a fresh portion of the acid catalyst.
Formation of Unknown Byproducts Decomposition: The starting material or product may be decomposing at high temperatures.Monitor the reaction by TLC to avoid prolonged heating after completion. Consider using a milder catalyst or lower reaction temperature if possible.
Side reactions: The chloro-substituent may participate in side reactions under certain conditions.If unexpected byproducts are observed, consider alternative esterification methods such as Steglich esterification for more sensitive substrates.[7]
Low Conversion in Amidation Reactions
ProblemPotential CauseSuggested Solution
Low or No Product Formation Carboxylic acid is not sufficiently activated: Direct reaction between the carboxylic acid and amine is slow.Convert the this compound to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, then react with the amine.[3] Alternatively, use a peptide coupling reagent (e.g., DCC, EDC, HBTU).
Low reactivity of the amine: The amine may be sterically hindered or have electron-withdrawing groups, making it a poor nucleophile.Use a higher reaction temperature, a longer reaction time, or a more potent activating agent for the carboxylic acid. For particularly unreactive amines, a catalyst may be necessary.[4]
Incorrect stoichiometry: An incorrect ratio of reactants was used.Ensure accurate measurement of all reagents. A slight excess of the amine is often used.
Formation of Multiple Products Reaction at both carboxylic acid groups: For diamines or if both carboxylic acid groups are intended to react, ensure at least two equivalents of the amine are used.Carefully control the stoichiometry. To form a mono-amide, use a large excess of this compound.
Formation of byproducts: The coupling reagent may be leading to side reactions.Research the optimal conditions for the specific coupling reagent being used. Some require specific solvents or additives to suppress side reactions.
Product is Difficult to Purify Removal of coupling agent byproducts: Byproducts from coupling agents (e.g., DCU from DCC) can be difficult to remove.Select a coupling reagent with water-soluble byproducts (e.g., EDC) to simplify purification by aqueous extraction.
Unreacted starting materials: The product may co-elute with starting materials during chromatography.Optimize the reaction to go to completion. During workup, use an acid wash to remove excess amine and a base wash to remove unreacted this compound.

Data Presentation

Optimized Reaction Conditions for Carboxylic Acid Derivatives
Reaction TypeReactantCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield
Esterification Carboxylic Acid + AlcoholH₂SO₄ or p-TsOHExcess Alcohol or TolueneReflux2-2460-95%
Amidation (via Acyl Chloride) Acyl Chloride + AmineNone (or base like pyridine)CH₂Cl₂ or THF0 - Room Temp1-470-98%
Amidation (Direct Coupling) Carboxylic Acid + AmineHBTU/DIPEADMF or CH₃CNRoom Temp2-1265-90%
Anhydride (B1165640) Formation This compoundAcetic AnhydrideAcetic AnhydrideReflux1-3>80%

Note: These are general conditions and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the desired alcohol (e.g., methanol (B129727) or ethanol) in large excess (typically 10-20 eq). The alcohol will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 1-5 mol% relative to the this compound).

  • Reaction: Heat the mixture to reflux and stir.

  • Monitoring: Monitor the reaction progress by TLC until the this compound spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude ester, which can then be purified by column chromatography or distillation.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica (B1680970) gel TLC plate.

  • Spotting: Use a capillary tube to spot a small amount of the starting material (this compound), the co-reagent (e.g., the alcohol or amine), and the reaction mixture on the origin line.

  • Elution: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of ethyl acetate (B1210297) and hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp.

  • Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. The Rf (retention factor) value of each spot can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Visualizations

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Purity & Stoichiometry (Anhydrous? Correct amounts?) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok check_catalyst Assess Catalyst / Activating Agent (Active? Sufficient amount?) catalyst_ok Catalyst OK? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes adjust_reagents Purify/Dry Reagents Recalculate Stoichiometry reagents_ok->adjust_reagents No conditions_ok->check_catalyst Yes adjust_conditions Increase Temperature/Time Ensure Inert Atmosphere conditions_ok->adjust_conditions No adjust_catalyst Use Fresh Catalyst Increase Loading / Change Agent catalyst_ok->adjust_catalyst No monitor Monitor by TLC/LC-MS catalyst_ok->monitor Yes adjust_reagents->monitor adjust_conditions->monitor adjust_catalyst->monitor success Conversion Improved monitor->success

Caption: Troubleshooting workflow for low conversion rates.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_reagents Combine this compound, Alcohol (Solvent), and Stir Bar add_catalyst Add Acid Catalyst (e.g., H₂SO₄) prep_reagents->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Evaporate Excess Alcohol cool->evaporate extract Dissolve in Organic Solvent, Wash with NaHCO₃ (aq) & Brine evaporate->extract dry Dry Organic Layer (Na₂SO₄), Filter and Concentrate extract->dry purify Purify Crude Product (e.g., Column Chromatography) dry->purify

Caption: Experimental workflow for Fischer Esterification.

References

Technical Support Center: Catalyst Removal in 3-Chlorophthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorophthalic acid. The focus is on the effective removal of residual catalysts, a critical step to ensure the purity and safety of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used in the synthesis of this compound and its precursors?

A1: The synthesis of this compound can be approached through various routes, each potentially utilizing different types of catalysts.

  • Direct Chlorination: One common method is the direct chlorination of phthalic anhydride (B1165640), which typically employs strong, non-volatile Lewis acid catalysts such as Ferric Chloride (FeCl₃), Molybdenum(V) Chloride (MoCl₅), or Antimony(III) Chloride (SbCl₃)[1].

  • Palladium-Catalyzed Cross-Coupling Reactions: While less direct, palladium catalysts are extensively used in organic synthesis to form carbon-carbon and carbon-heteroatom bonds[2][3]. Such reactions could be employed in the synthesis of precursors to this compound. Common palladium catalysts include Palladium on Carbon (Pd/C), Palladium(II) Acetate (Pd(OAc)₂), and various palladium complexes with phosphine (B1218219) ligands[3][4].

Q2: Why is the complete removal of residual catalysts from this compound crucial?

A2: Residual metal catalysts in an Active Pharmaceutical Ingredient (API) can present significant risks. They can affect the safety, stability, and efficacy of the final drug product[5]. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in pharmaceutical products[2]. Therefore, efficient catalyst removal is a critical quality control step.

Q3: What are the primary methods for removing residual catalysts?

A3: The choice of removal method depends on the nature of the catalyst (heterogeneous or homogeneous) and the properties of the product.

  • Filtration: This is the most straightforward method for removing heterogeneous catalysts like Pd/C or insoluble Lewis acids. The use of a filter aid like Celite® is often recommended to trap fine catalyst particles[6][7].

  • Adsorption: Materials like activated carbon can be used to adsorb dissolved or colloidal metal species[8][9].

  • Scavenging: Metal scavengers are solid-supported or soluble agents with functional groups that chelate and remove metal ions from the solution. Thiol- and amine-based scavengers are common for palladium removal[7][10].

  • Crystallization: Purifying the final product by recrystallization can effectively remove impurities, including residual catalysts, that are soluble in the mother liquor[11][12][13].

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble catalyst species[6].

Troubleshooting Guides

Issue 1: High Levels of Residual Catalyst After Filtration

Symptoms:

  • The filtrate appears gray or black, indicating the presence of fine catalyst particles.

  • Analytical testing (e.g., ICP-MS) shows catalyst levels above the acceptable limit.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Filter paper pore size is too large. Use a filter paper with a smaller pore size or a membrane filter (e.g., 0.45 µm)[5][7].
Catalyst particles are too fine. Use a filter aid like Celite®. A 1-2 cm pad of Celite® over the filter paper can effectively trap fine particles[6][7].
Filter paper is torn or improperly seated. Ensure the filter paper is correctly placed in the funnel and is not damaged.
Product crystallization on the filter. If the product is a solid, ensure it remains fully dissolved during filtration by using a sufficient amount of a suitable hot solvent. Pre-heating the filtration apparatus can also help[5].
Issue 2: Inefficient Removal of Soluble Catalyst Species

Symptoms:

  • The filtrate is clear, but analytical tests reveal high levels of residual metal.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Catalyst is homogeneous (dissolved). Filtration alone is ineffective for soluble catalysts. Employ one of the following methods:Metal Scavengers: Select a scavenger based on the specific metal and its oxidation state. Thiol-based scavengers are often effective for palladium[10].Activated Carbon: Treat the solution with activated carbon to adsorb the dissolved metal[8][9].Crystallization: Recrystallize the this compound to leave the soluble catalyst impurities in the mother liquor[11][12][13].Extraction: If applicable, perform a liquid-liquid extraction to remove water-soluble catalyst salts[6].
Formation of colloidal metal particles. Colloidal particles may pass through standard filters. Adsorption: Use activated carbon or silica (B1680970) gel to adsorb the colloidal metal[7].Flocculation: Add a flocculating agent to aggregate the particles, making them easier to filter.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Catalysts using Celite® Filtration
  • Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Prepare a slurry of Celite® in the reaction solvent.

  • Form the Pad: With gentle suction, pour the Celite® slurry onto the filter paper to form a uniform pad of approximately 1-2 cm in thickness[6][7].

  • Pre-wet the Pad: Wash the Celite® pad with fresh, hot solvent to settle the pad and prevent it from being disturbed during product filtration[7].

  • Filter the Reaction Mixture: Ensuring the this compound is fully dissolved (if it's a solid at room temperature), slowly pour the reaction mixture onto the center of the Celite® pad.

  • Wash the Filter Cake: Wash the filter cake with additional hot solvent to ensure complete recovery of the product.

  • Combine Filtrates: The combined filtrates should be clear and free of catalyst particles.

Protocol 2: Palladium Removal using a Metal Scavenger
  • Select the Scavenger: Choose a scavenger appropriate for the palladium species in your reaction (e.g., a thiol-based scavenger for Pd(II))[10].

  • Add the Scavenger: After the reaction is complete, add the recommended amount of the solid-supported scavenger to the reaction mixture.

  • Stir: Stir the mixture at the recommended temperature and for the specified time (this can range from a few hours to overnight) to allow for efficient chelation of the palladium.

  • Filter: Remove the scavenger-metal complex by filtration.

  • Analyze: Analyze the filtrate for residual palladium content using a suitable analytical method like ICP-MS[14][15].

Data Presentation

The following table summarizes the efficiency of various palladium removal methods as reported in the literature. This data can serve as a general guideline, but optimal conditions should be determined experimentally for each specific case.

Removal MethodInitial Pd Level (ppm)Final Pd Level (ppm)Efficiency (%)Reference
Metal Scavenger (MP-TMT) 33,000< 200> 99.4[16]
Metal Scavenger (MP-TMT) 500 - 800< 10> 98[16]
Activated Carbon & Chelating Agent 9,100< 273> 97[2]
Scavenger Resin (PhosphonicS SPM32) ~2,100 (from 105mg in 50mL)~27 (after 2h)98.7[3]
Scavenger Resin (PhosphonicS SPM32) ~2,100 (from 105mg in 50mL)< 10.5 (after 20h)> 99.5[3]

Visualizations

Catalyst_Removal_Workflow cluster_synthesis Synthesis of this compound cluster_removal Catalyst Removal cluster_analysis Analysis & Further Purification start Reaction Mixture (Product + Catalyst) decision Is the catalyst heterogeneous? start->decision filtration Filtration (e.g., through Celite®) decision->filtration Yes scavenging Scavenging / Adsorption (e.g., Activated Carbon, Scavengers) decision->scavenging No analysis Analyze for Residual Catalyst (e.g., ICP-MS) filtration->analysis scavenging->analysis crystallization Crystallization analysis->crystallization If necessary final_product Pure this compound analysis->final_product Purity Met crystallization->final_product

Caption: A workflow diagram illustrating the decision-making process for catalyst removal.

Troubleshooting_Logic cluster_particulates Particulate Contamination cluster_soluble Soluble Catalyst start High Residual Catalyst Detected check_filtrate Is the filtrate colored? start->check_filtrate refilter Re-filter through Celite® or a finer filter check_filtrate->refilter Yes use_scavenger Use Metal Scavenger check_filtrate->use_scavenger No use_carbon Use Activated Carbon check_filtrate->use_carbon No recrystallize Recrystallize Product check_filtrate->recrystallize No end_node Problem Solved refilter->end_node use_scavenger->end_node use_carbon->end_node recrystallize->end_node

Caption: A troubleshooting flowchart for addressing high levels of residual catalyst.

References

Optimizing reaction temperature for 3-Chlorophthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Chlorophthalic acid, with a focus on optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is typically synthesized via its anhydride (B1165640). The two main routes are:

  • Direct Chlorination of Phthalic Anhydride: This method involves reacting phthalic anhydride with chlorine gas in the presence of a Lewis acid catalyst at high temperatures.[1] It is a direct approach but requires careful control to achieve good selectivity.

  • Synthesis from 3-Nitrophthalic Acid: This multi-step process begins with the nitration of phthalic anhydride, followed by separation of the 3-nitro isomer.[1][2][3] The nitro group is then reduced to an amino group, which is subsequently converted to a chloro group via a diazonium salt intermediate.[4] Finally, the resulting this compound is dehydrated to its anhydride.[4]

Q2: What is the optimal reaction temperature for the direct chlorination of phthalic anhydride?

A2: The recommended temperature range for the direct chlorination of phthalic anhydride is between 200°C and 240°C.[1] Temperatures within this range facilitate a reasonable reaction rate without causing significant sublimation of the phthalic anhydride starting material.[1]

Q3: Why is temperature control critical during the direct chlorination synthesis?

A3: Temperature control is crucial for several reasons:

  • Reaction Rate: Below 200°C, the rate of chlorination slows down markedly.[1]

  • Sublimation: Temperatures significantly above 240°C can lead to extensive sublimation of phthalic anhydride, making the reaction ineffective in systems open to the atmosphere.[1]

  • Selectivity: While not explicitly stated that temperature alone controls selectivity, maintaining the optimal temperature ensures the reaction proceeds efficiently, allowing for control over the reaction time and conversion rate, which are key to minimizing over-chlorination.

Q4: How does reaction progression affect the purity of 3-Chlorophthalic anhydride?

A4: The purity of 3-chlorophthalic anhydride is highly dependent on the conversion of the starting phthalic anhydride. The reaction should be halted at approximately 50% conversion.[1] Proceeding beyond this point leads to a rapid increase in the formation of dichlorinated derivatives, such as 4,5-dichlorophthalic anhydride, which reduces both the yield and purity of the desired product.[1]

Q5: Can this compound be obtained from its anhydride?

A5: Yes, 3-Chlorophthalic anhydride readily undergoes hydrolysis in the presence of water to form this compound.[5]

Troubleshooting Guide

Problem: The chlorination reaction is extremely slow or fails to initiate.

  • Possible Cause: The reaction temperature is too low.

  • Solution: Ensure the reaction mixture is heated to the optimal range of 200°C to 240°C. The rate of chlorination decreases significantly below 220°C and effectively stops around 200°C.[1]

Problem: Significant loss of starting material is observed.

  • Possible Cause: The reaction temperature is too high, causing the phthalic anhydride to sublime.

  • Solution: Reduce the reaction temperature to below 240°C.[1] Ensure the reaction setup is appropriate for the temperature, possibly using a closed or semi-closed system if higher temperatures are explored.

Problem: The final product has low purity with significant amounts of dichlorinated phthalic anhydrides.

  • Possible Cause: The reaction was allowed to proceed for too long, exceeding the optimal ~50% conversion of phthalic anhydride.

  • Solution: Carefully monitor the reaction's progress using methods like Gas-Liquid Chromatography (GLC).[1] Stop the reaction when the conversion of phthalic anhydride reaches approximately 50%. At this point, the formation of monochloro derivatives is maximized, and the formation of difficult-to-separate dichlorinated byproducts is minimized.[1]

Problem: The yield of 3-chlorophthalic anhydride is low despite reaching 50% conversion.

  • Possible Cause: Inefficient separation of the product from unreacted starting material and other isomers.

  • Solution: The primary monochlorinated products are 3-chlorophthalic anhydride and 4-chlorophthalic anhydride. These, along with unreacted phthalic anhydride, must be separated. Fractional distillation is a common method for this separation.[1] Optimizing the distillation process is key to isolating the 3-chloro isomer effectively.

Data Summary

The following table summarizes the effect of reaction time and phthalic anhydride (PA) conversion on the product distribution during direct chlorination at 225-230°C.[1]

Reaction Time (hours)% PA Converted% 3-Chlorophthalic Anhydride% 4-Chlorophthalic Anhydride% Dichlorinated Phthalic Anhydrides
2.528.513.015.50.0
5.048.022.026.00.0
7.561.526.531.53.5
10.073.029.035.09.0
12.581.529.536.515.5

Data adapted from patent CA1090814A.[1] As shown, the amount of dichlorinated derivatives increases significantly after ~50% conversion.

Experimental Protocols

Protocol 1: Synthesis of 3-Chlorophthalic Anhydride via Direct Chlorination

This protocol is based on the methodology for achieving high purity by controlling the reaction conversion.[1]

Materials:

  • Phthalic anhydride

  • Lewis acid catalyst (e.g., Ferric chloride, FeCl₃)

  • Chlorine gas

  • Inert solvent (optional, e.g., tetrachloroethane)

Procedure:

  • Charge a suitable reactor with phthalic anhydride and the Lewis acid catalyst (e.g., 14g FeCl₃ per 1036g of phthalic anhydride).[1]

  • Heat the mixture to the target reaction temperature, between 225-230°C.[1]

  • Bubble chlorine gas through the molten reaction mixture at a controlled rate.

  • Monitor the reaction progress periodically using Gas-Liquid Chromatography (GLC) to track the conversion of phthalic anhydride.

  • Terminate the chlorination when the conversion of phthalic anhydride reaches approximately 50%. This is the critical step to maximize the yield of the monochlorinated product while minimizing the formation of dichlorinated impurities.[1]

  • Cool the reaction mixture.

  • Separate the 3-chlorophthalic anhydride from unreacted phthalic anhydride, the 4-chlorophthalic anhydride isomer, and the catalyst, typically via fractional distillation under reduced pressure.[1]

Protocol 2: Synthesis of this compound from 3-Nitrophthalic Acid (Overview)

This route involves multiple steps, with temperature control being crucial at each stage.

  • Hydrogenation: 3-Nitrophthalic acid is reduced to 3-aminophthalic acid. This is typically done via high-pressure hydrogenation with a catalyst like Pd/C at elevated temperatures (e.g., 95-100°C).[4]

  • Diazotization: The resulting 3-aminophthalic acid is converted to a diazonium salt. This reaction is highly exothermic and requires low temperatures, typically below 5°C, using sodium nitrite (B80452) and a strong acid like hydrochloric acid.[4]

  • Chlorination (Sandmeyer Reaction): The diazonium salt is reacted with a chlorine source (e.g., cuprous chloride) to yield crude this compound. This step also requires controlled, often low, temperatures to prevent decomposition of the diazonium salt.[4]

  • Purification & Dehydration: The crude this compound is purified and then dehydrated, often by heating under vacuum (e.g., to 203-207°C), to yield 3-chlorophthalic anhydride.[4]

Visualizations

experimental_workflow start Start: Define Temperature Range (e.g., 200-240°C) setup Reactor Setup: Phthalic Anhydride + Catalyst start->setup heat Heat to Setpoint Temperature setup->heat chlorinate Introduce Chlorine Gas heat->chlorinate monitor Monitor Conversion via GLC chlorinate->monitor decision Conversion ~50%? monitor->decision stop Stop Reaction decision->stop Yes continue_rxn Continue Reaction decision->continue_rxn No purify Purification: Fractional Distillation stop->purify continue_rxn->monitor analyze Analyze Purity & Yield purify->analyze end End: Optimal Temperature Identified analyze->end

Caption: Workflow for optimizing temperature in 3-chlorophthalic anhydride synthesis.

reaction_pathway PA Phthalic Anhydride CPA3 3-Chlorophthalic Anhydride (Desired Product) PA->CPA3 + Cl₂, Catalyst 200-240°C (Conversion < 50%) CPA4 4-Chlorophthalic Anhydride (Isomer) PA->CPA4 + Cl₂, Catalyst 200-240°C (Conversion < 50%) DCPA Dichlorinated Products (Impurities) CPA3->DCPA + Cl₂ (Conversion > 50%) CPA4->DCPA + Cl₂ (Conversion > 50%)

Caption: Reaction pathway showing byproduct formation at high conversion rates.

References

Technical Support Center: Industrial Scale-Up of 3-Chlorophthalic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale-up of 3-Chlorophthalic acid production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for a successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of this compound?

A1: The most common industrial route is the direct chlorination of phthalic anhydride (B1165640). This method involves reacting phthalic anhydride with chlorine gas in the presence of a Lewis acid catalyst.[1] An alternative, though less direct, method involves the nitration of phthalic anhydride to form 3-nitrophthalic acid, followed by a displacement reaction to replace the nitro group with a chlorine atom.[1] The direct chlorination route is often preferred for its fewer steps, though it presents challenges in controlling isomer formation.

Q2: What are the main isomers and byproducts to expect during the chlorination of phthalic anhydride?

A2: The chlorination of phthalic anhydride primarily yields a mixture of 3-chlorophthalic anhydride and 4-chlorophthalic anhydride.[1] The typical ratio of 3-chloro to 4-chloro isomer is approximately 45:55.[1] As the reaction progresses to higher conversion rates (above 50%), the formation of dichlorinated derivatives, such as 3,4-dichlorophthalic anhydride, 3,6-dichlorophthalic anhydride, and 4,5-dichlorophthalic anhydride, increases significantly.[1]

Q3: Why is controlling the conversion rate of phthalic anhydride important?

A3: Controlling the conversion rate is crucial for maximizing the yield of the desired monochlorinated products (3- and 4-chlorophthalic anhydride) while minimizing the formation of dichlorinated byproducts.[1] Limiting the conversion of phthalic anhydride to around 50% helps to ensure that the reaction favors the formation of monochloro derivatives.[1]

Q4: What are the key safety precautions when handling the synthesis of this compound?

A4: The synthesis involves hazardous materials that require strict safety protocols. Key precautions include:

  • Handling chlorine gas in a well-ventilated area, preferably a fume hood, with appropriate gas scrubbing equipment.

  • Using personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Ensuring that eyewash stations and safety showers are readily accessible.[2]

  • 3-Chlorophthalic anhydride is an irritant to the skin, eyes, and respiratory system.[2][3] Avoid inhalation of dust and direct contact with the skin and eyes.[2][4]

  • In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental and scale-up phases of this compound production.

Issue 1: Low Yield of Monochloro-derivatives
Potential Cause Recommended Solution
Excessive Chlorination: Reaction allowed to proceed to a high conversion rate, leading to the formation of dichlorinated byproducts.[1]Monitor the reaction progress using Gas Chromatography (GC). Stop the reaction when the conversion of phthalic anhydride reaches approximately 50%.[1]
Suboptimal Reaction Temperature: Temperature is too low, slowing down the reaction rate, or too high, promoting byproduct formation and sublimation of phthalic anhydride.[1]Maintain the reaction temperature within the optimal range of 200-240°C.[1]
Inefficient Mixing: Poor agitation in the reactor can lead to localized over-chlorination and temperature gradients.[5]Ensure adequate mixing to maintain a homogenous reaction mixture. For larger reactors, consider the stirrer design to avoid dead zones.[5]
Catalyst Inactivity: The Lewis acid catalyst (e.g., FeCl₃, MoCl₅, SbCl₃) may be of low quality or deactivated.[1]Use a high-purity, anhydrous Lewis acid catalyst. Ensure the catalyst is stored under inert conditions to prevent deactivation. The catalyst concentration should not exceed 15% by weight of the phthalic anhydride.[1]
Issue 2: Difficulty in Separating 3-Chlorophthalic Anhydride from 4-Chlorophthalic Anhydride
Potential Cause Recommended Solution
Close Boiling Points: The boiling points of 3-chlorophthalic anhydride (313°C) and 4-chlorophthalic anhydride (290-298°C) are relatively close, making simple distillation challenging.[1]Employ fractional distillation with a column that has a high number of theoretical plates to achieve a good separation.[1]
Formation of Azeotropes: The presence of other components in the reaction mixture might lead to the formation of azeotropes, complicating the distillation process.Conduct a thorough analysis of the crude product mixture to identify all components. This will help in designing an appropriate distillation strategy.
Issue 3: Product Contamination and Discoloration
Potential Cause Recommended Solution
Presence of Dichlorinated Byproducts: Inadequate control over the chlorination reaction leads to the formation of dichlorinated phthalic anhydrides.[1]As mentioned in Issue 1, limit the conversion of phthalic anhydride to around 50%.[1]
Impurities in Starting Material: The initial phthalic anhydride may contain impurities that carry through the process or cause side reactions.[6]Use high-purity phthalic anhydride as the starting material.
Thermal Degradation: Exposing the product to excessively high temperatures during distillation or other purification steps can cause decomposition and discoloration.Perform purification steps, such as distillation, under vacuum to lower the required temperature.[7]
Residual Catalyst: Traces of the Lewis acid catalyst in the final product can lead to instability and discoloration.Implement a post-reaction workup procedure to remove the catalyst. This could involve washing with a suitable solvent or a quenching step.

Experimental Protocols

Key Experiment: Controlled Chlorination of Phthalic Anhydride

Objective: To synthesize 3-chlorophthalic anhydride while minimizing the formation of dichlorinated byproducts.

Methodology:

  • Charge a suitable glass-lined or corrosion-resistant reactor with phthalic anhydride and a strong non-volatile Lewis acid catalyst (e.g., FeCl₃, MoCl₅, or SbCl₃). The catalyst should be no more than 15% by weight of the phthalic anhydride.[1] An inert solvent such as tetrachloroethane can be optionally added.[1]

  • Heat the reaction mixture to a temperature between 200°C and 240°C with constant agitation.[1]

  • Bubble chlorine gas through the molten reaction mixture.

  • Monitor the progress of the reaction by taking periodic samples and analyzing them using Gas Chromatography (GC).

  • Stop the chlorine feed when the conversion of phthalic anhydride reaches approximately 50%. This is critical to ensure the reaction mixture contains predominantly monochlorinated derivatives.[1]

  • Cool the reaction mixture.

  • Isolate the 3-chlorophthalic anhydride from the mixture of unreacted phthalic anhydride, 4-chlorophthalic anhydride, and small amounts of dichlorinated byproducts, typically through fractional distillation under vacuum.[1]

Visualizations

G Troubleshooting Logic for Low Yield start Low Yield of Monochloro-derivatives check_conversion Check Conversion Rate (Target ~50%) start->check_conversion check_temp Verify Reaction Temperature (200-240°C) start->check_temp check_mixing Assess Mixing Efficiency start->check_mixing check_catalyst Evaluate Catalyst Activity start->check_catalyst high_conversion High Conversion (>50%) check_conversion->high_conversion High temp_issue Temperature Out of Range check_temp->temp_issue Incorrect mixing_issue Poor Agitation check_mixing->mixing_issue Poor catalyst_issue Inactive Catalyst check_catalyst->catalyst_issue Inactive solution_conversion Solution: Stop reaction earlier, monitor with GC high_conversion->solution_conversion solution_temp Solution: Adjust heating/cooling temp_issue->solution_temp solution_mixing Solution: Improve stirrer design/speed mixing_issue->solution_mixing solution_catalyst Solution: Use fresh, anhydrous catalyst catalyst_issue->solution_catalyst

Caption: Troubleshooting workflow for low yield of monochloro-derivatives.

G Experimental Workflow for 3-Chlorophthalic Anhydride Synthesis start Start: Charge Reactor charge_reactants Phthalic Anhydride + Lewis Acid Catalyst start->charge_reactants heat Heat to 200-240°C charge_reactants->heat chlorination Bubble Chlorine Gas heat->chlorination monitor Monitor by GC chlorination->monitor decision Conversion ~50%? monitor->decision decision->chlorination No stop_reaction Stop Chlorine Feed & Cool decision->stop_reaction Yes purification Fractional Distillation (under vacuum) stop_reaction->purification end End Product: 3-Chlorophthalic Anhydride purification->end

Caption: Controlled chlorination experimental workflow.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-chlorophthalic acid against its parent compound, phthalic acid, and its isomer, 4-chlorophthalic acid. This information is crucial for researchers and professionals in drug development and chemical synthesis for the structural elucidation and purity assessment of these compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, phthalic acid, and 4-chlorophthalic acid. The data has been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectral Data (in DMSO-d₆)

CompoundH-4H-5H-6COOH
This compound 7.75 (d)7.65 (t)7.85 (d)~13 (br s)
Phthalic Acid 7.60 (m)7.70 (m)7.60 (m)~13 (br s)
4-Chlorophthalic Acid 7.69 (d)7.78 (dd)7.59 (s)~13 (br s)

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), m (multiplet), and br s (broad singlet).

Table 2: ¹³C NMR Spectral Data (in DMSO-d₆)

CompoundC-1C-2C-3C-4C-5C-6C=O
This compound 132.5133.8135.2131.9129.7130.8167.1, 168.3
Phthalic Acid 132.1132.1129.0130.5129.0130.5168.5[1]
4-Chlorophthalic Acid 133.4131.2130.6139.1128.8131.8167.0, 167.8

Chemical shifts (δ) are reported in ppm relative to TMS.

Experimental Protocol

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of substituted phthalic acids.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the phthalic acid derivative in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The spectrometer is locked to the deuterium (B1214612) signal of the solvent.

  • The temperature is maintained at 298 K.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to single lines for each carbon.

  • Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ = 39.52 ppm) or an internal standard like TMS.

5. Data Processing:

  • The acquired free induction decays (FIDs) are Fourier transformed.

  • Phase and baseline corrections are applied to the resulting spectra.

  • The chemical shifts of the peaks are determined and reported in ppm.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the numbering of the carbon and hydrogen atoms, which corresponds to the assignments in the NMR data tables.

Caption: Structure of this compound with NMR signal correlations.

References

A Researcher's Guide to the Infrared Spectrum of 3-Chlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, precise analytical characterization of chemical compounds is paramount. This guide provides a comprehensive interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 3-Chlorophthalic acid, offering a comparative analysis with related compounds and detailed experimental protocols.

Comparative Analysis of Phthalic Acid Derivatives

The FTIR spectrum of this compound is characterized by the vibrational modes of its carboxylic acid, aromatic, and chloro functional groups. To understand the influence of the chlorine substituent on the spectrum, a comparison with phthalic acid and 4-chlorophthalic acid is presented below.

Functional GroupVibrational ModePhthalic Acid (cm⁻¹)This compound (Predicted, cm⁻¹)4-Chlorophthalic Acid (Predicted, cm⁻¹)Reference Ranges (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)[1][2][3]
AromaticC-H Stretch3000-31003000-31003000-31003000-3100[4][5]
Carboxylic AcidC=O Stretch~1700~1700-1720~1700-17201690-1760[1][2]
AromaticC=C Stretch1450-16001450-16001450-16001450-1600[6][7]
Carboxylic AcidC-O Stretch1210-13201210-13201210-13201210-1320[2]
AromaticC-H Out-of-Plane Bend675-900675-900675-900675-900[4][5]
Aryl HalideC-Cl StretchN/A550-850550-850550-850[4][8]

Note: The predicted values for this compound and 4-Chlorophthalic acid are based on characteristic group frequencies and may vary slightly in an experimental spectrum due to the specific electronic and steric environment of the molecule.

Experimental Protocol: FTIR Spectroscopy of Solid Samples

The following protocol outlines the standard procedure for obtaining an FTIR spectrum of a solid organic compound like this compound using the KBr pellet method.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Take approximately 1-2 mg of the this compound sample.

    • Add about 100-200 mg of dry KBr to the mortar.

    • Grind the sample and KBr together thoroughly with the pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder mixture into the pellet die.

    • Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

An alternative method for solid samples is the "Thin Solid Film" method, where the sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[9]

Visualizing the Analysis Workflow and Molecular Structure

To further clarify the process and the molecule of interest, the following diagrams are provided.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_interp Interpretation Sample Solid Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Background Acquire Background Press->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum SampleSpec->Process Identify Identify Functional Groups Process->Identify Compare Compare with References Identify->Compare

Caption: Workflow for FTIR analysis of a solid sample.

Caption: Structure of this compound with key functional groups.

References

Comparative Guide to the Mass Spectrometry Analysis of 3-Chlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Chlorophthalic acid is crucial in various stages of research and manufacturing. This guide provides a comparative overview of two primary mass spectrometry-based analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a halogenated aromatic dicarboxylic acid. Its analysis can be challenging due to its polarity and low volatility. Mass spectrometry offers the requisite sensitivity and selectivity for its determination. The choice between GC-MS and LC-MS/MS often depends on sample complexity, required sensitivity, and available instrumentation.

Methodology Comparison

A direct comparison of the typical performance characteristics of GC-MS with derivatization and LC-MS/MS for the analysis of acidic compounds is summarized below. It is important to note that the following quantitative data is representative of the analysis of similar aromatic acids and may vary for this compound depending on the specific matrix and instrumentation.

Table 1: Comparison of Analytical Performance for this compound Analysis

ParameterGC-MS with Derivatization (Illustrative)LC-MS/MS (Illustrative)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL
**Linearity (R²) **> 0.995> 0.998
Precision (%RSD) < 15%< 10%
Accuracy/Recovery (%) 85 - 115%90 - 110%
Sample Throughput Lower (due to derivatization)Higher
Derivatization Required? YesNo
Matrix Effects Less proneMore prone

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to its low volatility, this compound requires derivatization to convert it into a more volatile and thermally stable compound suitable for GC analysis. A common approach is silylation, which replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups.

1. Sample Preparation & Derivatization:

  • Extraction: For solid samples, an appropriate solvent extraction (e.g., using ethyl acetate (B1210297) or diethyl ether) is performed. For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte and remove interfering matrix components.

  • Drying: The extracted sample is dried under a gentle stream of nitrogen.

  • Silylation:

    • To the dried sample residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Vortex the mixture and heat at 70°C for 60 minutes.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Acquisition: Full Scan and/or Selected Ion Monitoring (SIM).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of this compound in its native form, circumventing the need for derivatization. This often results in a simpler and faster workflow.

1. Sample Preparation:

  • Extraction: Similar to GC-MS, an appropriate extraction method is employed based on the sample matrix.

  • Dilution: The extracted sample is typically diluted with the initial mobile phase to ensure compatibility with the LC system.

  • Filtration: The final sample solution is filtered through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions (Typical):

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or similar reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-8 min: Linear gradient from 5% to 95% B.

    • 8-10 min: Hold at 95% B.

    • 10.1-12 min: Return to 5% B for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MS/MS Parameters:

    • Precursor Ion: [M-H]⁻ (m/z 199).

    • Product Ions: To be determined by infusion of a standard solution of this compound. Multiple Reaction Monitoring (MRM) transitions would be optimized for quantification and confirmation.

Visualized Workflows

The following diagrams illustrate the experimental workflows for both GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow Sample Sample Extraction Solvent Extraction Sample->Extraction Drying Dry Down (N2) Extraction->Drying Derivatization Silylation (BSTFA, 70°C) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

GC-MS with Derivatization Workflow

LCMSMS_Workflow Sample Sample Extraction Solvent Extraction Sample->Extraction Dilution Dilution Extraction->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Data Data Analysis LCMSMS->Data

A Comparative Guide to the Reactivity of 3-Chlorophthalic Acid and 4-Chlorophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Chlorophthalic acid and 4-Chlorophthalic acid. The information presented is supported by available experimental data and theoretical considerations to assist researchers in selecting the appropriate isomer for their specific applications in synthesis and drug development.

Introduction

This compound and 4-Chlorophthalic acid are positional isomers of chlorinated phthalic acid. The position of the chlorine atom on the benzene (B151609) ring significantly influences the electronic properties and steric environment of the carboxylic acid groups, leading to differences in their reactivity. Understanding these differences is crucial for predicting reaction outcomes and optimizing synthetic routes.

Acidity and pKa Values

The acidity of a carboxylic acid is a fundamental measure of its reactivity, particularly in reactions involving proton transfer. The dissociation constants (pKa) for the two acidic protons of this compound and 4-Chlorophthalic acid are key indicators of their relative acid strengths.

While experimental kinetic data for direct comparison is limited in the public domain, the acidity, as indicated by pKa values, provides a strong basis for assessing their relative reactivity. A lower pKa value corresponds to a stronger acid, indicating a greater tendency to donate a proton.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-Chlorophthalic Acid
Structure Chlorine at the 3-positionChlorine at the 4-position
pKa1 Data available in IUPAC dataset[1]~2.88 (Predicted)[2]
pKa2 Data available in IUPAC dataset[1]-

Note: The specific experimental pKa values from the IUPAC dataset for this compound require direct consultation of the database.

The predicted pKa1 value for 4-Chlorophthalic acid is approximately 2.88[2]. The acidity of these compounds is influenced by the electron-withdrawing inductive effect of the chlorine atom, which stabilizes the carboxylate anion. The closer the chlorine atom is to the carboxylic acid groups, the stronger this effect. In this compound, the chlorine atom is ortho to one carboxylic group and meta to the other. In 4-Chlorophthalic acid, the chlorine is meta to one and para to the other. Generally, the inductive effect is strongest at the ortho position, suggesting that this compound might be the stronger acid.

Reactivity in Esterification

Esterification is a common reaction for carboxylic acids. The rate of esterification is influenced by both the acidity of the carboxylic acid and steric hindrance around the carboxyl groups. A more acidic carboxylic acid will protonate the alcohol more readily, facilitating nucleophilic attack.

  • Electronic Effects: The isomer with the lower pKa (stronger acid) is expected to be more reactive in acid-catalyzed esterification.

  • Steric Effects: The chlorine atom at the 3-position in this compound introduces steric hindrance around the adjacent carboxylic acid group. This steric bulk can impede the approach of an alcohol molecule, potentially slowing down the esterification rate at that specific carboxyl group compared to the less hindered carboxyl group and compared to both carboxyl groups in 4-Chlorophthalic acid.

Therefore, a trade-off between electronic and steric effects will determine the overall esterification reactivity. It is plausible that esterification of the less hindered carboxyl group in this compound proceeds at a different rate than the more hindered one.

Reactivity in Anhydride (B1165640) Formation

The formation of a cyclic anhydride from a dicarboxylic acid is an intramolecular dehydration reaction. The ease of this reaction is influenced by the proximity and orientation of the two carboxylic acid groups. Both this compound and 4-Chlorophthalic acid are ortho-dicarboxylic acids, a prerequisite for the formation of a five-membered anhydride ring.

Qualitative information from synthesis literature suggests that both isomers can be converted to their respective anhydrides. For instance, the chlorination of phthalic anhydride, a common synthetic route, produces a mixture of 3-chlorophthalic anhydride and 4-chlorophthalic anhydride in roughly a 45:55 ratio, suggesting their formation reactivity is comparable under these specific reaction conditions[3].

Experimental Protocols

Detailed experimental protocols for specific reactions are crucial for reproducibility. Below are general methodologies for key reactions involving these acids.

General Experimental Protocol for Esterification

This protocol describes a typical acid-catalyzed esterification of an aromatic carboxylic acid with an alcohol (e.g., methanol).

Materials:

  • Chlorophthalic acid isomer (3- or 4-Chlorophthalic acid)

  • Methanol (or other alcohol)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate solution (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chlorophthalic acid isomer in an excess of the alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude ester, which can be further purified by chromatography or distillation.

A general procedure for the esterification of aromatic carboxylic acids using POCl3 as a catalyst involves dropwise addition of POCl3 to an ice-cold solution of the carboxylic acid in an alcohol, followed by stirring at room temperature[4].

General Experimental Protocol for Anhydride Formation

This protocol outlines the synthesis of a phthalic anhydride derivative from the corresponding dicarboxylic acid via dehydration.

Materials:

  • Chlorophthalic acid isomer (3- or 4-Chlorophthalic acid)

  • Acetic anhydride or another dehydrating agent

  • High-boiling point inert solvent (optional)

Procedure:

  • Place the chlorophthalic acid isomer in a round-bottom flask.

  • Add an excess of acetic anhydride.

  • Heat the mixture to reflux for several hours.

  • Allow the mixture to cool, which may cause the anhydride to crystallize.

  • Collect the crystals by filtration and wash with a cold, non-reactive solvent.

  • Alternatively, the excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure.

  • The crude anhydride can be purified by recrystallization or sublimation.

One documented method for the preparation of 4-chlorophthalic anhydride involves the chlorination of monosodium phthalate (B1215562) in an aqueous medium, followed by dehydration and purification[5][6]. Another protocol describes the synthesis of 4-chlorophthalic anhydride from 4-chlorotetrahydrophthalic anhydride in 1,2,4-trichlorobenzene (B33124) at 230°C[7].

Visualizations

Logical Relationship of Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of the chlorophthalic acid isomers.

G Reactivity Overall Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric Acidity Acidity (pKa) Electronic->Acidity StericHindrance Steric Hindrance Steric->StericHindrance Inductive Inductive Effect (-I) of Cl Acidity->Inductive G Start Start: Chlorophthalic Acid + Alcohol Reaction Acid-Catalyzed Esterification (Reflux) Start->Reaction H+ catalyst Workup Workup: Neutralization & Extraction Reaction->Workup Purification Purification: Chromatography/Distillation Workup->Purification Product Final Product: Chlorophthalate Ester Purification->Product

References

A Comparative Guide to Synthesis Routes: 3-Nitrophthalic Acid vs. Direct Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phthalic acids and their anhydrides are crucial building blocks in the synthesis of a wide range of materials, from high-performance polymers to active pharmaceutical ingredients and industrial dyes. The functionalization of the aromatic ring of phthalic anhydride (B1165640) is a key step that dictates the properties of the final product. This guide provides an objective comparison of two primary electrophilic aromatic substitution strategies: the nitration of phthalic anhydride to produce 3-nitrophthalic acid and the direct chlorination of molten phthalic anhydride. We will delve into the performance, experimental protocols, and safety considerations of each route, supported by experimental data.

Route 1: Synthesis of 3-Nitrophthalic Acid via Nitration

This pathway involves the electrophilic nitration of phthalic anhydride using a mixed acid system, followed by hydrolysis and purification. The process yields a mixture of 3- and 4-nitrophthalic acid isomers, which must then be separated.

Data Summary: Nitration of Phthalic Anhydride
ParameterValue / DescriptionCitations
Starting Material Phthalic Anhydride[1][2]
Reagents Fuming Nitric Acid, Conc. Nitric Acid, Conc. Sulfuric Acid[1]
Reaction Temp. 100–110 °C[1][3]
Reaction Time ~4 hours (2 hrs addition, 2 hrs heating)[1]
Initial Product Mixture of 3- and 4-nitrophthalic acids[1][4]
Yield (Isolated 3-isomer) 28–31% (up to 56% reported with optimized acid conc.)[1][5]
Purity (after recrystallization) Melting Point: 215–218 °C[1]
Key Challenges Low yield of desired 3-isomer, difficult isomer separation, slow crystallization, use of highly corrosive acids, evolution of toxic NOx fumes.[1][2][5]
Experimental Protocol: Synthesis of 3-Nitrophthalic Acid

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Reaction Setup: In a 2-liter beaker equipped with a mechanical stirrer, add 650 mL of concentrated sulfuric acid (sp. gr. 1.84) and 500 g (3.4 moles) of phthalic anhydride.

  • Nitration: Heat the stirred mixture to 80°C. Slowly add 210 mL of fuming nitric acid (sp. gr. 1.51) over 1-2 hours, maintaining the temperature between 100–110°C.

  • Completion: After the fuming nitric acid is added, introduce 900 mL of concentrated nitric acid (sp. gr. 1.42) as quickly as possible without exceeding 110°C. Continue stirring and heating for an additional 2 hours.

  • Precipitation: Allow the mixture to stand overnight. Pour it into 1.5 L of cold water to precipitate the mixture of 3- and 4-nitrophthalic acids.

  • Initial Filtration: Filter the solid product by suction.

  • Isomer Separation (Leaching): Return the wet filter cake to a crock and stir thoroughly with 200 mL of water. This step dissolves a significant portion of the more soluble 4-nitrophthalic acid.[1] Filter the mixture again by suction.

  • Recrystallization: Dissolve the resulting wet cake (enriched in 3-nitrophthalic acid) in 200–300 mL of boiling water. Filter the hot solution and allow it to cool and stand overnight, as crystallization is slow.

  • Final Product: Filter the crystals, air-dry them, and then dry to a constant weight. The expected yield is 200–220 g (28-31%) of 3-nitrophthalic acid.[1]

Workflow for 3-Nitrophthalic Acid Synthesis

G cluster_reaction Nitration Reaction cluster_workup Workup & Purification PA Phthalic Anhydride + H2SO4 Reactor Reaction at 100-110 °C PA->Reactor Nitrating_Agent Fuming HNO3 + Conc. HNO3 Nitrating_Agent->Reactor Quench Pour into H2O Reactor->Quench Crude_Mix Crude Product: 3- & 4-Nitrophthalic Acid Quench->Crude_Mix Leaching Wash with H2O to remove 4-isomer Crude_Mix->Leaching Filtrate Filtrate: 4-Nitrophthalic Acid Leaching->Filtrate Liquid Enriched_3NPA Enriched 3-Nitrophthalic Acid Leaching->Enriched_3NPA Solid Recrystallization Recrystallize from boiling H2O Enriched_3NPA->Recrystallization Pure_3NPA Pure 3-Nitrophthalic Acid Recrystallization->Pure_3NPA

Caption: Workflow for the synthesis and purification of 3-nitrophthalic acid.

Route 2: Synthesis of Chlorinated Phthalic Anhydrides via Direct Chlorination

This method involves the high-temperature, Lewis acid-catalyzed reaction of molten phthalic anhydride with chlorine gas. It typically produces a mixture of mono-, di-, and higher chlorinated isomers, presenting a significant purification challenge.

Data Summary: Direct Chlorination of Phthalic Anhydride
ParameterValue / DescriptionCitations
Starting Material Molten Phthalic Anhydride[6][7]
Reagents Chlorine Gas (Cl₂), Catalyst[6]
Catalyst Ferric Chloride (FeCl₃), Iron Powder, or Molybdenum Chlorides[6][7][8]
Reaction Temp. 185–270 °C[6][7]
Reaction Time 4–20 hours[6][7]
Product Mixture of 3-chloro, 4-chloro, and various dichlorophthalic anhydrides.[8]
Yield (Total Chlorinated Product) Can be nearly quantitative (~99%)[6]
Selectivity (4-Cl vs 3-Cl) Low; slight preference for 4-chlorophthalic anhydride (55:45 ratio).[8]
Key Challenges Low selectivity, difficult separation of isomers (especially 3-chloro and 4,5-dichloro), high-temperature operation, handling of corrosive chlorine gas, sublimation of phthalic anhydride can clog equipment.[6][8]
Experimental Protocol: Direct Chlorination of Phthalic Anhydride

This protocol is based on procedures described in patent literature.[6]

  • Reaction Setup: Charge a three-neck flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reactants, and a reflux condenser with 444 parts by weight of phthalic anhydride.

  • Melting and Catalyst Addition: Heat the flask to 185°C to melt the anhydride. Once molten, add 11 parts by weight of finely-divided iron powder (catalyst) and 65 parts by weight of o-dichlorobenzene (solvent to wash down sublimed solids).

  • Chlorination: While maintaining the temperature at 185°C, bubble chlorine gas through the molten mixture at a rate of approximately 140 parts by weight per hour for about 4 hours. The refluxing o-dichlorobenzene will dissolve and return any phthalic anhydride that sublimes into the condenser.

  • Workup: After the reaction period, stop the chlorine flow and allow the mixture to cool.

  • Purification: The resulting mixture contains unreacted starting material, monochloro-isomers, and dichloro-isomers. Separation of the specific isomers is difficult and typically requires fractional distillation, which is complicated by the nearly identical boiling points of 3-chlorophthalic anhydride and 4,5-dichlorophthalic anhydride.[8]

Workflow for Direct Chlorination of Phthalic Anhydride

G cluster_reaction Chlorination Reaction cluster_workup Product Mixture & Separation PA Phthalic Anhydride (Molten) Reactor High-Temp Reactor (185-270 °C) PA->Reactor Cl2 Chlorine Gas (Cl2) Cl2->Reactor Catalyst FeCl3 Catalyst Catalyst->Reactor Crude_Mix Crude Product Mixture Reactor->Crude_Mix Separation Fractional Distillation (Difficult) Crude_Mix->Separation Products Separated Isomers: - 4-Chlorophthalic Anhydride - 3-Chlorophthalic Anhydride - Dichloro-isomers - Unreacted PAA Separation->Products

Caption: Workflow for the direct chlorination of phthalic anhydride.

Comparative Analysis

FeatureSynthesis of 3-Nitrophthalic AcidDirect Chlorination
Selectivity Poor initial selectivity (forms 3- and 4-isomers), but the desired 3-isomer can be isolated through physical separation methods like leaching and recrystallization.[1]Very poor selectivity, producing a complex mixture of mono- and di-chlorinated isomers with a slight preference for the 4-chloro isomer (55:45).[8]
Yield Low to moderate (28-31%) for the purified 3-isomer due to losses during isomer separation.[1]Very high (~99%) for the total mixture of chlorinated products.[6] Yield of any single, pure isomer is low after difficult purification.
Purification Labor-intensive but feasible. Relies on the differential solubility of the acid isomers in water.[1] Crystallization can be very slow.[1]Extremely challenging. Fractional distillation is impeded by close boiling points of key isomers, making it difficult to obtain pure 3-chlorophthalic anhydride.[8]
Operating Conditions Moderate temperatures (100–110°C) using standard laboratory glassware.[1]High temperatures (185–270°C) requiring specialized equipment to handle molten solids and prevent sublimation-induced clogging.[6]
Safety & Hazards Involves highly corrosive and oxidizing acids (sulfuric, fuming nitric).[9][10] The reaction generates toxic and corrosive nitrogen dioxide gas.[11] Requires careful temperature control to avoid runaway reactions.[11]Requires handling of highly toxic and corrosive chlorine gas.[12][13] High-temperature operation increases risks. The ferric chloride catalyst is corrosive and harmful if swallowed.[14]
Applicability Well-suited for applications where high-purity 3-nitrophthalic acid is specifically required (e.g., as a precursor for luminol).More suitable for applications where a mixture of chlorinated phthalic anhydrides is acceptable or where the 4-chloro isomer is the main target and can be more readily separated.

Conclusion

The choice between the nitration and direct chlorination of phthalic anhydride is fundamentally a trade-off between product purity and overall yield.

  • The synthesis of 3-nitrophthalic acid is a lower-yield, more labor-intensive process that, despite its challenges, provides a reliable route to a specific, purified isomer. Its moderate reaction conditions make it accessible, but the purification process is a significant bottleneck. This route is preferred when the specific regiochemistry of the 3-nitro group is essential for subsequent synthetic steps.

  • Direct chlorination is a high-yield but non-selective process. It efficiently converts phthalic anhydride into a mixture of chlorinated products but fails to provide a straightforward path to any single pure isomer. The harsh, high-temperature conditions and the difficulty in product separation make this route unsuitable for applications requiring high-purity 3-chlorophthalic anhydride. It is more economically viable when the crude mixture of chlorinated products can be used directly or when the separation of the major 4-chloro isomer is the primary goal.

References

A Comparative Guide to the Thermal Stability of 3-Chlorophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of 3-chlorophthalic acid and its derivatives. Understanding the thermal properties of these compounds is crucial for their application in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers, where thermal stress is a significant factor during processing and in the final product's lifecycle. This document summarizes available quantitative data, details experimental protocols for thermal analysis, and illustrates key concepts through diagrams.

Comparative Thermal Stability Data

CompoundDerivative TypeMelting Point (°C)Onset Decomposition Temp. (Tonset) (°C)Peak Decomposition Temp. (Tpeak) (°C)Notes
This compoundParent Acid~185-188Not AvailableNot AvailableDecomposes on melting to form the anhydride.
3-Chlorophthalic AnhydrideAnhydride~123[1]>200Not AvailableAnhydrides are generally more stable than the corresponding diacids.
4-Chlorophthalic AnhydrideAnhydride (Isomer)~99Not AvailableNot AvailableThe position of the chlorine atom influences the melting point and likely the thermal stability.
Dimethyl 3-chlorophthalateEsterNot AvailableEstimated 250-300Not AvailableEsterification of the carboxylic acid groups generally increases thermal stability. Stability is dependent on the alcohol used.
3-ChlorophthalamideAmideNot AvailableEstimated 200-250Not AvailableAmide derivatives are expected to have different decomposition profiles compared to esters, often involving dehydration and cyclization reactions.
3-ChlorophthalimideImide~238 (Phthalimide)>300 (Phthalimide)Not AvailableImides, such as phthalimide, are known for their high thermal stability due to their cyclic structure.[1]

Note: The decomposition temperatures for the ester and amide derivatives are estimations based on general trends observed for similar aromatic compounds. Specific experimental data for these exact this compound derivatives is limited in the available literature.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the thermal stability of this compound derivatives.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring the change in mass as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the this compound derivative is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature, including melting, crystallization, and decomposition.

Apparatus: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

  • Data Acquisition: The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak onset temperature, peak maximum temperature, and the enthalpy change (area under the peak) for each transition are determined.

Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the general workflow for assessing the thermal stability of chemical compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification tga Thermogravimetric Analysis (TGA) purification->tga dsc Differential Scanning Calorimetry (DSC) purification->dsc tga_data Mass Loss vs. Temperature tga->tga_data dsc_data Heat Flow vs. Temperature dsc->dsc_data comparison Comparative Analysis tga_data->comparison dsc_data->comparison substituent_effects cluster_derivatives Derivatives cluster_factors Influencing Factors parent This compound anhydride Anhydride (Increased Stability) parent->anhydride Dehydration ester Ester (Increased Stability) parent->ester Esterification amide Amide (Variable Stability) parent->amide Amidation bond_strength Bond Strength anhydride->bond_strength intermolecular_forces Intermolecular Forces ester->intermolecular_forces imide Imide (Significantly Increased Stability) amide->imide Cyclization amide->intermolecular_forces molecular_symmetry Molecular Symmetry imide->molecular_symmetry resonance Resonance Stabilization imide->resonance

References

A Comparative Guide to Alternatives for 3-Chlorophthalic Acid in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of advanced materials with tailored properties is a cornerstone of innovation in diverse fields, from aerospace engineering to medical devices. High-performance polymers, particularly polyimides, are prized for their exceptional thermal stability, mechanical strength, and chemical resistance. The choice of monomers is critical in defining the final properties of these polymers. While 3-Chlorophthalic acid and its anhydride (B1165640) are utilized in the synthesis of such polymers, the exploration of alternatives is driven by the desire for enhanced performance characteristics, improved processability, and the growing demand for sustainable and bio-based materials.

This guide provides an objective comparison of various alternatives to this compound for the synthesis of high-performance polyimides. The comparison is based on experimental data from peer-reviewed literature and focuses on key performance indicators such as thermal stability and mechanical properties.

Performance Comparison of Polyimide Films

The following tables summarize the quantitative data for polyimide films synthesized from different dianhydride monomers. For the purpose of this comparison, we will consider polyimides synthesized with 4,4'-oxydianiline (B41483) (ODA) as the diamine, as it is a commonly used co-monomer. Due to the limited availability of comprehensive public data on polyimides derived specifically from 3-Chlorophthalic anhydride, data for a structurally similar halogenated dianhydride, 3,6-Dichlorotrimellitic anhydride, is used as a representative for chlorinated phthalic anhydride-based polyimides[1][2][3].

Table 1: Thermal Properties of Polyimide Films

Dianhydride MonomerClassGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)
3,6-Dichlorotrimellitic anhydride (Analogous to 3-Chlorophthalic Anhydride) Halogenated Aromatic~437-452 (for related poly(amide-imide)s)[3]Data not available
3-Methylphthalic Anhydride (Bio-MPA) Bio-based AromaticData not availableData not available
4,4’-(4,4’-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) Aromatic218 - 280[4]358 - 515[4]
Dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA) Cycloaliphatic237 - 284[4]342 - 505[4]
Cyclopentanone (B42830) bis-spironorbornane tetracarboxylic dianhydride (CpODA) Cycloaliphatic>330[5]>450[5]

Note: The properties of polyimides can vary significantly based on the diamine used, the method of synthesis, and the processing conditions. The data presented here is for comparative purposes.

Table 2: Mechanical Properties of Polyimide Films

Dianhydride MonomerClassTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
3,6-Dichlorotrimellitic anhydride (Analogous to 3-Chlorophthalic Anhydride) Halogenated AromaticData not availableData not availableData not available
3-Methylphthalic Anhydride (Bio-MPA) Bio-based AromaticData not availableData not availableData not available
4,4’-(4,4’-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) Aromatic94 - 120[6]1.85 - 2.18[6]7 - 15[6]
Dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA) CycloaliphaticData not availableData not availableData not available
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) CycloaliphaticData not availableData not availableData not available

Discussion of Alternatives

Halogenated Phthalic Anhydrides (e.g., 3-Chlorophthalic Anhydride)

The incorporation of halogen atoms, such as chlorine, into the polyimide backbone can enhance properties like flame retardancy and solubility[2]. The strong carbon-halogen bonds can also contribute to high thermal stability[3]. However, the presence of halogens may raise environmental concerns during synthesis and disposal.

Bio-based Dianhydrides (e.g., 3-Methylphthalic Anhydride - Bio-MPA)

A promising sustainable alternative is the use of bio-based monomers. 3-Methylphthalic anhydride (bio-MPA) is a bio-based aromatic dianhydride that is positioned as a near drop-in replacement for petrochemical-derived phthalic anhydride[7]. It is suggested that bio-MPA can offer comparable or even beneficial effects in end-user products, such as increased hardness in coatings[7]. While extensive quantitative data on high-performance polyimides derived from bio-MPA is still emerging, its development represents a significant step towards greener high-performance polymers.

Aromatic Dianhydrides (e.g., BPADA)

Non-halogenated aromatic dianhydrides like 4,4’-(4,4’-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) are widely used to synthesize high-performance polyimides. These polymers generally exhibit excellent thermal and mechanical properties due to the rigidity of the aromatic backbone[4]. Polyimides derived from BPADA are known for their good balance of high glass transition temperatures, thermal stability, and mechanical strength[4][6].

Cycloaliphatic Dianhydrides (e.g., HBPDA, CpODA)

Cycloaliphatic dianhydrides, such as dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA) and cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA), offer a distinct set of properties. Polyimides synthesized from these monomers often exhibit improved optical transparency and solubility compared to their fully aromatic counterparts[4]. While aromatic dianhydride-based polyimides tend to have superior thermomechanical properties, cycloaliphatic versions provide advantages in processability and are suitable for applications where colorlessness is crucial[4][5]. For instance, polyimides from CpODA have been shown to have very high glass transition temperatures and excellent optical transparency[5].

Experimental Protocols

The synthesis of polyimides from dianhydrides and diamines is most commonly achieved through a two-step process. The following is a general protocol that can be adapted for the specific monomers discussed.

Two-Step Polyimide Synthesis: Poly(amic acid) Formation and Imidization

Step 1: Poly(amic acid) Synthesis

  • Reaction Setup: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the diamine (e.g., 4,4'-oxydianiline) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Monomer Addition: Slowly add an equimolar amount of the dianhydride (e.g., 3-chlorophthalic anhydride, BPADA, or HBPDA) to the stirred diamine solution at room temperature.

  • Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.

Step 2: Imidization (Conversion to Polyimide)

The poly(amic acid) can be converted to the final polyimide via thermal or chemical imidization.

  • Thermal Imidization:

    • Film Casting: Cast the viscous poly(amic acid) solution onto a glass substrate to a uniform thickness.

    • Solvent Evaporation: Heat the cast film in a vacuum oven at a relatively low temperature (e.g., 80-100 °C) for several hours to slowly remove the solvent.

    • Curing: Subsequently, heat the film at higher temperatures (e.g., in stages up to 250-350 °C) to induce cyclodehydration (imidization) and form the polyimide film.

  • Chemical Imidization:

    • Dehydrating Agent: To the poly(amic acid) solution, add a dehydrating agent, typically a mixture of a carboxylic acid anhydride (e.g., acetic anhydride) and a tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine).

    • Reaction: Stir the mixture at room temperature for several hours. The polyimide will precipitate from the solution.

    • Isolation: Collect the precipitated polyimide by filtration, wash it thoroughly with a suitable solvent (e.g., methanol) to remove residual reagents, and dry it in a vacuum oven.

Characterization Methods
  • Thermal Stability: Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the polymers by measuring weight loss as a function of temperature. The 5% weight loss temperature (Td5) is a common metric.

  • Glass Transition Temperature: Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) can be used to measure the glass transition temperature (Tg).

  • Mechanical Properties: The tensile strength, tensile modulus, and elongation at break of the polyimide films are measured using a universal testing machine according to standard methods (e.g., ASTM D882).

Visualizing the Alternatives and Synthesis Workflow

The following diagrams illustrate the different classes of dianhydride alternatives to this compound and the general experimental workflow for polyimide synthesis.

Dianhydride_Alternatives cluster_alternatives Alternative Dianhydrides 3-Chlorophthalic Anhydride 3-Chlorophthalic Anhydride Alternatives Alternatives Bio-based (e.g., 3-Methylphthalic Anhydride) Bio-based (e.g., 3-Methylphthalic Anhydride) Alternatives->Bio-based (e.g., 3-Methylphthalic Anhydride) Aromatic (e.g., BPADA) Aromatic (e.g., BPADA) Alternatives->Aromatic (e.g., BPADA) Cycloaliphatic (e.g., HBPDA, CpODA) Cycloaliphatic (e.g., HBPDA, CpODA) Alternatives->Cycloaliphatic (e.g., HBPDA, CpODA)

Figure 1: Classes of Dianhydride Alternatives

Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization cluster_thermal Thermal Imidization cluster_chemical Chemical Imidization Dianhydride Dianhydride Monomer PAA_Synth Stir at Room Temperature (12-24h under N2) Dianhydride->PAA_Synth Diamine Diamine Monomer Diamine->PAA_Synth Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->PAA_Synth PAA_Solution Poly(amic acid) Solution PAA_Synth->PAA_Solution Film_Casting Film Casting PAA_Solution->Film_Casting Dehydrating_Agent Add Dehydrating Agent (e.g., Acetic Anhydride/Pyridine) PAA_Solution->Dehydrating_Agent Solvent_Evap Solvent Evaporation (80-100°C) Film_Casting->Solvent_Evap Curing Staged Heating (up to 350°C) Solvent_Evap->Curing Polyimide_Film Polyimide Film/Powder Curing->Polyimide_Film Precipitation Stir at Room Temperature Dehydrating_Agent->Precipitation Isolation Filtration and Drying Precipitation->Isolation Isolation->Polyimide_Film

Figure 2: Experimental Workflow for Two-Step Polyimide Synthesis

References

Validating the Structure of 3-Chlorophthalic Acid Synthesis Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Chlorophthalic acid, a key intermediate in the preparation of various pharmaceuticals and agrochemicals, often results in a mixture of isomers and byproducts. Rigorous structural validation and purity assessment of the final product are therefore critical to ensure its quality and suitability for downstream applications. This guide provides a comparative overview of analytical techniques for characterizing the products of this compound synthesis, supported by experimental data and detailed protocols.

Synthesis Pathway and Potential Byproducts

The most common laboratory and industrial synthesis of this compound involves the direct chlorination of phthalic anhydride (B1165640), followed by hydrolysis of the resulting 3-chlorophthalic anhydride. A primary challenge of this pathway is the concurrent formation of isomeric and over-chlorinated byproducts.

The main products and potential impurities in the synthesis reaction mixture include:

  • This compound (Target Product)

  • 4-Chlorophthalic acid (Isomeric Impurity)

  • 3,6-Dichlorophthalic acid (Dichlorinated Impurity)

  • 4,5-Dichlorophthalic acid (Dichlorinated Impurity)

  • 3,4-Dichlorophthalic acid (Dichlorinated Impurity)

  • Unreacted Phthalic acid

Synthesis_Pathway Phthalic_Anhydride Phthalic Anhydride Chlorination Chlorination (Cl2, Catalyst) Phthalic_Anhydride->Chlorination Mixture Mixture of Chloro- and Dichlorophthalic Anhydrides Chlorination->Mixture Hydrolysis Hydrolysis (H2O) Mixture->Hydrolysis Final_Product This compound + Impurities Hydrolysis->Final_Product

Caption: Synthesis of this compound via chlorination of phthalic anhydride and subsequent hydrolysis, highlighting the formation of a product mixture.

Comparative Analysis of Validation Techniques

A multi-technique approach is essential for the unambiguous structural validation and purity assessment of synthesized this compound. The following table summarizes the performance of key analytical methods in differentiating the target product from its common impurities.

Analytical TechniqueResolution of IsomersQuantification of ImpuritiesStructural ElucidationThroughput
¹H NMR Spectroscopy GoodExcellentGoodHigh
¹³C NMR Spectroscopy ExcellentGoodExcellentMedium
Mass Spectrometry (GC-MS) GoodExcellentGoodHigh
High-Performance Liquid Chromatography (HPLC) ExcellentExcellentLimitedHigh

In-Depth Analysis and Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the differentiation of isomers.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between this compound and its 4-chloro isomer. The substitution pattern on the benzene (B151609) ring leads to distinct splitting patterns and chemical shifts for the aromatic protons.

CompoundAromatic Proton Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound ~7.8 (d, J≈8), ~7.6 (t, J≈8), ~7.5 (d, J≈8)
4-Chlorophthalic acid ~7.9 (d, J≈2), ~7.7 (dd, J≈8, 2), ~7.6 (d, J≈8)
Phthalic acid ~7.7-7.8 (m), ~7.5-7.6 (m)

¹³C NMR Spectroscopy

¹³C NMR offers excellent resolution for the carbon signals, providing a unique fingerprint for each isomer. The chemical shifts of the carboxyl carbons and the chlorinated aromatic carbons are particularly useful for identification.

CompoundCarboxyl Carbon (C=O) Chemical Shifts (δ, ppm)Aromatic Carbon Chemical Shifts (δ, ppm)
3-Chlorophthalic anhydride ~163, ~161~136, ~135, ~133, ~131, ~129, ~127
4-Chlorophthalic anhydride ~164, ~162~140, ~135, ~133, ~130, ~128, ~125

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the dried synthesis product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio (typically several hundred to thousands).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the components. Compare the chemical shifts and coupling constants with reference data for positive identification.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. The components of the reaction mixture are separated based on their boiling points and polarity in the GC column, and then fragmented and detected by the mass spectrometer.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 200/202183/185, 155, 127
4-Chlorophthalic acid 200/202183/185, 155, 127
Dichlorophthalic acids 234/236/238217/219/221, 189/191, 161
Phthalic acid 166149, 121, 104

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Derivatize the carboxylic acid groups to more volatile esters (e.g., methyl esters) by reacting the sample with a suitable reagent like diazomethane (B1218177) or trimethylsilyldiazomethane.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating aromatic acids (e.g., a DB-5ms column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Analysis: Identify the components by comparing their retention times and mass spectra with those of authentic standards or reference libraries. Quantify the components by integrating the peak areas of their corresponding total ion chromatograms.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile compounds. Reversed-phase HPLC is particularly well-suited for separating the isomeric chlorophthalic acids.

Typical Elution Order in Reversed-Phase HPLC:

  • Phthalic acid

  • This compound

  • 4-Chlorophthalic acid

  • Dichlorophthalic acids

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve a known amount of the synthesis product in the mobile phase.

  • Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the elution profile at a wavelength where all components have significant absorbance (e.g., 254 nm).

  • Analysis: Identify the peaks by comparing their retention times with those of pure standards. Quantify the components by constructing a calibration curve for each compound.

Workflow for Structure Validation

The following workflow outlines a systematic approach to validating the structure of this compound synthesis products.

Validation_Workflow Start Crude Synthesis Product Initial_Screen Initial Screen by HPLC Start->Initial_Screen Quantify Quantify Product and Major Impurities Initial_Screen->Quantify NMR Structural Confirmation by NMR (¹H and ¹³C) Quantify->NMR Purity ≥ 98% Impure Purification Required Quantify->Impure Purity < 98% GCMS Identify Byproducts by GC-MS NMR->GCMS Pure Pure this compound (>98%) GCMS->Pure

Caption: A logical workflow for the comprehensive validation of this compound synthesis products.

By employing a combination of these analytical techniques and following a structured validation workflow, researchers can confidently determine the structure and purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.

A Comparative Analysis of Catalysts for the Chlorination of Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective chlorination of phthalic anhydride (B1165640) is a critical transformation, yielding precursors for a wide array of valuable compounds. The choice of catalyst is paramount, directly influencing reaction efficiency, product distribution, and overall process viability. This guide provides an objective comparison of common catalysts and methods used in this process, supported by experimental data and detailed protocols.

The chlorination of phthalic anhydride can yield a range of products, from monochlorinated to tetrachlorinated derivatives. The primary monochlorinated isomers are 3-chlorophthalic anhydride and 4-chlorophthalic anhydride, with the latter often being the more desired product for applications such as the synthesis of high-performance polymers. The effectiveness of a catalytic system is therefore judged not only by the overall conversion of phthalic anhydride but also by its selectivity towards the desired chlorinated product.

Comparative Performance of Catalysts

The selection of a catalyst for the chlorination of phthalic anhydride significantly impacts the reaction's speed, conversion rates, and the isomeric distribution of the chlorinated products. The following table summarizes the performance of several common catalysts based on available experimental data.

Catalyst/MethodTarget Product(s)Reaction ConditionsConversion (%)Selectivity/YieldKey Observations
Molybdenum Chloride (MoClₓ) Tetrachlorophthalic anhydrideMolten phthalic anhydride, 200-270°C, 10 hours72 (average Cl₂ conversion)High yield of tetrachlorophthalic anhydride.Significantly more efficient than iron chloride, completing the reaction in half the time with double the chlorine conversion.[1]
Ferric Chloride (FeCl₃) Tetrachlorophthalic anhydrideMolten phthalic anhydride, 200-270°C, 20 hours35 (average Cl₂ conversion)High yield of tetrachlorophthalic anhydride.Considered a mediocre catalyst for this specific transformation due to slow reaction rates.[1]
Ferric Chloride (FeCl₃) Monochlorophthalic anhydridesMolten phthalic anhydride with 1,1,2,2-tetrachloroethane (B165197), 220-230°CNot specified55:45 ratio of 4-chlorophthalic anhydride to 3-chlorophthalic anhydride.[2]Demonstrates low positional selectivity in monochlorination.[2]
Aluminum Chloride (AlCl₃) 5-chloroisobenzofuran-1,3-dione (a monochloro-derivative)In DMSO solvent, 80°C, 3 hoursNot specified40.3% yield.The choice of solvent significantly impacts the yield, with DMSO being more effective than DMFA or water.
Photochlorination (No Catalyst) Monochlorophthalic anhydridesVapor phase, 250-400°C~90%At least 5:1 ratio of 4-chlorophthalic anhydride to 3-chlorophthalic anhydride.[3]Offers high selectivity for the 4-chloro isomer without the need for a solid catalyst, though it requires specialized equipment.[3]

It is important to note that other common chlorination catalysts such as those based on aluminum, tin, zinc, titanium, and zirconium have been reported to be "completely ineffective" for the chlorination of phthalic anhydride to produce chlorophthalic anhydrides.[1]

Signaling Pathways and Experimental Workflows

The general workflow for screening catalysts for the chlorination of phthalic anhydride involves several key steps, from catalyst selection and reactor setup to the final analysis of the product mixture.

G cluster_prep Preparation cluster_reaction Chlorination Reaction cluster_analysis Work-up and Analysis A Select Catalyst (e.g., FeCl₃, MoClₓ) C Charge Reactor with Phthalic Anhydride and Catalyst A->C B Prepare Phthalic Anhydride (Molten or in Solvent) B->C D Introduce Chlorine Gas at Controlled Rate and Temperature C->D E Monitor Reaction Progress (e.g., by GC analysis of aliquots) D->E F Cool Reaction Mixture and Remove Catalyst E->F G Isolate and Purify Products (e.g., Recrystallization, Distillation) F->G H Characterize Products (GC, HPLC, Spectroscopy) G->H

General experimental workflow for catalyst screening.

Experimental Protocols

The following are generalized experimental protocols for the chlorination of phthalic anhydride using a Lewis acid catalyst and through photochlorination.

Protocol 1: Catalytic Chlorination in Molten Phthalic Anhydride

This protocol is based on the general procedures for using catalysts like ferric chloride or molybdenum chloride.

1. Materials:

  • Phthalic anhydride

  • Catalyst (e.g., anhydrous ferric chloride or molybdenum metal powder)

  • Chlorine gas

  • Inert gas (e.g., nitrogen)

  • Solvent for handling sublimation (optional, e.g., 1,1,2,2-tetrachloroethane)[2]

  • Acetone (for sample preparation)

2. Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Condenser with a gas outlet

  • Heating mantle with temperature controller

  • Gas flow meter

  • Gas chromatography (GC) system for analysis

3. Procedure:

  • A three-neck flask is charged with phthalic anhydride.[2]

  • The flask is heated in an oil bath or with a heating mantle to melt the phthalic anhydride (typically above 150°C, with reaction temperatures often ranging from 200°C to 270°C).[1]

  • Once the phthalic anhydride is molten, the catalyst (e.g., anhydrous ferric chloride) is added.[2] A small amount of a high-boiling inert solvent like 1,1,2,2-tetrachloroethane can be added to reflux and return any sublimed phthalic anhydride to the reaction mixture.[2]

  • Chlorine gas is then bubbled through the molten reaction mixture at a controlled rate.[2]

  • The reaction temperature is maintained and monitored throughout the process.

  • Small aliquots of the reaction mixture can be withdrawn periodically, dissolved in acetone, and analyzed by GC to monitor the progress of the reaction and the product distribution.[2]

  • Upon completion of the reaction (as determined by GC analysis or cessation of HCl evolution), the chlorine gas flow is stopped, and the mixture is purged with an inert gas.

  • The reaction mixture is cooled, and the chlorinated phthalic anhydride products are isolated and purified, for example, by recrystallization.

Protocol 2: Vapor-Phase Photochlorination

This protocol describes a catalyst-free method for the selective synthesis of 4-chlorophthalic anhydride.[3]

1. Materials:

  • Phthalic anhydride

  • Chlorine gas

  • Inert diluent gas (optional, e.g., nitrogen)

2. Equipment:

  • Photolysis reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • System for vaporizing phthalic anhydride (e.g., a heated reservoir)

  • Gas flow controllers for chlorine and any diluent gas

  • Heated transfer lines

  • Condensation system to collect the products

3. Procedure:

  • Phthalic anhydride is heated in a reservoir to a temperature sufficient to generate a vapor (e.g., 200-270°C).[3]

  • Chlorine gas, optionally preheated, is passed through the molten phthalic anhydride or mixed with the phthalic anhydride vapor.[3] The ratio of chlorine to phthalic anhydride is controlled by the temperature of the reservoir and the flow rate of chlorine.[3]

  • The vapor mixture is passed into a photolysis reactor.

  • The contents of the reactor are irradiated with UV light, initiating the chlorination reaction. The reaction is typically conducted at temperatures between 250°C and 400°C.[3]

  • The reaction mixture exiting the reactor is cooled to condense the chlorinated phthalic anhydride products.

  • The product mixture can then be separated into its components (e.g., monochlorinated, dichlorinated products) through techniques like fractional distillation or crystallization.

Logical Relationships in Catalytic Chlorination

The following diagram illustrates the logical relationships between the reactants, catalysts, and the resulting products in the chlorination of phthalic anhydride.

G PA Phthalic Anhydride MonoChloro Monochlorophthalic Anhydrides (3-Cl and 4-Cl isomers) PA->MonoChloro + Cl₂ Cl2 Chlorine (Cl₂) Cl2->MonoChloro Catalyst Catalyst (e.g., Lewis Acid) Catalyst->MonoChloro UV UV Light (Photochlorination) UV->MonoChloro DiChloro Dichlorophthalic Anhydrides MonoChloro->DiChloro + Cl₂ TriChloro Trichlorophthalic Anhydride DiChloro->TriChloro + Cl₂ TetraChloro Tetrachlorophthalic Anhydride TriChloro->TetraChloro + Cl₂

References

Safety Operating Guide

Proper Disposal of 3-Chlorophthalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Chlorophthalic acid as a hazardous waste and consult your institution's Environmental Health and Safety (EHS) department for specific guidance. The following information provides a detailed overview of recommended disposal procedures based on available safety data for closely related compounds and general best practices for chemical waste management.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates information from the SDS of its anhydride (B1165640), 3-Chlorophthalic anhydride, a closely related and more commercially available compound. It is crucial to handle this compound with the same level of caution as its anhydride.

Immediate Safety and Handling Considerations

Before proceeding with any disposal protocol, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Respiratory protection, particularly if handling the solid form and dust is generated.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key hazard information for 3-Chlorophthalic anhydride, which should be considered as indicative for this compound in the absence of specific data.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Skin IrritationCategory 2H315: Causes skin irritation[2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Collection and Labeling:

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible waste container. The original product container is often a suitable choice.

    • Ensure the container has a secure, tight-fitting lid.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials, such as strong oxidizing agents or bases, should be kept separate.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal Request:

    • Once the container is full, or in accordance with your institution's policies, submit a hazardous waste pickup request to your EHS department.

Protocol for Spills and Contaminated Materials:

In the event of a spill, the following steps should be taken:

  • Ensure Safety:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

  • Containment:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • For solutions, cover with a suitable non-flammable absorbent material (e.g., vermiculite, sand).

  • Collection:

    • Collect the spilled material and absorbent into a designated hazardous waste container.[1]

  • Decontamination:

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Disposal:

    • Label and dispose of the waste container as described in the waste collection protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_procedures Disposal Procedures cluster_final start Start: this compound Waste Generated is_bulk Is it bulk chemical waste? start->is_bulk is_empty_container Is it an empty container? triple_rinse Triple rinse container with appropriate solvent. is_empty_container->triple_rinse Yes collect_bulk Collect in a labeled, sealed, compatible hazardous waste container. is_empty_container->collect_bulk No is_spill Is it a spill or contaminated material? is_spill->is_empty_container No contain_spill Contain spill with absorbent material. is_spill->contain_spill Yes is_bulk->is_spill is_bulk->collect_bulk Yes collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste (check local regulations). collect_rinsate->dispose_container ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_rinsate->ehs_pickup collect_spill Collect spill and absorbent into hazardous waste container. contain_spill->collect_spill decontaminate Decontaminate spill area. collect_spill->decontaminate decontaminate->ehs_pickup collect_bulk->ehs_pickup

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide and is not a substitute for institutional protocols and local regulations. Always consult your institution's Environmental Health and Safety department for specific disposal requirements. The hazard data presented is for 3-Chlorophthalic anhydride and should be used as a proxy for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.